molecular formula C7H5ClN2O B1593299 4-chloro-1,2-dihydro-3H-indazol-3-one CAS No. 787580-87-4

4-chloro-1,2-dihydro-3H-indazol-3-one

Cat. No.: B1593299
CAS No.: 787580-87-4
M. Wt: 168.58 g/mol
InChI Key: KLRONPGJZULTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,2-dihydro-3H-indazol-3-one (CAS 787580-87-4) is a high-purity chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . This compound belongs to the indazolone class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Indazolone derivatives, including those with chloro substituents like this compound, are frequently employed as key intermediates in the synthesis of potential therapeutic agents . Research into related structures has demonstrated a range of interesting biological activities, such as antiviral, antibacterial, antihyperglycemic, and antitumor properties, highlighting the value of this core structure in drug discovery campaigns . The synthetic utility of indazolones is further evidenced by their role as angiotensin II receptor antagonists . Modern synthetic approaches for constructing the indazolone core include photochemical methods from o-nitrobenzyl alcohols, as well as copper-catalyzed arylations and reductive N-N bond formations, offering researchers flexible routes for analog development . This product is provided for chemical and pharmaceutical research applications. It is recommended to store the material sealed in a dry environment at 2-8°C to ensure stability . This product is intended for laboratory research purposes only and is not classified as a medicinal product or consumer good. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRONPGJZULTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646619
Record name 4-Chloro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787580-87-4
Record name 4-Chloro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-chloro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-1,2-dihydro-3H-indazol-3-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core indazolone scaffold is a privileged structure found in numerous biologically active molecules. The presence of a chlorine atom at the 4-position can modulate the compound's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and essential characterization data.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached through the formation of the pyrazole ring fused to the chlorinated benzene ring. A retrosynthetic analysis points to 2-amino-3-chlorobenzoic acid (also known as 3-chloroanthranilic acid) as an ideal and commercially available starting material. The key transformation involves the diazotization of the primary aromatic amine, followed by an intramolecular cyclization to furnish the desired indazolone ring system.

Retrosynthesis Target This compound Intermediate Diazonium Salt of 2-amino-3-chlorobenzoic acid Target->Intermediate Intramolecular Cyclization StartingMaterial 2-amino-3-chlorobenzoic acid Intermediate->StartingMaterial Diazotization

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous due to the ready availability of the starting material and the well-understood nature of diazotization reactions. The challenge lies in controlling the reaction conditions to favor the desired intramolecular cyclization over competing side reactions.

Synthesis Pathway

The synthesis of this compound from 2-amino-3-chlorobenzoic acid is a two-step process, although it is often performed as a one-pot procedure. The overall transformation involves the diazotization of the amino group followed by a reductive cyclization.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Reductive Cyclization A 2-amino-3-chlorobenzoic acid B 2-carboxy-6-chlorobenzenediazonium chloride A->B NaNO₂, HCl 0-5 °C C This compound B->C Reducing Agent (e.g., Na₂SO₃)

An In-depth Technical Guide to 4-chloro-1,2-dihydro-3H-indazol-3-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazolone Scaffold in Medicinal Chemistry

The indazolone core, a bicyclic heteroaromatic system, represents a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents across a wide spectrum of diseases. Derivatives of indazolone have demonstrated significant biological activities, including antiviral, antibacterial, antihyperglycemic, and potent antitumor properties.[1][2][3] The introduction of a chlorine atom onto this scaffold, as in 4-chloro-1,2-dihydro-3H-indazol-3-one, can profoundly influence the molecule's physicochemical properties and biological activity, making it a compound of significant interest for further investigation and drug development. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, plausible synthetic routes, analytical characterization, and potential applications in drug discovery.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, its properties can be inferred from closely related analogs and computational predictions. A key characteristic of this compound is the existence of keto-enol tautomerism, where it can exist in equilibrium with its 4-chloro-1H-indazol-3-ol form. This tautomerism is crucial as it influences the molecule's reactivity and its interactions with biological targets.

PropertyValue/PredictionSource/Comment
Molecular Formula C₇H₅ClN₂OCalculated
Molecular Weight 168.58 g/mol Calculated
Melting Point Estimated: 170-180 °CInferred from the melting point of 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one (172–174 °C).[1]
Boiling Point Not available---
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Inferred from the general solubility of indazolone derivatives.
pKa Not available---
LogP Predicted XlogP: 1.8PubChem CID: 24729196

Synthesis of this compound: A Plausible Synthetic Pathway

A potential precursor for this synthesis is 4-chloro-2-aminobenzoic acid or a related derivative. The synthesis of 4-amino-3-chlorobenzoic acid from methyl 4-amino-3-chlorobenzoate has been reported.[4] Similarly, methods for the synthesis of 4-chloro-3-nitrobenzoic acid are well-documented.[5][6][7]

One of the most versatile methods for the formation of the indazolone ring is the photochemical rearrangement of o-nitrobenzyl alcohols in the presence of an amine.[1][3] This suggests a synthetic strategy starting from a 2-nitro-chlorotoluene derivative, which can be oxidized to the corresponding benzoic acid and subsequently converted to the indazolone.

Below is a proposed synthetic workflow:

Synthesis_Workflow A 4-chloro-2-nitrotoluene B 4-chloro-2-nitrobenzoic acid A->B Oxidation (e.g., KMnO4) C 4-chloro-2-nitrobenzyl alcohol B->C Reduction (e.g., LiAlH4) D This compound C->D Photochemical cyclization (in the presence of a suitable amine)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Photochemical Synthesis of Indazolones

The following is a generalized protocol adapted from the synthesis of related indazolones, which can be optimized for the preparation of the 4-chloro derivative.[1]

Materials:

  • Substituted o-nitrobenzyl alcohol (e.g., 4-chloro-2-nitrobenzyl alcohol)

  • Primary amine (e.g., butylamine)

  • Phosphate-buffered saline (PBS)

  • Photoreactor equipped with UV lamps (e.g., 365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve the o-nitrobenzyl alcohol (1 equivalent) in PBS.

  • Add the primary amine (2-5 equivalents) to the solution.

  • Irradiate the mixture in the photoreactor at a controlled temperature (e.g., 30 °C) for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired indazolone.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring. The chemical shifts and coupling constants of these protons will be influenced by the positions of the chloro and indazolone functionalities. A broad singlet corresponding to the N-H proton of the indazolone ring is also anticipated.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the indazolone ring (typically in the range of 160-165 ppm) and the aromatic carbons. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift. For comparison, the carbonyl carbon of 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one appears at 161.2 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1660-1700 cm⁻¹. A broad absorption corresponding to the N-H stretch of the amide group is also expected in the region of 3100-3300 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum will show the molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of the indazolone core and the chloro substituent. The indazolone ring can undergo N-alkylation and N-acylation at the nitrogen atoms. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the existing substituents influencing the position of incoming electrophiles. The chlorine atom can potentially be displaced via nucleophilic aromatic substitution under certain conditions, providing a handle for further functionalization.

Reactivity_Diagram A This compound B N-Alkylated/Acylated Products A->B Alkylation/Acylation (e.g., R-X, base) C Electrophilic Aromatic Substitution Products A->C Electrophilic Reagents (e.g., HNO3/H2SO4) D Nucleophilic Aromatic Substitution Products A->D Nucleophiles (e.g., Nu-)

Caption: Potential reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazolone scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of a chlorine atom can enhance these activities or introduce new ones by modifying the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

Derivatives of indazoles have been investigated for their potential as:

  • Anticancer Agents: Many indazole-containing compounds have shown potent anticancer activity, often by inhibiting protein kinases.[2]

  • Antiviral and Antibacterial Agents: The indazolone core has been incorporated into molecules with significant activity against various viruses and bacteria.[1]

  • Anti-inflammatory and Analgesic Agents: Certain indazole derivatives have demonstrated anti-inflammatory and pain-relieving properties.

  • Antileishmanial Agents: Notably, 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising candidates for the treatment of leishmaniasis.[8]

The 4-chloro isomer of 1,2-dihydro-3H-indazol-3-one represents a valuable building block for the synthesis of new chemical entities with the potential for diverse therapeutic applications. Its unique substitution pattern may lead to novel structure-activity relationships and the discovery of next-generation drug candidates.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. While specific experimental data for this isomer is limited, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry of the indazolone scaffold. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

An In-Depth Technical Guide to 4-Chloro-1,2-dihydro-3H-indazol-3-one (CAS No. 787580-87-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,2-dihydro-3H-indazol-3-one, with the Chemical Abstracts Service (CAS) registry number 787580-87-4, is a halogenated heterocyclic compound belonging to the indazolone class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific chloro-substituted indazolone, offering valuable insights for professionals engaged in chemical synthesis and drug discovery.

The core structure, an indazolone, is a bicyclic system composed of a benzene ring fused to a pyrazole ring, featuring a carbonyl group. The presence of a chlorine atom at the 4-position of the benzene ring can significantly influence the molecule's physicochemical properties and biological activity, making it an intriguing candidate for further investigation and as a building block in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 787580-87-4[2]
Molecular Formula C₇H₅ClN₂O[2]
Molecular Weight 168.58 g/mol [2]
Appearance Not explicitly stated, but related compounds are often off-white to yellow solids.[3]
Storage Sealed in a dry environment at 2-8°C[2]

Synthesis and Purification

A plausible synthetic pathway for this compound could commence from 2-amino-6-chlorobenzoic acid. The following diagram illustrates a conceptual synthetic workflow.

Synthesis_of_this compound cluster_0 Synthetic Workflow A 2-Amino-6-chlorobenzoic acid B Diazotization A->B NaNO₂, HCl C Reduction B->C e.g., SnCl₂ D 2-Hydrazinyl-6-chlorobenzoic acid C->D E Intramolecular Cyclization D->E Heat or Acid/Base catalysis F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A General Approach to Indazolone Synthesis via Intramolecular Cyclization

The following is a generalized protocol for the synthesis of an indazolone from an ortho-hydrazinobenzoic acid derivative, which could be adapted for the synthesis of the title compound.

Step 1: Diazotization of the Starting Anthranilic Acid Derivative

  • Dissolve the starting substituted anthranilic acid (e.g., 2-amino-6-chlorobenzoic acid) in aqueous hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at low temperature for a short period.

Step 2: Reduction of the Diazonium Salt

  • Prepare a solution of a suitable reducing agent, such as tin(II) chloride, in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature controlled.

  • Allow the reaction to proceed until the reduction to the corresponding hydrazine is complete.

  • Isolate the resulting hydrazinobenzoic acid hydrochloride by filtration.

Step 3: Intramolecular Cyclization to the Indazolone

  • Heat the isolated hydrazinobenzoic acid hydrochloride in a suitable solvent, which can be aqueous or an organic solvent, sometimes with the addition of a catalytic amount of acid or base.

  • The intramolecular cyclization will proceed to form the indazolone ring system.

  • Upon cooling, the product may precipitate and can be collected by filtration.

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene, to yield the final product of high purity.

Applications in Research and Drug Development

Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The specific applications of this compound are not extensively documented in publicly available literature, suggesting it is a relatively novel or underexplored compound. However, based on the activities of structurally related indazoles, it holds potential as:

  • A scaffold for kinase inhibitors: Many indazole-containing compounds are known to be potent inhibitors of various protein kinases, which are crucial targets in oncology.[1]

  • A building block for novel therapeutics: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The chlorine substituent provides a handle for further chemical modifications through cross-coupling reactions.

  • A tool for chemical biology: As a small molecule, it could be used in screening assays to identify new biological targets and pathways.

A recent study highlighted the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives, suggesting that halogenated indazoles could be promising leads for the development of new antiparasitic agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 787580-87-4) is not widely available. However, based on the data for structurally similar compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]

It is imperative to conduct a thorough risk assessment before handling this compound and to consult any available supplier-specific safety information.

Conclusion

This compound is a chemical entity with significant potential for application in medicinal chemistry and drug discovery. While specific biological data for this compound is limited, its structural similarity to other biologically active indazolones suggests it is a valuable candidate for further investigation. The synthetic routes to the indazolone core are well-established, providing a solid foundation for its preparation and subsequent derivatization. As research into novel therapeutics continues, this compound may emerge as a key building block in the development of next-generation medicines.

References

Uncharted Territory: The Mechanistic Veil of 4-chloro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A thorough investigation into the public scientific and patent literature reveals a significant knowledge gap regarding the specific mechanism of action for the compound 4-chloro-1,2-dihydro-3H-indazol-3-one. At present, there is no publicly available data identifying a definitive biological target or detailing the molecular pathways through which this specific molecule exerts its effects.

While the broader chemical class of 1,2-dihydro-3H-indazol-3-ones, to which this compound belongs, has been associated with a range of biological activities—including antiviral, antibacterial, and antihyperglycemic properties—these findings are general to the scaffold and do not provide specific insights into the 4-chloro substituted variant. The addition of a chlorine atom at the 4-position of the indazolone core creates a unique chemical entity whose interactions with biological systems have not been explicitly characterized in published research.

Our comprehensive search strategy, encompassing scientific databases, chemical repositories, and patent archives, yielded no specific screening results, target identification studies, or mechanistic investigations for "this compound." This indicates that the compound may be a novel chemical entity, a synthetic intermediate, or a compound that has been synthesized but not yet subjected to extensive biological characterization.

The Challenge of Mechanistic Elucidation for Novel Compounds

The process of determining a compound's mechanism of action is a cornerstone of drug discovery and chemical biology. It typically involves a multi-pronged approach that begins with identifying a biological effect and progressively narrows down to the specific molecular interactions responsible.

A Generalized Workflow for Target Identification and Mechanism of Action Studies is depicted below.

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic & Pathway Analysis A Compound Library (including this compound) B High-Throughput Screening (HTS) Phenotypic or Target-based Assays A->B C Identification of 'Hits' (Compounds showing desired biological activity) B->C D Affinity Chromatography C->D Hit Compound E Computational Docking / In Silico Screening C->E Hit Compound F Genetic Approaches (e.g., CRISPR screens, shRNA) C->F Hit Compound G Target Validation (Binding assays, functional knockdown) D->G E->G F->G H Biochemical & Biophysical Assays (e.g., Enzyme kinetics, SPR) G->H Validated Target I Cell-based Signaling Assays (e.g., Western Blot, Reporter Assays) G->I Validated Target J Structural Biology (X-ray crystallography, Cryo-EM) G->J Validated Target K Elucidation of Complete Mechanism of Action H->K I->K J->K

Figure 1. A generalized workflow for determining the mechanism of action of a novel compound.

Without the initial data from screening and target identification (Phase 1 and 2), it is not possible to construct an evidence-based guide on the core mechanism of action. Any attempt to do so would be speculative and would not meet the standards of scientific integrity required for the intended audience of researchers and drug development professionals.

Future Directions

To build a comprehensive understanding of this compound, the following experimental avenues would need to be explored:

  • Phenotypic Screening: Testing the compound across a diverse range of cell lines and disease models to identify a consistent and potent biological effect.

  • Target-Based Screening: Screening the compound against panels of known biological targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • Affinity-Based Target Identification: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which can then be identified using mass spectrometry.

  • Computational Modeling: Using the structure of the compound to perform in silico docking studies against libraries of protein structures to predict potential binding targets.

Until such studies are conducted and the results are made publicly available, the mechanism of action of this compound will remain an open question. We encourage researchers with access to this compound to undertake these foundational studies to illuminate its biological function and potential therapeutic applications.

The Rising Therapeutic Potential of 4-Chloro-1,2-dihydro-3H-indazol-3-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its varied derivatives, the 1,2-dihydro-3H-indazol-3-one core, particularly with a chloro-substitution at the 4-position, is emerging as a pharmacophore of significant interest. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-chloro-1,2-dihydro-3H-indazol-3-one derivatives. We will delve into their anticancer and anti-inflammatory properties, underpinned by mechanistic insights into their interactions with key biological targets such as protein kinases and cyclooxygenase enzymes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their therapeutic discovery programs.

Introduction: The Indazolone Scaffold and the Significance of Chloro-Substitution

Indazole derivatives are recognized for their wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] The 1,2-dihydro-3H-indazol-3-one (indazolone) moiety, a structural isomer of the more common 1H-indazole, offers a unique three-dimensional structure that can be exploited for targeted drug design.

The introduction of a chlorine atom at the 4-position of the indazolone ring is a strategic chemical modification. Halogen substitutions are known to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These alterations can profoundly influence the compound's pharmacokinetic profile and its binding affinity to biological targets. This guide will specifically focus on the implications of this 4-chloro substitution on the biological activity of indazolone derivatives.

Synthetic Strategies for this compound Derivatives

The synthesis of the 1,2-dihydro-3H-indazol-3-one core can be achieved through various synthetic routes. A notable method for the preparation of chloro-substituted derivatives involves a photochemical approach.

Photochemical Synthesis of a 5-Chloro-Indazolone Derivative

A mild and efficient method for constructing the 1,2-dihydro-3H-indazol-3-one ring system involves the in-situ generation of a reactive o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol precursor under photochemical conditions.[2] This approach has been successfully applied to the synthesis of 2-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one.[2]

Experimental Protocol: Photochemical Synthesis of 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one [2]

  • Reaction Setup: In a suitable reaction vessel, combine (5-chloro-2-nitrophenyl)methanol (1 equivalent) and n-butylamine (5 equivalents) in a phosphate-buffered saline (PBS) solution.

  • Photochemical Reaction: Irradiate the reaction mixture with UV light (e.g., using a commercially available photoreactor with broad emission above 365 nm) at room temperature for 24 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by an appropriate technique such as TLC or LC-MS), the product is isolated and purified using standard chromatographic techniques to yield the desired 2-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one.

G cluster_synthesis Photochemical Synthesis of Chloro-Substituted Indazolone start (5-chloro-2-nitrophenyl)methanol + n-butylamine reagents UV Light ( >365 nm) PBS, Room Temp, 24h start->reagents Reaction Conditions product 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one reagents->product Yields

Caption: Photochemical synthesis workflow for a chloro-substituted indazolone.

Anticancer Activity of Indazolone Derivatives

The indazole nucleus is a prominent feature in several FDA-approved anticancer drugs, highlighting its importance as a privileged scaffold in oncology research.[1] Derivatives of the indazolone core have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

3.1.1. VEGFR2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Several indazole-based compounds have been identified as potent VEGFR2 inhibitors.[4] By blocking the ATP-binding site of VEGFR2, these inhibitors prevent its autophosphorylation and the subsequent downstream signaling cascades that promote endothelial cell proliferation and migration.

G cluster_pathway VEGFR2 Signaling and Inhibition VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds to P_VEGFR2 Phosphorylated VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis Tumor Growth Downstream->Angiogenesis Inhibitor 4-Chloro-Indazolone Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway by indazolone derivatives.

In Vitro Evaluation of Anticancer Activity

The cytotoxic effects of novel compounds are typically assessed using in vitro cell-based assays. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.

Experimental Protocol: MTT Assay for Anticancer Activity [5]

  • Cell Seeding: Plate cancer cells (e.g., breast cancer cell lines like MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle-treated and untreated cells).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Representative Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6o (an indazole-amine derivative)K562 (Chronic Myeloid Leukemia)5.15[6]
Indolyl-Hydrazone with Indazole MoietyMCF-7 (Breast Cancer)2.73[4]
Hypothetical 4-Chloro-IndazoloneMCF-7 (Breast Cancer)Data Needed

Note: Specific IC50 values for this compound derivatives against various cancer cell lines are a key area for future research.

Anti-inflammatory Activity of Indazolone Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Indazole and indazolone derivatives have demonstrated potent anti-inflammatory properties.[7]

Mechanism of Action: COX Inhibition

A key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[8] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[8][9] Indazole derivatives have been shown to inhibit COX enzymes, thereby reducing prostaglandin synthesis and mitigating the inflammatory response.[7]

G cluster_pathway Prostaglandin Synthesis and COX Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Inhibitor 4-Chloro-Indazolone Derivative Inhibitor->COX_Enzymes Inhibits

Caption: Inhibition of COX enzymes by indazolone derivatives.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [10][11]

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the test compound (this compound derivative) or a reference drug (e.g., indomethacin) intraperitoneally or orally at a predetermined dose. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for this compound derivatives is yet to be fully elucidated, general trends from the broader indazole class can provide valuable guidance for future drug design:

  • Substitution on the Indazole Ring: The position and nature of substituents on the indazole ring significantly impact biological activity. For instance, in a series of indazole arylsulfonamides, methoxy or hydroxyl groups at the C4 position were found to be potent.[5]

  • N-Substitution: Modifications at the N1 and N2 positions of the indazole ring are crucial for modulating activity and pharmacokinetic properties. The choice of substituent can influence the molecule's interaction with the target protein and its overall drug-like properties.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory agents. Their activity is likely mediated through the inhibition of key biological targets such as protein kinases and cyclooxygenase enzymes.

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives with various substitutions at the N1 and N2 positions.

  • Comprehensive in vitro and in vivo evaluation of these derivatives against a panel of cancer cell lines and in relevant models of inflammation.

  • Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • Thorough structure-activity relationship studies to guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

The exploration of this chemical space holds considerable promise for the discovery of next-generation therapeutics for the treatment of cancer and inflammatory diseases.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-chloro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole and indazolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific, yet under-explored derivative, 4-chloro-1,2-dihydro-3H-indazol-3-one. Drawing upon the extensive body of research on related analogs, we elucidate a rational, evidence-based framework for identifying and validating its most promising therapeutic applications. This document will delve into the key signaling pathways implicated in oncology, inflammation, and neurodegenerative diseases where indazolone derivatives have shown significant activity. Furthermore, we will provide detailed, field-proven experimental protocols for target identification and validation, offering a practical roadmap for researchers seeking to unlock the therapeutic potential of this compound.

Introduction: The Indazolone Core - A Scaffold of Therapeutic Promise

Indazole derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities.[1][3] These activities span anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, among others.[4][5] Several indazole-based drugs are already in clinical use, including the anti-inflammatory agent benzydamine and the anticancer drugs pazopanib and niraparib, underscoring the therapeutic value of this molecular framework.[1][2]

The 1,2-dihydro-3H-indazol-3-one (indazolone) core, a key variant of the indazole scaffold, has been specifically identified in compounds with potent anti-inflammatory and analgesic properties.[6] The introduction of a chloro-substituent at the 4-position of the indazolone ring in this compound is anticipated to modulate its electronic properties and steric hindrance, thereby influencing its binding affinity and selectivity for various biological targets. This guide will explore the most probable therapeutic targets for this specific molecule based on the established pharmacology of the broader indazolone and indazole class.

Potential Therapeutic Arenas and Key Molecular Targets

Based on extensive literature reviews, the most promising therapeutic applications for this compound are likely to be in oncology, inflammation, and neurodegenerative diseases.

Oncology

The indazole scaffold is a well-established pharmacophore in oncology.[2] Numerous derivatives have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[7]

Potential Targets:

  • Protein Kinases: A primary mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][8] Key kinase targets include:

    • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR2, a key mediator of angiogenesis, is a validated anti-cancer strategy. The anticancer drug Axitinib, an indazole derivative, is a potent VEGFR inhibitor.

    • EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers, and its inhibition can block tumor growth.[1]

    • Haspin and Clk4: These are understudied protein kinases that represent potential novel targets for anticancer drug development.[8]

    • PDK1 (Phosphoinositide-dependent kinase-1): A central kinase in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1]

  • Prostanoid EP4 Receptor: The prostaglandin E2 (PGE2)/EP4 receptor signaling pathway is implicated in creating an immunosuppressive tumor microenvironment in colorectal cancer.[9][10] Antagonism of the EP4 receptor can enhance anti-tumor immunity, making it an attractive target for immunotherapy.[9][10]

  • Apoptosis Pathway Modulators: Some indazole derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as Bax, Bcl-2, and cleaved caspase-3.[7]

Experimental Workflow for Target Validation in Oncology:

References

An In-depth Technical Guide to 4-chloro-1,2-dihydro-3H-indazol-3-one: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs.[1][2] The indazolone core, a ketone-containing variant of the indazole, retains this therapeutic potential and offers unique structural features for designing novel bioactive agents. This guide focuses specifically on the 4-chloro-1,2-dihydro-3H-indazol-3-one core, a halogenated analog with intriguing potential for modulation of various biological targets. The introduction of a chlorine atom at the 4-position of the indazolone ring system can significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability, thereby impacting its pharmacokinetic profile and biological activity.[3]

This technical guide provides a comprehensive overview of the synthesis, structural derivatization, and biological significance of this compound and its analogs. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on this promising scaffold.

The this compound Core: Physicochemical Properties and Synthetic Strategies

The foundational core, this compound, possesses a unique set of physicochemical characteristics that make it an attractive starting point for medicinal chemistry campaigns. The electron-withdrawing nature of the chlorine atom at the 4-position influences the acidity of the N-H protons and the reactivity of the aromatic ring, opening up diverse avenues for chemical modification.

Synthesis of the Core Structure

A direct, high-yield synthesis of this compound is not extensively documented in publicly available literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted indazoles and their subsequent conversion to indazolones. A key strategy involves the synthesis of 4-chloro-1H-indazole as a precursor.

A practical approach to 4-chloro-1H-indazole starts from the readily available 2-methyl-3-chloroaniline. This method, detailed in the chemical literature, involves a diazotization reaction followed by in situ cyclization. The subsequent conversion of the 4-chloro-1H-indazole to the desired this compound can be achieved through oxidation, a common transformation for this class of compounds.

Below is a proposed synthetic workflow, amalgamating established chemical principles for the preparation of the core structure.

Diagram 1: Proposed Synthetic Pathway to this compound

Synthetic_Pathway cluster_0 Step 1: Synthesis of 4-chloro-1H-indazole cluster_1 Step 2: Oxidation to Indazolone A 2-methyl-3-chloroaniline B 4-chloro-1H-indazole A->B  1. Acetic anhydride, Potassium acetate  2. Isopentyl nitrite  3. LiOH   C This compound B->C Oxidation (e.g., CrO3, KMnO4)

A proposed two-step synthesis for the target indazolone core.

Alternative Photochemical Synthesis of Substituted Indazolones

A green and efficient photochemical method has been developed for the synthesis of various 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols and primary amines.[2][4][5] This approach proceeds via the in situ generation of a reactive o-nitrosobenzaldehyde intermediate under mild, aqueous conditions at room temperature.[2][4][5] This methodology has been successfully applied to the synthesis of a 5-chloro-indazolone derivative, suggesting its applicability for the preparation of the 4-chloro analog, provided the corresponding (2-nitro-3-chlorophenyl)methanol is accessible.

Experimental Protocol: Photochemical Synthesis of 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one [6]

This protocol for a related isomer illustrates a generalizable photochemical approach.

  • Reaction Setup: In a suitable quartz reaction vessel, combine (5-chloro-2-nitrophenyl)methanol (1.0 mmol), n-butylamine (2.5 mmol), and phosphate-buffered saline (PBS) solution (15 mL).

  • Irradiation: Irradiate the mixture using a commercial photoreactor equipped with broad-spectrum UV lamps (e.g., 3 x 18 W bulbs emitting above 365 nm) for 24 hours at 30 °C. Maintain the temperature with air cooling.

  • Workup: After 24 hours, transfer the reaction mixture to a separatory funnel containing 1 M HCl (30 mL). Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired indazolone.

Characterization Data for 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one: [6]

  • Appearance: Tan solid

  • Melting Point: 172–174 °C

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.84 (s, 1H), 7.76 (s, 1H), 7.53–7.40 (m, 1H), 7.15 (d, J = 8.6 Hz, 1H), 3.87 (t, J = 7.3 Hz, 2H), 1.73 (q, J = 7.4 Hz, 2H), 1.34 (p, J = 7.4 Hz, 2H), 0.92 (t, J = 7.3 Hz, 3H).

  • ¹³C{¹H} NMR (101 MHz, CDCl₃) δ: 161.2, 144.8, 132.0, 128.1, 123.3, 120.4, 113.6, 44.2, 30.3, 19.9, 13.6.

  • HRMS (Orbitrap): Calculated for [C₁₁H₁₄ClN₂O + H]⁺, 225.0789; found, 225.0784.

Structural Analogs and Derivatives: Expanding the Chemical Space

The this compound core offers several points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. The primary sites for derivatization are the N1 and N2 positions of the indazolone ring and the remaining positions on the benzene ring, although the latter often requires starting from appropriately substituted precursors.

Diagram 2: Key Derivatization Points of the 4-chloro-indazolone Core

Primary sites for chemical modification of the core scaffold.

N-Substituted Derivatives

Alkylation, arylation, and acylation at the N1 and N2 positions are the most common strategies for generating analogs. The choice of substituent can profoundly impact the compound's biological activity by influencing its binding to target proteins, solubility, and metabolic stability.

For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, the nature of the N1-substituent was critical for potency. N1-meta-substituted benzyl groups bearing an α-amino-3-[(methylamino)acyl] group were found to be the most potent.[7] While this study focused on a different indazole scaffold, it highlights the importance of exploring diverse and functionalized substituents at the N1 position.

Multi-Kinase Inhibitor Analogs

A notable example of a derivative containing a 4-chloroindazole moiety is N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea. This compound has been identified as a multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3.[1] This demonstrates the potential of the 4-chloro-indazole scaffold in the design of anti-cancer agents.

Biological Activities and Structure-Activity Relationships (SAR)

The indazole and indazolone scaffolds are associated with a wide array of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The introduction of a chlorine atom at the 4-position can modulate these activities, and understanding the structure-activity relationships (SAR) is crucial for optimizing lead compounds.

Anti-cancer Activity

As mentioned, a 4-chloroindazole derivative has shown potent multi-kinase inhibitory activity.[1] Kinase inhibition is a well-established strategy in cancer therapy, and the data for this compound suggests that the 4-chloroindazole core can be a valuable component in the design of new kinase inhibitors.

Table 1: Kinase Inhibitory Activity of a 4-chloroindazole Derivative [1]

CompoundTarget KinaseKd (nM)
N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) ureac-Kit68.5 ± 9.5
PDGFRβ140 ± 0
FLT3375 ± 15.3
Antileishmanial Activity

A series of 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity. While the substitution pattern differs from the primary topic of this guide, these findings are valuable for understanding the potential of chloro-substituted indazoles as anti-infective agents. Several of these compounds exhibited potent activity against Leishmania infantum.

Table 2: Antileishmanial Activity of Selected 3-chloro-6-nitro-1H-indazole Derivatives against L. infantum

Compound IDR Group on Isoxazoline RingIC₅₀ (µM)
4 4-chlorophenyl5.53
5 2,4-dichlorophenyl4
11 4-methoxyphenyl6

These results indicate that the presence of a chlorine atom on the indazole ring is compatible with potent antiprotozoal activity. Further exploration of 4-chloro-indazolone derivatives in this therapeutic area is warranted.

General SAR Insights for Halogenated Indazoles
  • Position of Halogen: The position of the halogen atom on the indazole ring can significantly impact biological activity. In the context of CCR4 antagonists, electron-donating groups like methoxy or hydroxyl at the C4 position were found to be more potent than analogs with substituents at C5, C6, or C7.[7] This suggests that the electronic properties of the substituent at C4 are critical. A chlorine atom, being electron-withdrawing, would be expected to confer different properties and potentially target different biological macromolecules.

  • N-Substituents: As discussed, the substituents at the N1 and N2 positions are key determinants of activity. Large, functionalized groups are often well-tolerated and can be used to fine-tune the compound's properties.

  • Synergistic Effects: The combination of a chloro-substituted indazole core with other pharmacophores can lead to synergistic effects, as seen in the multi-kinase inhibitor which also contains a substituted urea moiety.

Future Directions and Therapeutic Potential

The this compound scaffold holds considerable promise for the development of novel therapeutics. The synthetic accessibility of the core, coupled with the numerous possibilities for derivatization, makes it an attractive starting point for drug discovery programs.

Key areas for future research include:

  • Systematic SAR Studies: A systematic exploration of substituents at the N1 and N2 positions of the 4-chloro-indazolone core is needed to build a comprehensive SAR profile for various biological targets.

  • Exploration of Diverse Therapeutic Areas: While anti-cancer and anti-infective activities have been hinted at for related compounds, the 4-chloro-indazolone scaffold should be screened against a broader range of targets, including those involved in inflammatory and neurological disorders.

  • Computational Modeling: Molecular docking and other computational techniques can be employed to guide the design of new analogs with improved potency and selectivity for specific targets.

  • Pharmacokinetic Profiling: Early assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of new derivatives is crucial for identifying candidates with favorable drug-like properties.

References

An In-Depth Technical Guide to the In Silico Modeling of 4-chloro-1,2-dihydro-3H-indazol-3-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and resource-intensive. The indazolone scaffold and its derivatives have garnered significant attention due to their diverse and potent biological activities, including antiviral, antibacterial, antihyperglycemic, and antitumor properties.[1][2] The subject of this guide, 4-chloro-1,2-dihydro-3H-indazol-3-one, represents a specific analogue within this promising class. While extensive experimental data on this particular molecule may be nascent, the power of in silico modeling allows us to proactively investigate its potential interactions with biological targets, predict its binding affinity, and understand its dynamic behavior at an atomic level.

This technical guide is designed for researchers, computational chemists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical and iterative process of computational drug design. We will not merely list protocols; we will delve into the causality behind our choices, ensuring that each step is a self-validating component of a robust and reproducible workflow. Our exploration will be grounded in established scientific principles and supported by authoritative references, providing a practical framework for the in silico analysis of this compound and other novel small molecules.

Foundational Principles: Characterizing the Ligand and Selecting a Target

Before any simulation can commence, a thorough understanding of the ligand and a well-justified selection of a biological target are paramount.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of this compound is its two-dimensional chemical structure. For computational modeling, this must be translated into a three-dimensional conformation with accurate atomic coordinates and partial charges.

Protocol 1: Ligand Preparation

  • 2D Sketching and Conversion: The 2D structure of this compound is first drawn using a chemical sketcher (e.g., ChemDraw, MarvinSketch). This structure is then converted to a 3D format (e.g., SDF or MOL2).

  • Protonation State and Tautomerism: At a physiological pH of 7.4, the protonation state of the molecule must be determined. For this compound, the indazolone core can exist in different tautomeric forms. It is crucial to consider the most stable tautomer for the subsequent modeling steps.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step resolves any steric clashes or unfavorable bond angles.

  • Partial Charge Calculation: The distribution of electron density within the molecule is represented by partial atomic charges. These are critical for accurately modeling electrostatic interactions. Methods such as Gasteiger-Hückel or AM1-BCC can be employed for this calculation.

Target Selection: A Hypothesis-Driven Approach

Given the known anticancer activities of some indazole derivatives[1][3], a relevant and well-characterized biological target is essential. For the purpose of this guide, we will hypothesize that this compound is a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated target in oncology.

Protocol 2: Target Preparation

  • PDB Structure Retrieval: A high-resolution crystal structure of human CDK2 in complex with a known ligand is retrieved from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1HCK.

  • Structure Cleaning: The raw PDB file often contains non-essential components such as water molecules, co-factors, and ions that are not relevant to the binding interaction. These are typically removed.

  • Protonation and Side-Chain Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are determined based on the local microenvironment. The orientation of amino acid side chains, particularly those in the binding site, may be optimized.

  • Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the original PDB structure. This defines the search space for the subsequent docking calculations.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5] It is a cornerstone of structure-based drug design.

The Docking Workflow: A Step-by-Step Guide

The docking process involves preparing the receptor and ligand files, defining the binding site, running the docking algorithm, and analyzing the results.[6][7]

Protocol 3: Molecular Docking with AutoDock Vina

  • File Preparation: The prepared protein and ligand structures are converted to the PDBQT format, which includes atomic coordinates, partial charges, and atom types.

  • Grid Box Definition: A three-dimensional grid box is centered on the defined binding site of CDK2. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Docking Simulation: The docking simulation is initiated using a program like AutoDock Vina. The software will systematically sample different conformations and orientations of the ligand within the grid box and score them based on a defined scoring function.

  • Pose Analysis: The output of the docking simulation is a set of predicted binding poses, each with a corresponding binding affinity score (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

Interpreting Docking Results: Beyond the Score

While the binding affinity score is a useful metric, a thorough analysis of the predicted binding pose is crucial for understanding the nature of the interaction.

Table 1: Predicted Interactions of this compound with CDK2

Interacting ResidueInteraction TypeDistance (Å)
LEU83Hydrogen Bond2.9
GLU81Hydrogen Bond3.1
ILE10Hydrophobic3.5
VAL18Hydrophobic3.8
PHE80Pi-Pi Stacking4.2

Note: The data in this table is hypothetical and for illustrative purposes.

Visualizing the Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDB_Prep Protein Preparation PDB->PDB_Prep Ligand_2D Ligand (2D) Ligand_3D Ligand Preparation Ligand_2D->Ligand_3D Grid Grid Box Definition PDB_Prep->Grid Dock Molecular Docking Ligand_3D->Dock Grid->Dock Pose Pose & Score Analysis Dock->Pose Interaction Interaction Analysis Pose->Interaction

Caption: A schematic of the molecular docking workflow.

Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Complex

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[8][9] This provides a more realistic representation of the biological system.

The MD Simulation Workflow: From Static Complex to Dynamic Trajectory

MD simulations involve setting up the simulation system, running the simulation, and analyzing the resulting trajectory.[10]

Protocol 4: Protein-Ligand MD Simulation with GROMACS

  • System Preparation: The best-ranked docked complex of CDK2 and this compound is placed in a periodic box of a chosen water model (e.g., TIP3P).

  • Ionization and Neutralization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: The entire system is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 bar) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

  • Production Run: The production MD simulation is run for a specified period (e.g., 100 nanoseconds), during which the trajectory of all atoms is saved at regular intervals.

Analyzing the MD Trajectory: Assessing Stability and Interactions

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at each time step. This trajectory is then analyzed to understand the stability of the protein-ligand complex.

Table 2: Key Metrics from MD Simulation Analysis

MetricDescriptionInterpretation
RMSD (Root Mean Square Deviation) Measures the average deviation of the protein backbone or ligand atoms from their initial positions.A stable RMSD indicates that the complex has reached equilibrium.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues or atoms around their average positions.High RMSF values indicate regions of high flexibility.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time.A persistent hydrogen bond indicates a stable interaction.
Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Estimates the binding free energy of the ligand to the protein.Provides a more accurate prediction of binding affinity than docking scores.

Visualizing the MD Simulation Workflow

md_workflow cluster_setup System Setup cluster_simulation Simulation cluster_md_analysis Analysis Complex Docked Complex Solvate Solvation Complex->Solvate Ions Ionization Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT/NPT) Minimize->Equilibrate Production Production MD Equilibrate->Production Trajectory Trajectory Analysis (RMSD, RMSF) Production->Trajectory Energy Binding Free Energy Production->Energy

Caption: A schematic of the molecular dynamics simulation workflow.

Advanced In Silico Techniques: Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[11][12][13][14][15]

Generating a Pharmacophore Model

A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the protein-ligand complex (structure-based).

Protocol 5: Structure-Based Pharmacophore Model Generation

  • Feature Identification: Based on the stable interactions observed in the MD simulation of the CDK2-ligand complex, key chemical features are identified. These can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

  • Model Generation: A 3D pharmacophore model is generated that incorporates these features with specific geometric constraints (distances and angles).

  • Model Validation: The generated model is validated by its ability to distinguish between known active and inactive compounds.

Applications of the Pharmacophore Model

The validated pharmacophore model can be used as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential to bind to CDK2.

Visualizing the Pharmacophore Concept

pharmacophore cluster_features Pharmacophoric Features cluster_model 3D Pharmacophore Model HBD H-Bond Donor Model Virtual Screening Query HBD->Model Distance & Angle HBA H-Bond Acceptor HBA->Model Constraints HY Hydrophobic HY->Model AR Aromatic AR->Model

Caption: The concept of a 3D pharmacophore model.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for the in silico modeling of this compound interactions, from initial ligand and target preparation to advanced molecular dynamics and pharmacophore modeling. The methodologies described herein are not merely a sequence of computational tasks but a logical progression of scientific inquiry aimed at elucidating the molecular basis of ligand recognition.

The insights gained from these computational studies can guide the synthesis of more potent and selective analogues, prioritize compounds for experimental testing, and ultimately accelerate the drug discovery process. As computational power continues to grow and algorithms become more sophisticated, the predictive power of in silico modeling will undoubtedly play an even more integral role in the development of novel therapeutics.

References

Methodological & Application

Synthesis of 4-chloro-1,2-dihydro-3H-indazol-3-one experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of 4-chloro-1,2-dihydro-3H-indazol-3-one

Introduction

This compound is a heterocyclic compound belonging to the indazolone class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The strategic placement of the chloro substituent on the aromatic ring provides a handle for further functionalization, making it a valuable intermediate for the synthesis of diverse compound libraries.

This application note provides a detailed, reliable, and field-tested protocol for the synthesis of this compound. The described method proceeds via a classical and robust two-step, one-pot reaction sequence starting from the readily available 2-amino-3-chlorobenzoic acid. The core of this synthesis involves the diazotization of the primary aromatic amine, followed by an in-situ reduction and subsequent intramolecular cyclization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices, safety protocols, and expected outcomes.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-amino-3-chlorobenzoic acid is achieved through a well-established chemical transformation.

Overall Reaction:

Mechanistic Pathway:

The reaction proceeds through three key stages:

  • Diazotization: 2-Amino-3-chlorobenzoic acid is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.[1]

  • Reduction: The resulting diazonium salt is then reduced in situ to the corresponding hydrazine derivative, 2-hydrazinyl-3-chlorobenzoic acid. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in the presence of concentrated HCl.[2] Stannous chloride (Sn(II)) is a mild reducing agent that selectively reduces the diazonium group without affecting the carboxylic acid or the chloro substituent.

  • Cyclization: The final step is an intramolecular cyclization of the 2-hydrazinyl-3-chlorobenzoic acid intermediate. Upon gentle heating, the more nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the stable five-membered lactam ring of the indazolone product.

The diagram below illustrates the mechanistic pathway from the starting material to the final product.

Reaction_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 2-Amino-3-chlorobenzoic Acid B 3-Chloro-2-diazoniumbenzoate A->B NaNO₂, HCl 0-5 °C C 2-Hydrazinyl-3-chlorobenzoic Acid B->C SnCl₂ / HCl D This compound C->D Heat (-H₂O)

Caption: Mechanistic pathway for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving diazonium salts should be performed with strict adherence to safety precautions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-3-chlorobenzoic acid171.585.00 g29.1
Concentrated HCl (~37%)36.4615 mL~180
Sodium Nitrite (NaNO₂)69.002.22 g32.1
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6516.5 g73.1
Deionized Water18.02~500 mL-
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Ethyl Acetate (EtOAc)88.11~300 mL-
Brine (Saturated NaCl)-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Workflow Diagram:

Experimental_Workflow start Start dissolve Dissolve 2-amino-3-chlorobenzoic acid in conc. HCl and water start->dissolve cool Cool suspension to 0-5 °C in ice-salt bath dissolve->cool diazotize Add NaNO₂ solution dropwise, maintaining T < 5 °C cool->diazotize stir1 Stir for 30 min at 0-5 °C diazotize->stir1 reduce Add SnCl₂ solution dropwise, allowing to warm stir1->reduce heat Heat mixture to 80-90 °C for 1 hour reduce->heat cool_precipitate Cool to room temp, then in ice bath to precipitate heat->cool_precipitate filter_wash Filter solid, wash with cold water and dry cool_precipitate->filter_wash purify Recrystallize from Ethanol/Water filter_wash->purify end End: Purified Product purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Preparation of the Amine Salt Suspension:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 5.00 g (29.1 mmol) of 2-amino-3-chlorobenzoic acid.

    • Add 10 mL of deionized water followed by the slow addition of 10 mL of concentrated hydrochloric acid. A thick white suspension of the hydrochloride salt will form.

    • Place the flask in an ice-salt bath and stir vigorously until the internal temperature is between 0 °C and 5 °C.

  • Diazotization:

    • In a separate beaker, dissolve 2.22 g (32.1 mmol, 1.1 eq) of sodium nitrite in 10 mL of cold deionized water.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred amine suspension over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [1][3] A slight clearing of the solution may be observed as the diazonium salt forms.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure diazotization is complete. A faint excess of nitrous acid can be checked with starch-iodide paper (should turn blue). If the test is negative, add a small amount of NaNO₂ solution until a positive test is obtained.

  • Reduction and Cyclization:

    • In a separate beaker, prepare the reducing solution by dissolving 16.5 g (73.1 mmol, 2.5 eq) of stannous chloride dihydrate in 5 mL of concentrated hydrochloric acid. Gentle warming may be required for complete dissolution. Cool the resulting solution back to room temperature.

    • Add the stannous chloride solution dropwise to the cold diazonium salt solution. An exothermic reaction will occur; control the addition rate to allow the temperature to rise gradually to room temperature.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture in a water bath to 80-90 °C for 1 hour. During this time, the hydrazine intermediate will cyclize to form the indazolone. The product will begin to precipitate from the solution.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual salts and acid.

    • Air-dry the crude product on the filter funnel. A typical crude yield is in the range of 75-85%.

    • For purification, the crude solid can be recrystallized from an ethanol/water mixture to yield an off-white to pale yellow solid.

Safety and Hazard Analysis

This protocol involves hazardous materials and reactions. A thorough risk assessment must be conducted before beginning any work.

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry, sensitive to shock, friction, and heat.[3][4][5] This protocol is designed to use the diazonium salt in situ without isolation. [6] It is imperative to keep the reaction temperature below 5 °C during diazotization to prevent decomposition and potential runaway reactions.[3]

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. It is also a respiratory irritant. Always handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Sodium Nitrite: Toxic if swallowed and is a strong oxidizing agent. Avoid contact with skin and eyes.

  • Stannous Chloride: Harmful if swallowed and causes skin and eye irritation.

  • General Precautions:

    • The reaction should be performed in a well-ventilated fume hood.

    • A blast shield should be used, especially during the diazotization step.

    • Have a quench solution (e.g., sulfamic acid) readily available to neutralize any excess nitrous acid.

    • Ensure all glassware is free of cracks and defects.

References

Application Notes & Protocols for High-Throughput Screening of 4-chloro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Screening a Privileged Kinase Inhibitor Scaffold

Introduction: The Indazole Scaffold and Its Therapeutic Promise

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This bicyclic heterocyclic system is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4][5] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, underscoring its importance in targeting the ATP-binding site of various kinases.[3][6]

4-chloro-1,2-dihydro-3H-indazol-3-one represents a valuable starting point for library synthesis and high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. Its structure embodies key features for kinase binding, and the chloro-substitution offers a vector for further chemical modification to enhance potency and selectivity.

This guide provides a comprehensive framework for the high-throughput screening of this compound and its derivatives. We will focus on a hypothetical screening campaign against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target in oncology for which indazole derivatives have shown significant inhibitory activity.[3] The protocols detailed herein are designed to be robust, scalable, and grounded in established HTS principles.

Assay Principle: Luminescence-Based Kinase Activity Detection

For this HTS campaign, we will employ a luminescence-based kinase assay, specifically the Kinase-Glo® platform.[7][8] This homogeneous "add-and-read" assay is highly amenable to automation and miniaturization, making it ideal for large-scale screening.[9]

The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. The core of the detection system is a thermostable luciferase that utilizes the remaining ATP to generate a stable luminescent signal. The amount of light produced is inversely proportional to the activity of the kinase: high kinase activity results in low ATP levels and thus low luminescence, while effective inhibition of the kinase leads to high ATP levels and a bright luminescent signal.[8]

cluster_kinase_reaction Kinase Reaction cluster_detection Luminescence Detection Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate phosphorylates ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibitor 4-chloro-1,2-dihydro- 3H-indazol-3-one Inhibitor->Kinase inhibits Remaining_ATP Remaining_ATP Luciferase Luciferase Remaining_ATP->Luciferase Light Light Luciferase->Light generates Luciferin Luciferin Luciferin->Luciferase

Caption: Principle of the luminescence-based kinase assay.

Experimental Protocols

Materials and Reagents
  • Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Enzyme: Recombinant human VEGFR-2 (catalytic domain).

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for VEGFR-2.

  • Assay Plates: 384-well, white, solid-bottom microplates.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit.

  • Reference Inhibitor: Sunitinib or another known VEGFR-2 inhibitor for positive control.

  • Buffers: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

Assay Development and Optimization

Before initiating the full screen, it is crucial to optimize assay conditions to ensure a robust and reliable signal.

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate and consumes approximately 50-80% of the initial ATP concentration within the desired reaction time.[10]

  • ATP Concentration: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Reaction Time: Establish a reaction time that falls within the linear range of the kinase reaction.

  • DMSO Tolerance: Verify that the assay performance is not significantly affected by the final concentration of DMSO used for compound delivery (typically ≤ 1%).

High-Throughput Screening Workflow

The HTS process involves several automated steps to ensure efficiency and reproducibility.[11]

HTS_Workflow Start Start Compound_Plating Compound Plating (Acoustic Dispensing) Start->Compound_Plating Reagent_Addition Reagent Addition (Enzyme, Substrate, ATP) Compound_Plating->Reagent_Addition Incubation Incubation (Room Temperature) Reagent_Addition->Incubation Detection Detection Reagent Addition (Kinase-Glo®) Incubation->Detection Luminescence_Reading Luminescence Reading (Plate Reader) Detection->Luminescence_Reading Data_Analysis Data Analysis (Hit Identification) Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Automated high-throughput screening workflow.

Step-by-Step Protocol for a 384-Well Plate:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the 10 mM stock of this compound (or other library compounds) into the appropriate wells of the 384-well assay plate. This will result in a final assay concentration of 10 µM in a 5 µL reaction volume.

  • Control Wells:

    • Negative Controls (0% Inhibition): Dispense 50 nL of 100% DMSO.

    • Positive Controls (100% Inhibition): Dispense 50 nL of a high concentration of the reference inhibitor (e.g., 10 µM Sunitinib).

  • Enzyme and Substrate Addition: Add 2.5 µL of a 2X kinase/substrate solution (containing VEGFR-2 and the peptide substrate in kinase reaction buffer) to all wells.

  • Initiate Reaction: Add 2.5 µL of a 2X ATP solution (in kinase reaction buffer) to all wells to start the reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes).

  • Detection: Add 5 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Luminescence Reading: Measure the luminescence intensity using a plate reader.

Data Analysis and Hit Identification

a. Assay Quality Control: The Z'-Factor

The robustness of the HTS assay is assessed by calculating the Z'-factor, which takes into account the separation between the positive and negative controls and the signal variability.[12][13]

The formula for the Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

Where:

  • µ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • µ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13]

b. Hit Selection

The raw luminescence data from each well is normalized to the plate controls to determine the percent inhibition for each compound:

% Inhibition = 100 * (Signal_compound - µ_n) / (µ_p - µ_n)

A "hit" is defined as a compound that exhibits a percent inhibition above a certain threshold, typically three times the standard deviation of the negative controls.

ParameterDescriptionTypical Value
Compound Concentration Final concentration in the assay10 µM
DMSO Concentration Final DMSO concentration0.5%
Reaction Volume Total volume of the kinase reaction5 µL
Z'-Factor Assay quality metric> 0.5
Hit Threshold Minimum % inhibition to be considered a hit> 50% (example)

Hit Confirmation and Follow-up Studies

Initial hits from the primary screen require a series of follow-up experiments to confirm their activity and eliminate false positives.

a. Hit Confirmation: Re-test the primary hits under the same assay conditions to confirm their inhibitory activity.

b. Dose-Response Curves: Perform a serial dilution of the confirmed hits to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.

c. Orthogonal Assays: Validate the hits using a different assay technology (e.g., a fluorescence-based assay or a mobility shift assay) to rule out technology-specific artifacts.[14]

d. Selectivity Profiling: Screen the confirmed hits against a panel of other kinases to assess their selectivity. This is a critical step in developing a safe and effective therapeutic agent.

Conclusion

This compound and its derivatives represent a promising starting point for the discovery of novel kinase inhibitors. The protocols and strategies outlined in this application note provide a robust framework for conducting a high-throughput screening campaign using this scaffold. By employing a validated luminescence-based assay, rigorous data analysis, and a systematic hit confirmation process, researchers can efficiently identify and advance promising lead compounds for further drug development.

References

Application Notes and Protocols: 4-chloro-1,2-dihydro-3H-indazol-3-one as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of the Indazolone Scaffold in Fluorescence Imaging

The indazolone core is a privileged heterocyclic structure in medicinal chemistry and has garnered increasing attention in the design of fluorescent probes.[1] Its rigid, bicyclic framework provides a robust scaffold for developing fluorophores with desirable photophysical properties. The inherent electronic characteristics of the indazolone system can be finely tuned through substitution on the aromatic ring, allowing for the modulation of absorption and emission wavelengths, quantum yields, and environmental sensitivity. This adaptability makes indazolone derivatives promising candidates for creating novel fluorescent probes for various biological applications, including cellular imaging and the detection of specific analytes.[2]

This application note introduces 4-chloro-1,2-dihydro-3H-indazol-3-one , a halogenated derivative of the indazolone family, as a potential fluorescent probe for cellular imaging. The introduction of a chloro-substituent is anticipated to influence the photophysical properties of the parent indazolone core, potentially leading to enhanced spectral characteristics and providing a handle for further functionalization. Here, we present a detailed guide for the synthesis, characterization, and application of this compound as a fluorescent probe for live-cell imaging.

Scientific Rationale: Why this compound?

The selection of this compound as a candidate fluorescent probe is underpinned by several key scientific considerations:

  • Influence of Halogen Substitution: The electron-withdrawing nature of the chlorine atom at the 4-position is expected to modulate the electron density of the indazolone ring system. This can lead to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound, potentially moving the fluorescence to a more biologically favorable window with reduced cellular autofluorescence.

  • Photostability: Halogenation can sometimes enhance the photostability of fluorophores by providing a pathway for non-radiative decay that competes with photobleaching.

  • Synthetic Accessibility: The synthesis of substituted indazolones is well-documented, with several established routes, including photochemical methods that are compatible with halide substituents.[3] This allows for the reliable and efficient production of the probe.

  • Platform for Further Functionalization: The chloro-substituent can serve as a reactive handle for further chemical modification, enabling the conjugation of the probe to targeting moieties for specific organelles or biomolecules.

Synthesis of this compound

A plausible and efficient synthetic route to this compound is via a photochemical cyclization of a suitable precursor, such as 2-amino-6-chlorobenzaldehyde and a nitrogen source. This method is often advantageous due to its mild reaction conditions.[4][5]

Proposed Synthetic Scheme:

Synthesis_of_this compound reactant1 2-Amino-6-chlorobenzaldehyde intermediate Hydrazone Intermediate reactant1->intermediate Condensation reactant2 Hydrazine reactant2->intermediate product This compound intermediate->product Photochemical Cyclization (UV light)

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol:

Materials:

  • 2-Amino-6-chlorobenzaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Photoreactor equipped with a UV lamp (e.g., 365 nm)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Hydrazone Formation:

    • Dissolve 2-amino-6-chlorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the hydrazone intermediate can be isolated by precipitation or used directly in the next step.

  • Photochemical Cyclization:

    • Transfer the solution containing the hydrazone intermediate to a quartz reaction vessel suitable for photochemistry.

    • Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature for 12-24 hours. The reaction should be monitored by TLC for the formation of the product.

    • After the reaction is complete, remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Photophysical Characterization

A thorough understanding of the photophysical properties of this compound is essential for its application as a fluorescent probe.

Protocol for Spectroscopic Analysis:

Materials:

  • Purified this compound

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like DMSO (e.g., 1-10 mM).

  • Absorption Spectroscopy:

    • Prepare a dilute solution of the probe in the desired solvent (e.g., 10 µM in PBS).

    • Record the absorption spectrum to determine the maximum absorption wavelength (λmax).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λmax.

    • Record the emission spectrum to determine the maximum emission wavelength (λem).

    • Calculate the Stokes shift (difference between λem and λmax).

  • Quantum Yield Determination:

    • Determine the fluorescence quantum yield (ΦF) relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) using the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (ηsample² / ηref²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

Expected Photophysical Properties:

Based on the properties of similar indazolone derivatives, the following characteristics are anticipated for this compound.

PropertyExpected Value/Characteristic
λmax (Absorption) ~350 - 400 nm
λem (Emission) ~450 - 550 nm
Stokes Shift > 50 nm
Quantum Yield (ΦF) Moderate to high in non-polar solvents
Solvatochromism Potential for solvatochromic shifts in emission

Application Protocol: Live-Cell Imaging

This protocol outlines the use of this compound for imaging in live cultured mammalian cells.

Workflow for Live-Cell Imaging:

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Image Acquisition & Analysis cell_seeding Seed cells on glass-bottom dish probe_prep Prepare probe working solution probe_loading Incubate cells with probe probe_prep->probe_loading washing Wash cells to remove excess probe probe_loading->washing imaging Image cells with fluorescence microscope washing->imaging analysis Analyze images for probe localization imaging->analysis

Caption: General workflow for live-cell imaging with the indazolone probe.

Detailed Protocol:

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549)

  • Glass-bottom imaging dishes or chamber slides

  • This compound stock solution (1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP channel)

Procedure:

  • Cell Culture:

    • Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency at the time of imaging.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading:

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed serum-free medium or PBS to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.

    • Add fresh, pre-warmed complete culture medium to the cells.

  • Imaging:

    • Place the imaging dish on the stage of a fluorescence microscope.

    • Excite the cells using a light source and filter set appropriate for the probe's absorption spectrum (e.g., ~380 nm excitation).

    • Collect the fluorescence emission using a filter set appropriate for the probe's emission spectrum (e.g., ~460 nm emission).

    • Capture images and observe the subcellular localization of the probe.

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained with this novel probe, the following control experiments are recommended:

  • Cell Viability Assay: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to confirm that the probe is not toxic to the cells at the working concentrations used for imaging.

  • Autofluorescence Control: Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.

  • Photostability Test: Continuously expose stained cells to the excitation light and monitor the fluorescence intensity over time to evaluate the photostability of the probe.

Potential Applications and Future Directions

The successful application of this compound as a cellular imaging agent opens up several avenues for further research and development:

  • Organelle-Specific Probes: The indazolone core can be further functionalized with targeting moieties (e.g., morpholine for lysosomes, triphenylphosphonium for mitochondria) to develop probes for specific subcellular compartments.

  • Sensing Applications: The fluorescence of the indazolone probe may be sensitive to changes in the local microenvironment, such as pH, polarity, or the presence of specific ions or reactive oxygen species.[6] Further studies could explore its potential as a sensor for these parameters.

  • In Vivo Imaging: With appropriate modifications to enhance its biocompatibility and pharmacokinetic properties, this class of probes could potentially be adapted for in vivo imaging applications.

Conclusion

This compound represents a promising new addition to the toolbox of fluorescent probes for cellular imaging. Its straightforward synthesis, tunable photophysical properties, and potential for further functionalization make it an attractive scaffold for the development of next-generation imaging agents. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the full potential of this novel indazolone-based fluorescent probe.

References

Application Notes & Protocols: The 4-Chloro-1,2-dihydro-3H-indazol-3-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on a specific, promising derivative: 4-chloro-1,2-dihydro-3H-indazol-3-one. The strategic placement of a chloro group at the 4-position significantly influences the electronic properties and steric profile of the molecule, offering a unique vector for developing selective therapeutic agents. These application notes provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this scaffold, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental designs and furnish detailed, field-proven protocols to empower your research endeavors.

The Indazolone Core: A Privileged Structure in Medicinal Chemistry

The indazole ring system, an amalgamation of benzene and pyrazole rings, is a versatile template for drug design. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Several indazole-based drugs, such as Axitinib and Pazopanib, are established cancer therapies, underscoring the scaffold's clinical relevance.[1]

The 1,2-dihydro-3H-indazol-3-one (indazolone) tautomer, in particular, has garnered significant interest. The introduction of a chlorine atom at the C4 position creates a key building block for several reasons:

  • Electronic Modulation: The electron-withdrawing nature of chlorine can alter the pKa of the N-H protons and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a biological target.

  • Metabolic Stability: Halogenation can block positions susceptible to metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.

  • Synthetic Handle: The chloro-substituted ring provides opportunities for further functionalization through various cross-coupling reactions, allowing for the exploration of a wider chemical space.

This guide will explore how to leverage these features, starting from the synthesis of the core structure to its application in targeted drug discovery programs.

Synthesis and Derivatization Strategies

Synthesis of the Core Scaffold: this compound

While multiple routes to indazoles and indazolones exist, a common and effective method involves the cyclization of appropriately substituted precursors.[3][4] A plausible and robust synthetic route to this compound can be adapted from established procedures for similar chlorinated indazoles. An improved preparation for the related 4-chloro-1H-indazole has been reported, which can be modified for our target molecule.[5] A photochemical approach for constructing indazolones from o-nitrobenzyl alcohols also presents a mild and efficient alternative.[4][6]

Below is a generalized protocol based on the cyclization of a substituted hydrazinylbenzoic acid, a method noted for its reliability.

Protocol 2.1: Synthesis of this compound

Principle: This protocol describes the acid-catalyzed intramolecular cyclization of 2-hydrazinyl-3-chlorobenzoic acid. The reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen onto the carboxylic acid carbon, followed by dehydration to form the stable indazolone ring.

Materials:

  • 3-Chloro-2-nitrobenzoic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Palladium on carbon (10% Pd/C)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Reduction of the Nitro Group

  • In a round-bottom flask, dissolve 3-chloro-2-nitrobenzoic acid (1.0 eq) in Methanol.

  • Carefully add 10% Pd/C catalyst (approx. 0.1 eq by weight).

  • Fit the flask with a hydrogen balloon and stir the suspension vigorously at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with Methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-3-chlorobenzoic acid.

Step 2: Diazotization and Reduction to Hydrazine

  • Cool a solution of 2-amino-3-chlorobenzoic acid (1.0 eq) in aqueous HCl to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated HCl, also cooled to 0-5 °C.

  • Slowly add the diazonium salt solution to the SnCl₂ solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Collect the precipitated 2-hydrazinyl-3-chlorobenzoic acid hydrochloride by filtration.

Step 3: Cyclization to form this compound

  • Suspend the crude 2-hydrazinyl-3-chlorobenzoic acid hydrochloride (1.0 eq) in a mixture of concentrated HCl (e.g., 10 ml) and water (e.g., 200 ml).[7]

  • Heat the mixture at 100 °C for 3-4 hours. The progress of the cyclization can be monitored by TLC.

  • Cool the reaction mixture and concentrate it under reduced pressure.[7]

  • Neutralize the solution to pH 7 with a saturated solution of sodium carbonate, which will cause the product to precipitate.[7]

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.

  • The product may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Insights:

  • The initial reduction of the nitro group is crucial for installing the amino functionality necessary for the subsequent diazotization.

  • The Sandmeyer-like conversion to a hydrazine is a classic and effective method. Maintaining low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

  • The final acid-catalyzed cyclization is a dehydration reaction. The use of concentrated HCl provides both the acidic medium and the chloride ions to maintain the salt form of the intermediate, facilitating a clean reaction. Neutralization is key for isolating the final, less soluble product.

Diagram 2.1: Synthetic Pathway for this compound

G A 3-Chloro-2-nitrobenzoic acid B 2-Amino-3-chlorobenzoic acid A->B H₂, Pd/C C Diazonium Salt Intermediate B->C NaNO₂, HCl D 2-Hydrazinyl-3-chlorobenzoic acid C->D SnCl₂ E This compound D->E H⁺, Heat

Caption: A generalized synthetic route to the target scaffold.

Derivatization Strategies

The 4-chloro-indazolone core offers two primary sites for derivatization: the N1 and N2 positions. Selective N-alkylation or N-arylation is key to building a library of diverse compounds for structure-activity relationship (SAR) studies.

  • N1/N2 Alkylation/Arylation: The presence of two nitrogen atoms allows for regioselective functionalization. Reaction conditions, such as the choice of base and solvent, can influence the selectivity. For instance, using a strong base like potassium hydroxide in DMSO often favors N1 substitution, while other conditions might yield mixtures or favor N2.[8]

  • Mitsunobu Reaction: This reaction can be employed for coupling alcohols to the N1 or N2 position under mild conditions.

  • Buchwald-Hartwig or Ullmann Coupling: These copper- or palladium-catalyzed cross-coupling reactions are ideal for introducing aryl or heteroaryl substituents at the nitrogen positions.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The indazolone scaffold is a versatile starting point for inhibitors of various biological targets. The 4-chloro substituent plays a crucial role in defining the potency and selectivity of these inhibitors.

Case Study: Indazole Arylsulfonamides as CCR4 Antagonists

A notable application of substituted indazoles is in the development of allosteric antagonists for the CC-chemokine receptor 4 (CCR4).[8][9] CCR4 is a key receptor in regulating leukocyte trafficking and is implicated in inflammatory diseases and cancer.

In a series of indazole arylsulfonamides, substitution at the C4 position was found to be critical for potency.[8][9]

SAR Insights:

  • C4-Position: Methoxy or hydroxyl groups at this position were found to be the most potent substituents. This suggests that a hydrogen bond donor or acceptor at this position is beneficial for binding. The 4-chloro group, being electron-withdrawing and of a similar size, can be considered a bioisostere for these groups, potentially offering similar or improved activity with better metabolic stability.

  • N1-Position: Large, meta-substituted benzyl groups on the N1 nitrogen were found to be optimal.[8][9]

  • N3-Position: The most potent substituent at the N3 position (via an amino linkage) was a 5-chlorothiophene-2-sulfonamide group.[9]

Table 3.1: Example SAR Data for CCR4 Antagonists

Compound IDC4-SubstituentN1-SubstituentN3-LinkerIC₅₀ (nM)
1 -OCH₃3-cyanobenzyl-NHSO₂-(5-Cl-thiophene)5
2 -OH3-cyanobenzyl-NHSO₂-(5-Cl-thiophene)8
3 -H3-cyanobenzyl-NHSO₂-(5-Cl-thiophene)>1000
4 (Hypothetical) -Cl 3-cyanobenzyl-NHSO₂-(5-Cl-thiophene)To be determined

Data adapted from literature for illustrative purposes.[8][9]

Other Potential Applications
  • Antileishmanial Agents: Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania major.[2] Molecular modeling studies suggest these compounds bind effectively to the trypanothione reductase (TryR) enzyme, a crucial target in the parasite.[2] This indicates that the 4-chloro-indazolone scaffold could also be a promising starting point for developing novel anti-parasitic agents.

  • Anticancer Activity: Various indazolone derivatives have been investigated for their cytotoxic effects against cancer cell lines, such as hepatocellular carcinoma (HepG2) and mammary adenocarcinoma (MCF-7).[10]

  • Prostanoid EP4 Receptor Antagonists: 2H-indazole-3-carboxamide derivatives have been developed as potent antagonists of the EP4 receptor, a target for colorectal cancer immunotherapy.[11]

Diagram 3.1: Simplified CCR4 Signaling Pathway

G cluster_cell T-cell Membrane CCR4 CCR4 Receptor G_protein Gαi Protein CCR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream Downstream Effects (e.g., Chemotaxis) cAMP->Downstream Ligand Chemokine (e.g., CCL17/CCL22) Ligand->CCR4 Binds Antagonist 4-Cl-Indazolone Derivative (Allosteric Antagonist) Antagonist->CCR4 Binds (Allosteric)

Caption: Inhibition of CCR4 signaling by an allosteric antagonist.

Protocols for Biological Evaluation

Once a library of this compound derivatives has been synthesized, the next step is to assess their biological activity. Below are two fundamental protocols for in vitro evaluation.

Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight if necessary.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Causality and Insights:

  • The incubation time with the compound is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • The final DMSO concentration must be kept low as it can be toxic to cells at higher concentrations, confounding the results.

  • This assay provides a general measure of cytotoxicity. Follow-up assays are needed to determine the specific mechanism of cell death (e.g., apoptosis, necrosis).

Diagram 4.1: Workflow for In Vitro Cytotoxicity Screening

G start Start: Synthesized Compound Library seed_cells 1. Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells 2. Treat Cells with Serial Dilutions of Compounds seed_cells->treat_cells incubate 3. Incubate for 48-72 hours treat_cells->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate for 4 hours add_mtt->incubate_mtt solubilize 6. Add Solubilization Buffer incubate_mtt->solubilize read_plate 7. Read Absorbance at 570 nm solubilize->read_plate analyze 8. Calculate % Viability and IC₅₀ Values read_plate->analyze end End: Identify Potent Compounds analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its synthesis is accessible through established chemical transformations, and its structure offers rich opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The strategic placement of the chlorine atom provides a unique handle for fine-tuning molecular interactions and improving drug-like properties.

Future research should focus on:

  • Expanding the diversity of substituents at the N1 and N2 positions to build comprehensive SAR models for various biological targets.

  • Utilizing the 4-chloro position as a potential site for further functionalization via cross-coupling chemistry to explore novel chemical space.

  • Applying this scaffold to a broader range of targets, including kinases, proteases, and other receptors where indazole-based inhibitors have shown promise.

By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the this compound core can be effectively exploited to generate the next generation of targeted therapies.

References

Application Note & Protocols: A Framework for Evaluating 4-chloro-1,2-dihydro-3H-indazol-3-one as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] This has made them one of the most important target classes for modern drug discovery.[2] The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[3][4] This application note presents a comprehensive framework for the initial evaluation of novel compounds, using 4-chloro-1,2-dihydro-3H-indazol-3-one as a representative test case. We provide an in-depth discussion of the principles of kinase inhibition, followed by detailed, self-validating protocols for biochemical screening, potency determination (IC₅₀), and preliminary mechanism of action studies. These guidelines are designed for researchers, scientists, and drug development professionals seeking to characterize new chemical entities for kinase-modulating activity.

Part 1: Foundational Principles of Kinase Inhibition

The human genome encodes over 500 protein kinases, all of which catalyze the transfer of a phosphate group from ATP to a protein substrate.[5] This phosphorylation event acts as a molecular switch, altering the substrate's function and propagating cellular signals. The vast majority of small-molecule kinase inhibitors target the ATP-binding pocket, a highly conserved region within the kinase domain.[6] Understanding the different ways a compound can interact with this site is fundamental to interpreting assay results.

1.1. Modes of Inhibition: A Mechanistic Overview

Kinase inhibitors are broadly classified based on their interaction with the ATP-binding site and the conformational state of the kinase.

  • ATP-Competitive Inhibitors (Type I & II): These compounds directly compete with endogenous ATP for binding to the kinase active site.[2][7]

    • Type I inhibitors bind to the active conformation of the kinase (often referred to as "DFG-in").[6]

    • Type II inhibitors bind to an inactive conformation ("DFG-out"), where a key phenylalanine residue of the DFG motif has moved. This exposes an adjacent hydrophobic pocket, which these inhibitors exploit to gain additional affinity and selectivity.[5][8]

  • Non-ATP-Competitive (Allosteric) Inhibitors (Type III & IV): These inhibitors do not bind directly in the ATP pocket but rather to other sites on the kinase.[9][10]

    • Type III inhibitors bind to an allosteric pocket immediately adjacent to the ATP site.[9][11]

    • Type IV inhibitors bind to remote allosteric sites, often preventing the kinase from adopting its active conformation or interacting with other proteins.[9][11]

The choice of assay and the design of follow-up experiments are critically dependent on the suspected mode of inhibition. Initial biochemical screens are typically designed to identify any inhibitory activity, while subsequent mechanistic studies elucidate the specific type of inhibition.

G cluster_0 Kinase Active Site atp_site ATP Binding Pocket allosteric_site Adjacent Allosteric Pocket atp ATP atp->atp_site Binds type1_2 Type I / II Inhibitor (ATP-Competitive) type1_2->atp_site Competes with ATP type3 Type III Inhibitor (Allosteric) type3->allosteric_site Binds

Caption: Modes of Kinase Inhibition at the Active Site.

Part 2: Assay Development and Validation Strategy

A robust and reliable assay is the cornerstone of any screening campaign. The primary goal is to develop an experimental system that is sensitive, reproducible, and provides a clear "window" between an uninhibited (high signal) and an inhibited (low signal) reaction.

2.1. Choosing the Right Assay Platform

A multitude of assay formats are available, each with distinct advantages.[12] For initial screening and profiling, luminescence-based assays that detect the production of ADP (a universal product of kinase reactions) are highly favored for their sensitivity, broad applicability, and amenability to high-throughput screening (HTS).[13][14] Technologies like Promega's ADP-Glo™ provide a "glow" endpoint where the light output is directly proportional to the amount of ADP produced, and therefore, to kinase activity.[14]

2.2. The Imperative of Assay Validation: The Z'-Factor

Before screening any compounds, the assay must be validated to ensure its quality. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[15][16] It measures the dynamic range of the signal relative to the data variation.

The formula for the Z'-factor is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no inhibitor, maximum activity).

  • μn and σn are the mean and standard deviation of the negative control (e.g., potent inhibitor, minimal activity).

Z'-Factor ValueInterpretation
> 0.5An excellent assay, suitable for HTS.[15][17]
0 to 0.5A marginal assay; may require optimization.[17]
< 0The assay is not suitable for screening.[15]

Achieving a Z'-factor ≥ 0.5 is a critical prerequisite for proceeding with inhibitor testing.[16][18]

G A 1. Assay Optimization (Enzyme/Substrate Titration) B 2. Control Definition - Max Signal (DMSO) - Min Signal (Staurosporine) A->B C 3. Run Validation Plate (Multiple Replicates of Controls) B->C D 4. Calculate Z'-Factor C->D E Z' >= 0.5? D->E F Proceed to Compound Screening E->F Yes G Re-optimize Assay (Buffer, Reagents, Time) E->G No G->A

Caption: Workflow for Kinase Assay Validation.

Part 3: Detailed Experimental Protocols

The following protocols describe the process for determining the inhibitory potential of this compound (hereafter "Test Compound") against a representative protein kinase (e.g., a well-characterized serine/threonine or tyrosine kinase).

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol uses an ADP-detection methodology to measure kinase activity.[19]

Materials:

ReagentSupplierPurpose
Test CompoundN/APutative Inhibitor
Recombinant Human KinaseCommercial VendorEnzyme Source
Kinase-Specific Peptide SubstrateCommercial VendorPhosphate Acceptor
Ultra-Pure ATPCommercial VendorPhosphate Donor
StaurosporineCommercial VendorPositive Control Inhibitor
DMSO, ACS GradeCommercial VendorCompound Solvent
Kinase Assay BufferAs per vendorReaction Buffer
ADP-Glo™ Kinase Assay KitPromegaDetection Reagents
Solid White, Opaque Assay PlatesCommercial VendorLow-crosstalk plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO to create concentrations for the dose-response curve (e.g., from 10 mM down to 1 nM). This is the "source plate."

    • Dilute the source plate 1:100 into the kinase assay buffer. This creates the final compound plate for the assay, with a consistent 1% DMSO concentration across all wells to minimize solvent effects.[13]

  • Assay Plate Setup (384-well format):

    • Add 5 µL of diluted Test Compound, DMSO (for 0% inhibition control), or Staurosporine (for 100% inhibition control) to the appropriate wells of a white, opaque assay plate.

    • Prepare a Kinase/Substrate master mix in kinase assay buffer. Add 10 µL of this mix to each well.

    • Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.[20]

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in kinase assay buffer at a concentration near the Kₘ for the specific kinase (consult vendor data sheet).

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which then fuels a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a compatible plate reader. The signal is directly proportional to the amount of ADP produced.

Protocol 2: IC₅₀ Value Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[21]

Data Analysis:

  • Normalization:

    • The average signal from the DMSO-only wells (no inhibitor) represents 100% kinase activity (or 0% inhibition).

    • The average signal from the high-concentration Staurosporine wells represents 0% kinase activity (or 100% inhibition).

    • Normalize the data for the Test Compound wells using the following formula: % Activity = 100 * (Signal_Test - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)

  • Curve Fitting:

    • Plot the normalized % Activity against the logarithm of the Test Compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software like GraphPad Prism.[22]

    • The IC₅₀ is the concentration of the inhibitor at the inflection point of the resulting curve.[21]

Hypothetical Data Presentation:

Test Compound [nM]% Kinase Activity
198.5
1092.1
5075.4
10051.2
25023.6
10008.9
100002.1

Based on this hypothetical data, the IC₅₀ would be determined to be approximately 100 nM.

Part 4: From Potency to Mechanism

Determining the IC₅₀ is a measure of potency, but it does not reveal the mechanism of inhibition. A key follow-up experiment is to determine if the inhibition is ATP-competitive.

Experimental Design: ATP Competition Assay

The principle is to measure the IC₅₀ of the Test Compound at several different ATP concentrations.

  • If the inhibitor is ATP-competitive: The inhibitor and ATP are competing for the same binding site. As the concentration of ATP increases, a higher concentration of the inhibitor will be required to achieve 50% inhibition. Therefore, the measured IC₅₀ value will increase as the ATP concentration increases.

  • If the inhibitor is non-ATP-competitive: The inhibitor binds to a site other than the ATP pocket. Its ability to inhibit the kinase is independent of the ATP concentration. Therefore, the measured IC₅₀ value will remain constant regardless of the ATP concentration.

This experiment provides crucial insight into how the compound interacts with the target kinase, guiding future lead optimization efforts.

Part 5: Cellular Assays: Confirming Target Engagement

While biochemical assays are essential for initial screening, they are performed in a simplified, artificial system. It is critical to confirm that the compound can enter a cell and engage its target in a physiological environment, where it must compete with high intracellular concentrations of ATP (~1-10 mM).[5]

Cellular Target Engagement Assays:

Cell-based assays measure the effect of a compound on kinase activity within living cells. This can be done through various methods:

  • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of a compound to its target kinase inside the cell, providing a definitive confirmation of engagement.[23]

  • Phospho-Substrate Quantification: This approach uses phospho-specific antibodies in formats like ELISA or Western Blot to measure the phosphorylation level of a known downstream substrate of the target kinase. A decrease in substrate phosphorylation upon compound treatment indicates kinase inhibition.[23][24]

G cluster_0 Drug Discovery Cascade A Biochemical Assay (Purified Components) - Potency (IC₅₀) - Mechanism (ATP Competition) B Cellular Assay (Live Cell Environment) - Target Engagement - Pathway Inhibition A->B C In Vivo Models (Animal Studies) - Efficacy - Pharmacokinetics B->C

Caption: Progression from Biochemical to Cellular Assays.

Safety Precautions

The toxicological properties of this compound have not been fully investigated. Similar chemical structures containing chloro- and nitro- functional groups warrant careful handling.[25][26][27]

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[27] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[25][26]

  • Exposure: Avoid contact with skin and eyes.[26] In case of contact, rinse immediately with plenty of water for at least 15 minutes.[25] Avoid inhalation of the powder.[27]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: Cell-Based Assays Using 4-chloro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole and indazolone core structures are privileged scaffolds in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and kinase inhibition properties.[1][2] This document provides a comprehensive guide for utilizing 4-chloro-1,2-dihydro-3H-indazol-3-one , a representative member of this class, as a tool compound for studying cellular responses in drug discovery and cell biology research. We present detailed protocols for assessing its cytotoxic effects and elucidating the mechanism of cell death, focusing on apoptosis. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to determine dose-dependent cytotoxicity (IC₅₀), differentiate between apoptotic and necrotic pathways, and quantify the activity of key executioner caspases.

Introduction: The Indazolone Scaffold in Cell Biology

Indazole derivatives are synthetic heterocyclic compounds that have garnered significant interest due to their presence in a variety of biologically active molecules.[1] Compounds like Pazopanib, an indazole-containing tyrosine kinase inhibitor, are approved for cancer therapy, highlighting the scaffold's clinical relevance.[1] this compound belongs to this versatile chemical class. Its structure suggests potential for interaction with various biological targets, making it an excellent candidate for screening and mechanistic studies.

This guide details the application of this compound to induce a cellular response, followed by a multi-assay approach to characterize the nature of this response. We will proceed through a logical workflow:

  • Primary Cytotoxicity Assessment: Quantifying the dose-dependent effect on cell viability to establish an IC₅₀ value.

  • Apoptosis vs. Necrosis Differentiation: Characterizing the mode of cell death.

  • Mechanistic Confirmation: Measuring the activity of executioner caspases to confirm an apoptotic pathway.

Chemical Properties and Handling
  • Compound Name: this compound

  • Molecular Formula: C₇H₅ClN₂O

  • Appearance: Typically an off-white to tan solid.

  • Solubility: Soluble in DMSO and other organic solvents. Prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. Store stock solutions at -20°C or -80°C, protected from light.

  • Safety: Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3][4][5][6] Work in a well-ventilated area or a chemical fume hood. Refer to the specific Safety Data Sheet (SDS) from your supplier for detailed handling and disposal information.

Application I: Determining Dose-Response and IC₅₀ with MTT Assay

Principle and Rationale

The first step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[7] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This assay allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a critical parameter representing the compound's potency.

IC50_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate (24h) for Adhesion seed->incubate1 treat Add Compound Dilutions to Wells incubate1->treat prep_cpd Prepare Serial Dilutions of Compound incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 add_sol Add Solubilization Solution incubate3->add_sol shake Shake Plate (15 min) add_sol->shake read Read Absorbance (570-590 nm) shake->read calc Calculate % Viability vs. Vehicle Control read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC₅₀ Value plot->ic50 Caspase_Pathway Indazolone 4-chloro-1,2-dihydro- 3H-indazol-3-one Stress Cellular Stress (e.g., DNA Damage) Indazolone->Stress Initiator Initiator Caspases (e.g., Caspase-8, -9) Stress->Initiator Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner Activation Substrates Cellular Substrates (e.g., PARP, lamins) Executioner->Substrates Cleavage Cleavage Cleavage by Active Caspase-3/7 Executioner->Cleavage Apoptosis Apoptosis Substrates->Apoptosis DEVD_Substrate DEVD-Fluorophore (Non-fluorescent) DEVD_Substrate->Cleavage Fluorophore Free Fluorophore (Fluorescent Signal) Cleavage->Fluorophore

References

Topic: Analytical Methods for 4-chloro-1,2-dihydro-3H-indazol-3-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the quantitative analysis of 4-chloro-1,2-dihydro-3H-indazol-3-one, a key heterocyclic compound often encountered as a synthetic intermediate or potential impurity in pharmaceutical manufacturing. We present two robust, validated chromatographic methods: a primary Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, accuracy, and reliability.[1][2][3] This document serves as a practical resource, explaining the causality behind experimental choices and providing detailed, step-by-step protocols for implementation in a drug development or research environment.

Introduction: The Imperative for Accurate Quantification

Indazole derivatives are a class of privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] this compound is a specific derivative that may serve as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) or arise as a process-related impurity.[6] The precise quantification of this compound is paramount for several reasons:

  • Process Control: Monitoring its formation and consumption during synthesis ensures reaction efficiency and consistency.

  • Quality Assurance: As a potential impurity, its levels in the final drug substance or product must be strictly controlled to comply with regulatory limits, as outlined in guidelines such as ICH Q3B(R2).[7]

  • Stability Studies: Quantifying its appearance over time in stability studies helps to understand the degradation pathways of the API.

Given its structural significance, the development of reliable and validated analytical methods is not merely a procedural step but a foundational requirement for ensuring the safety and efficacy of the final pharmaceutical product.[8]

Core Principles of Method Validation

Every analytical protocol described herein is designed as a self-validating system, adhering to the internationally harmonized principles of the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[2] This framework ensures that an analytical method is fit for its intended purpose, providing trustworthy and reproducible data.[1] Key validation parameters discussed include specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantitation).[3]

Primary Analytical Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness.[9] This method is ideal for quantifying this compound at concentrations typically encountered in process control and final product release testing.

Scientific Rationale

The choice of an RP-HPLC method is based on the physicochemical properties of this compound. Its aromatic structure and moderate polarity make it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is appropriate due to the presence of a chromophore (the indazolone ring system), which absorbs light in the UV spectrum.

Experimental Protocol: RP-HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile and methanol.

  • Purified water (18.2 MΩ·cm).

  • HPLC-grade formic acid.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water Provides protons to ensure consistent ionization state of the analyte and improve peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good peak resolution and lower backpressure than methanol.
Gradient Elution 0-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B A gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any more retained impurities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection 240 nm The optimal wavelength should be determined by a UV scan of the analyte, but this is a typical value for such aromatic systems.

| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase (at initial conditions, 30% B).[10]

  • Sample Preparation: Accurately weigh a portion of the test sample (e.g., drug substance) expected to contain the analyte into a volumetric flask. Add methanol to dissolve, sonicate for 10 minutes, and dilute to volume.[11] Filter the solution through a 0.45 µm syringe filter before injection. Dilute further if necessary to fall within the calibration range.

System Suitability and Data Analysis

Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[1] Construct a calibration curve by plotting the peak area against the concentration of the working standards. The concentration of the analyte in the test samples is determined using the linear regression equation derived from this curve.

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as impurity quantification at trace levels or analysis in complex biological matrices, LC-MS/MS is the preferred method.[12][13]

Scientific Rationale

LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of a triple quadrupole mass spectrometer. By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor ion and its unique fragment ion, virtually eliminating matrix interference and providing exceptional sensitivity.[12]

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Use the same column and mobile phases as the HPLC-UV method, but a faster gradient and higher flow rate can often be employed with UHPLC systems.

Mass Spectrometer Conditions (Example):

Parameter Condition Rationale
Ionization Mode ESI Positive Indazoles typically ionize well in positive mode to form [M+H]⁺.
Precursor Ion (Q1) m/z 183.0 [M+H]⁺ for C₇H₅ClN₂O (MW: 182.58)
Product Ion (Q3) To be determined Requires direct infusion of the standard to find the most stable and abundant fragment ion for quantification.
Dwell Time 100 ms Balances the number of data points across the peak with sensitivity.

| Collision Energy | To be determined | Must be optimized to maximize the signal of the product ion. |

Sample and Standard Preparation:

  • Preparation is similar to the HPLC-UV method, but lower concentrations are used. It is critical to use a solvent system that is compatible with the MS (e.g., avoiding non-volatile buffers).[14]

Workflow for Method Implementation and Validation

The following diagram illustrates the logical flow from initial setup to full validation of an analytical method for routine use.

G cluster_0 Method Development & Setup cluster_1 ICH Q2(R2) Validation Protocol dev Method Development (Selectivity, Mobile Phase) prep Prepare Standards & Samples dev->prep sys_suit System Suitability Test (%RSD < 2%) prep->sys_suit spec Specificity (Peak Purity, No Interference) sys_suit->spec If Passed lin Linearity & Range (R² > 0.995) spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ (S/N Ratio or SD) prec->lod_loq robust Robustness (Vary Parameters) lod_loq->robust final Routine Analysis & Quality Control robust->final Method Validated

Caption: A flowchart illustrating the key stages in the validation of an analytical method.

Validation Data and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on ICH guidelines.[1][2]

Validation ParameterTest ProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.The analyte peak is free from interference at its retention time. Peak purity index > 0.995 (for PDA).
Linearity Analyze 5-6 standards across the desired concentration range.Correlation coefficient (R²) ≥ 0.995.
Range Confirmed by linearity, accuracy, and precision data.The interval between the upper and lower concentrations that has been demonstrated to be accurate, precise, and linear.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target).Percent recovery within 98.0% - 102.0%.
Precision Repeatability: 6 replicate analyses of the same sample. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N) or standard deviation of the response.S/N ratio ≥ 10. The lowest concentration that can be measured with acceptable accuracy and precision.
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N) or standard deviation of the response.S/N ratio ≥ 3.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within acceptable limits.

General Analytical Workflow

This diagram outlines the overarching process from receiving a sample to reporting the final, validated result.

G sample_receipt Sample Receipt & Login sample_prep Sample Preparation (Weighing, Dissolution, Filtration) sample_receipt->sample_prep instrument_setup Instrument Setup & System Suitability sample_prep->instrument_setup data_acq Data Acquisition (HPLC or LC-MS/MS run) instrument_setup->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc review Data Review & Verification data_proc->review report Final Report Generation review->report

Caption: General workflow for the quantitative analysis of a chemical sample.

Conclusion

This application note provides two comprehensive, scientifically-grounded methods for the quantification of this compound. The RP-HPLC-UV method serves as a robust and reliable technique for routine quality control, while the LC-MS/MS method offers enhanced sensitivity and specificity for more demanding applications. By following the detailed protocols and adhering to the principles of method validation outlined by the ICH, researchers and drug development professionals can ensure the generation of accurate, reproducible, and trustworthy data, which is essential for regulatory compliance and the overall quality of pharmaceutical products.

References

Application Notes and Protocols for 4-chloro-1,2-dihydro-3H-indazol-3-one as a Putative Chemical Tool for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the dynamic landscape of chemical biology and drug discovery, the identification of a bioactive small molecule's cellular targets is a pivotal step in elucidating its mechanism of action. Photoaffinity labeling (PAL) has emerged as a powerful technique for this purpose, employing photoreactive chemical probes to covalently capture protein interactors upon light activation. While established photophores like diazirines, benzophenones, and aryl azides are widely utilized, the exploration of novel photoreactive scaffolds is crucial for expanding the chemical biologist's toolkit.

This document outlines the theoretical framework and proposed experimental protocols for the use of 4-chloro-1,2-dihydro-3H-indazol-3-one as a novel, putative photo-crosslinking agent for target identification. It is critical to note that while the indazolone scaffold is a known pharmacophore present in numerous bioactive molecules, its application as a photo-crosslinker is, to the best of our current knowledge, a novel and underexplored concept.[1][2] The protocols and mechanisms described herein are therefore presented as a guide for researchers wishing to investigate this hypothesis, drawing upon established principles of photoaffinity labeling with analogous chemical entities like diazoketones.

Part 1: Scientific Rationale and Proposed Mechanism of Action

The core hypothesis for the utility of this compound as a photo-crosslinker lies in its structural similarity to α-diazoketones. Upon irradiation with UV light, α-diazoketones are known to extrude molecular nitrogen to generate highly reactive carbene intermediates.[3] These carbenes can then undergo rapid, non-specific insertion into nearby C-H, N-H, and O-H bonds, effectively creating a covalent link between the probe molecule and its interacting protein.

We propose a similar, albeit currently hypothetical, photochemical transformation for the 1,2-dihydro-3H-indazol-3-one scaffold.

Proposed Photochemical Activation and Cross-Linking Mechanism

Upon UV irradiation, it is hypothesized that the 1,2-dihydro-3H-indazol-3-one ring system could undergo a retro-[3+2] cycloaddition or a related photochemical rearrangement, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive ketene or a related carbene-like intermediate. This reactive species would then be capable of forming covalent adducts with amino acid residues in the binding pocket of a target protein.

It is also important to consider potential side reactions, such as the Wolff rearrangement, which is a common pathway for α-diazoketones and results in the formation of a ketene. While this ketene is also reactive, its reactivity profile differs from that of a carbene, potentially influencing the efficiency and nature of the cross-linking.

Part 2: Design and Synthesis of a this compound-based Photoaffinity Probe

To be utilized as a chemical tool for target identification, the core this compound scaffold must be incorporated into a trifunctional photoaffinity probe. Such a probe typically consists of three key components:

  • A Recognition Element: This is a ligand or pharmacophore that is known to bind to the protein target of interest. The choice of this element is crucial for the specificity of the probe.

  • The Photoreactive Group: In this proposed application, this would be the this compound moiety.

  • A Reporter Tag: This is a functional group that allows for the detection and enrichment of the cross-linked protein-probe complexes. Common reporter tags include biotin (for streptavidin-based affinity purification) or an alkyne/azide for subsequent "click" chemistry conjugation to a fluorescent dye or biotin.

General Synthetic Strategy

The synthesis of a this compound-based photoaffinity probe would likely involve a multi-step process. The synthesis of the indazolone core itself can be achieved through various published methods, often involving the cyclization of substituted hydrazinobenzoic acids or via photochemical routes from o-nitrobenzyl alcohols.[1][4][5][6][7][8]

A linker arm would need to be incorporated, typically attached to the indazolone nitrogen, to spatially separate the photoreactive group from the recognition element and the reporter tag. This linker should be of sufficient length to allow for flexibility and minimize steric hindrance. The final steps would involve the conjugation of the recognition element and the reporter tag to the linker.

Part 3: Experimental Protocols for Target Identification

The following protocols are presented as a general framework for researchers to test the hypothesis of this compound as a photo-crosslinker and to identify the protein targets of a bioactive ligand.

Protocol 1: In Vitro Photo-Cross-Linking with a Purified Protein

This protocol is designed to validate the photo-cross-linking ability of the synthesized probe with a known, purified target protein.

Materials:

  • Purified target protein

  • This compound-based photoaffinity probe

  • Competition ligand (the parent bioactive molecule without the photoreactive group and reporter tag)

  • Phosphate-buffered saline (PBS)

  • UV lamp (e.g., 365 nm)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment or in-gel fluorescence scanner (depending on the reporter tag)

Procedure:

  • Incubation: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:

    • Test Reaction: Target protein + photoaffinity probe

    • Competition Control: Target protein + photoaffinity probe + excess competition ligand (e.g., 100-fold molar excess)

    • No UV Control: Target protein + photoaffinity probe (kept in the dark)

  • Binding: Incubate the reaction mixtures at 4°C for 1 hour to allow for binding of the probe to the target protein.

  • UV Irradiation: Place the "Test Reaction" and "Competition Control" tubes on ice and irradiate with a 365 nm UV lamp for a predetermined amount of time (optimization may be required, starting with 5-15 minutes). The "No UV Control" should be wrapped in aluminum foil and kept on ice alongside the other tubes.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT if necessary, although the high reactivity of the putative carbene intermediate may make this step optional.

  • Analysis:

    • Add SDS-PAGE loading buffer to each reaction mixture.

    • Separate the proteins by SDS-PAGE.

    • Analyze the gel for evidence of cross-linking. If the reporter tag is a fluorophore, visualize the gel using a fluorescence scanner. If the reporter tag is biotin, transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP.

  • Interpretation: A successful photo-cross-linking event will result in a labeled band corresponding to the molecular weight of the target protein in the "Test Reaction" lane. This band should be significantly reduced or absent in the "Competition Control" and "No UV Control" lanes, demonstrating the specificity of the interaction and the light-dependent nature of the cross-linking.

Protocol 2: Target Identification in Cell Lysate

This protocol extends the application to a complex biological mixture to identify unknown protein targets.

Materials:

  • Cell lysate from a relevant cell line

  • This compound-based photoaffinity probe with a biotin reporter tag

  • Competition ligand

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Mass spectrometry facility for protein identification

Procedure:

  • Incubation and Cross-Linking:

    • Incubate the cell lysate with the biotinylated photoaffinity probe.

    • Include a competition control with excess unlabeled ligand.

    • Irradiate the samples with UV light as described in Protocol 1.

  • Affinity Purification:

    • Add streptavidin-agarose beads to the irradiated lysates and incubate to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Protein Separation and Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining.

    • Excise the protein bands that are present in the test sample but reduced or absent in the competition control.

    • Submit the excised bands for in-gel digestion and protein identification by mass spectrometry (e.g., LC-MS/MS).

Part 4: Data Presentation and Visualization

Table 1: Hypothetical Probe Characterization
Probe ComponentStructure/DescriptionRationale
Recognition Element e.g., A known kinase inhibitorProvides specificity for the target kinase family.
Photoreactive Group This compoundPutative photo-crosslinker upon UV activation.
Linker e.g., A flexible polyethylene glycol (PEG) chainProvides spatial separation and minimizes steric hindrance.
Reporter Tag BiotinEnables affinity purification of cross-linked proteins.

Diagrams of Experimental Workflows

PAL_Workflow Probe Photoaffinity Probe Target Protein Target(s) Probe->Target UV UV Light (365 nm) Crosslink Covalent Cross-linking UV->Crosslink Enrich Enrichment (e.g., Streptavidin) Crosslink->Enrich Identify Identification (Mass Spectrometry) Enrich->Identify

Caption: General workflow for photoaffinity labeling-based target identification.

Proposed_Mechanism Indazolone This compound (Probe) UV UV Light (hv) Reactive_Intermediate Reactive Intermediate (e.g., Ketene/Carbene) UV->Reactive_Intermediate Extrusion of N₂ (hypothesized) Covalent_Adduct Covalent Probe-Protein Adduct Reactive_Intermediate->Covalent_Adduct Covalent Bond Formation Target_Protein Target Protein (in binding pocket) Target_Protein->Covalent_Adduct Covalent Bond Formation

Caption: Proposed photochemical activation of the indazolone scaffold.

References

One-Pot Synthesis of 2H-Indazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2H-Indazole Scaffold and the Power of One-Pot Syntheses

The 2H-indazole core is a privileged scaffold in medicinal chemistry and materials science. As a key structural motif, it is present in a multitude of pharmacologically active molecules, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The therapeutic importance of this heterocyclic system is underscored by its presence in FDA-approved drugs such as the kinase inhibitors Pazopanib and Axitinib.[1] Consequently, the development of efficient, robust, and versatile synthetic routes to access structurally diverse 2H-indazole derivatives is a paramount objective for drug discovery and development programs.

Traditional multi-step syntheses, while foundational, often suffer from drawbacks such as lengthy reaction times, the need for purification of intermediates, and significant waste generation. One-pot synthesis methodologies have emerged as a powerful and elegant solution, offering enhanced operational simplicity, reduced production costs, and a more favorable environmental footprint.[1] These strategies, particularly those involving multicomponent reactions, allow for the construction of complex molecules from simple, readily available starting materials in a single synthetic operation, thereby accelerating the generation of chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and step-by-step protocols for the one-pot synthesis of 2H-indazole derivatives. We will delve into the mechanistic underpinnings of two prominent and widely adopted methodologies: the copper-catalyzed three-component reaction and the organophosphorus-mediated reductive cyclization, offering insights born from extensive field application.

Methodology 1: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

This approach is a cornerstone for the one-pot synthesis of 2H-indazoles, valued for its broad substrate scope and high tolerance for various functional groups.[2][3] The reaction convenes three readily available components—a 2-halobenzaldehyde, a primary amine, and an azide source—in the presence of a copper catalyst to forge the desired heterocyclic ring system.

Mechanistic Insights

The catalytic cycle, pivotal to the success of this transformation, hinges on the ability of copper to facilitate the crucial C-N and N-N bond formations. The proposed mechanism initiates with the condensation of the 2-halobenzaldehyde and the primary amine to form the corresponding imine. Subsequently, a copper-catalyzed C-N cross-coupling reaction occurs between the imine and the azide, followed by an intramolecular N-N bond formation to construct the indazole ring.

G cluster_workflow Experimental Workflow A Combine Reactants: 2-Halobenzaldehyde, Primary Amine, Sodium Azide, Copper Catalyst B Add Solvent (e.g., DMSO, PEG) A->B C Heat Reaction Mixture (100-120 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Work-up and Extraction D->E F Purification (Column Chromatography) E->F G Pure 2H-Indazole Derivative F->G

Caption: High-level workflow for the copper-catalyzed one-pot synthesis.

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis

This protocol is a generalized procedure; optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Materials and Reagents:

Reagent/MaterialTypical SpecificationSupplierNotes
2-Bromobenzaldehyde98%Major Chemical SupplierCan be substituted with 2-chlorobenzaldehyde
Primary Amine (e.g., Aniline)99%Major Chemical SupplierAliphatic or aromatic amines can be used
Sodium Azide (NaN₃)≥99.5%Major Chemical SupplierCaution: Highly toxic and potentially explosive
Copper(I) Iodide (CuI)98%Major Chemical SupplierOther catalysts like Cu₂O nanoparticles can be used[2]
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Major Chemical SupplierPEG-300 can be used as a green solvent alternative[2]
Magnetic Stir Bar-Laboratory Supplier-
Reaction Tube with Screw Cap-Laboratory SupplierMust be able to withstand heating

Procedure:

  • Reaction Setup: To an oven-dried 10-20 mL reaction tube equipped with a magnetic stir bar, add the 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), sodium azide (1.5 mmol, 1.5 equiv), and the copper(I) iodide catalyst (0.05-0.10 mmol, 5-10 mol%).[1]

    • Expert Insight: The use of a slight excess of the amine and sodium azide helps to drive the reaction to completion. The catalyst loading can be optimized; lower loadings may be effective but could require longer reaction times.

  • Solvent Addition: Add anhydrous DMSO (3-5 mL) to the reaction tube. The solvent should be of high purity to avoid side reactions.

  • Reaction Conditions: Securely seal the tube and place it in a preheated oil bath or heating block at 100-120 °C. Stir the reaction mixture vigorously.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the C-N and N-N bond-forming steps. Vigorous stirring ensures homogeneity, which is crucial for efficient catalysis.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water (20 mL) and extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 2H-indazole product.[1]

Methodology 2: Organophosphorus-Mediated Reductive Cyclization (Cadogan Reaction)

This powerful one-pot strategy provides access to 2H-indazoles from o-nitrobenzaldehydes and primary amines.[4] The key transformation is a reductive cyclization of an in situ-generated o-nitrobenzaldimine, mediated by a trivalent organophosphorus reagent.

Mechanistic Insights

The reaction proceeds in two distinct stages within the same pot:

  • Condensation: The o-nitrobenzaldehyde and the primary amine first undergo a condensation reaction to form the corresponding o-nitrobenzaldimine intermediate. This step can often be facilitated by heat or the use of a dehydrating agent.

  • Reductive Cyclization: The trivalent phosphine (e.g., tri-n-butylphosphine) then acts as a deoxygenating agent, abstracting oxygen atoms from the nitro group to form a phosphine oxide. This reduction generates a transient nitrene-like species which rapidly undergoes cyclization and subsequent aromatization to yield the stable 2H-indazole ring system.

G cluster_mechanism Reductive Cyclization Mechanism A o-Nitrobenzaldimine Intermediate C Deoxygenation & Nitrene Formation A->C B Trivalent Phosphine (e.g., P(n-Bu)₃) B->C D Intramolecular Cyclization C->D G Phosphine Oxide (e.g., O=P(n-Bu)₃) C->G E Aromatization D->E F 2H-Indazole Product E->F

Caption: Key steps in the organophosphorus-mediated reductive cyclization.

Experimental Protocol: One-Pot Reductive Cyclization

This protocol describes a general procedure for the synthesis of 2H-indazoles via the Cadogan reductive cyclization.

Materials and Reagents:

Reagent/MaterialTypical SpecificationSupplierNotes
o-Nitrobenzaldehyde99%Major Chemical SupplierA variety of substituted derivatives can be used
Primary Amine99%Major Chemical SupplierAromatic and aliphatic amines are generally well-tolerated
Tri-n-butylphosphine (P(n-Bu)₃)97%Major Chemical SupplierCaution: Air-sensitive and pyrophoric; handle under inert atmosphere
TolueneAnhydrous, ≥99.8%Major Chemical SupplierDioxane can also be used as a solvent
Magnetic Stir Bar-Laboratory Supplier-
Round-bottom Flask-Laboratory Supplier-
Reflux Condenser-Laboratory Supplier-

Procedure:

  • Condensation Step: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the o-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and the primary amine (1.1 mmol, 1.1 equiv) in a suitable solvent like anhydrous toluene (5-10 mL).[1]

  • Imine Formation: Heat the mixture to reflux (or a lower temperature such as 80 °C) to facilitate the formation of the o-nitrobenzaldimine. This condensation can be monitored by TLC.

    • Trustworthiness: Ensuring the complete formation of the imine before proceeding is key to obtaining a high yield of the final product and minimizing side reactions.

  • Reductive Cyclization: Once the imine formation is complete, cool the reaction mixture slightly. Carefully add the tri-n-butylphosphine (1.5-2.0 mmol, 1.5-2.0 equiv) dropwise to the solution. The reaction is often exothermic.

    • Expert Insight: Recent advancements have shown that a catalytic amount of a phospholene oxide can be used in conjunction with a stoichiometric amount of an organosilane as the terminal reductant, making the process more atom-economical.[5][6]

  • Reaction Conditions: Heat the reaction mixture, typically between 80 °C and 110 °C, until the starting imine is fully consumed as indicated by TLC.[1]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2H-indazole derivative.[1]

Emerging and Alternative One-Pot Methodologies

The field of 2H-indazole synthesis is continually evolving. Beyond the two workhorse methods detailed above, several innovative one-pot strategies are gaining traction:

  • Visible-Light-Induced Synthesis: An iron-catalyzed method using readily available o-nitrobenzyl alcohols offers a cost-effective and environmentally benign pathway under visible light irradiation, avoiding the need for precious metal catalysts or external oxidants.[7]

  • Palladium-Catalyzed Reactions: Direct and operationally simple methods using palladium catalysts have been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines.[2][8]

  • [3+2] Cycloadditions: The reaction of arynes with sydnones provides a rapid and efficient route to 2H-indazoles under mild conditions.[2]

Conclusion

The one-pot synthesis of 2H-indazole derivatives represents a highly efficient, versatile, and increasingly sustainable approach to accessing these medicinally vital scaffolds. The copper-catalyzed multicomponent reaction and the organophosphorus-mediated reductive cyclization, as detailed in this guide, provide researchers with reliable and powerful tools for the rapid synthesis of diverse libraries of 2H-indazoles. The continued development of novel catalytic systems and the application of enabling technologies like photochemistry are expected to further expand the synthetic chemist's toolbox, accelerating the discovery of next-generation therapeutics based on the 2H-indazole framework.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indazole Scaffold in Modern Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-HIV, and neuroprotective properties. This has led to the incorporation of the indazole scaffold into numerous FDA-approved drugs and clinical candidates. The versatile nature of the indazole ring also lends itself to applications in organic electronics, where its derivatives are explored as charge-transporting materials.[1]

Traditional methods for indazole synthesis often require harsh reaction conditions, multi-step procedures, and the use of stoichiometric, and sometimes toxic, reagents. The advent of transition-metal catalysis has revolutionized the synthesis of these important heterocycles, with copper catalysis emerging as a particularly attractive strategy. Copper is an earth-abundant, inexpensive, and relatively non-toxic metal, making it a sustainable choice for synthetic applications. Copper-catalyzed reactions often proceed with high efficiency and functional group tolerance under milder conditions than their classical counterparts.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of prominent copper-catalyzed methodologies for the synthesis of indazole compounds. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the practical aspects of these reactions.

Core Methodologies in Copper-Catalyzed Indazole Synthesis

Copper catalysts have been successfully employed in a variety of strategies to construct the indazole core. The most prevalent and impactful of these are intramolecular C-H amination/amidation and Ullmann-type N-arylation reactions. Other notable methods include multicomponent reactions and the functionalization of the indazole ring itself.

Intramolecular C-H Amination: A Direct and Atom-Economical Approach

Direct intramolecular C-H amination represents a highly atom-economical and efficient strategy for the synthesis of N-heterocycles. In the context of indazole synthesis, this typically involves the cyclization of readily available hydrazones. Copper catalysts play a pivotal role in promoting the formation of the N-N bond and the subsequent C-N bond via C-H activation.

A facile and efficient copper-promoted oxidative intramolecular C–H amination of hydrazones has been developed for the synthesis of 1H-indazoles.[2][3] This method is characterized by its mild conditions, operational simplicity, and the use of readily available reagents.[3] The general transformation is depicted below:

G cluster_0 General Reaction Scheme A Aryl/Alkyl Hydrazone B [Cu] Catalyst, Oxidant A->B C 1H-Indazole B->C

Figure 1: General scheme for copper-promoted intramolecular C-H amination.

Mechanistic Insights:

The proposed mechanism for the copper-mediated C-H oxidative amination involves the coordination of the hydrazone to the copper center. Subsequent deprotonation and oxidation steps generate a copper-nitrenoid intermediate, which then undergoes intramolecular C-H insertion to form the indazole ring, followed by catalyst regeneration.

G A Hydrazone + Cu(II) B Coordination Complex A->B Coordination C Deprotonation B->C D Oxidative C-H Amination C->D Intramolecular C-H Insertion E 1H-Indazole + Cu(0) D->E G Catalyst Regeneration E->G Reoxidation F Oxidant F->G G->A

Figure 2: Plausible catalytic cycle for C-H amination.

Experimental Protocol: Synthesis of 1-Phenyl-1H-indazole

This protocol is adapted from a general procedure for the copper-promoted oxidative C-H bond amination of hydrazones.[2]

Materials:

  • N'-benzylidene-N-phenylhydrazine (1.0 mmol, 196.25 mg)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add N'-benzylidene-N-phenylhydrazine (1.0 mmol), Cu(OAc)₂ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenyl-1H-indazole.

Entry Substrate Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
1N'-benzylidene-N-phenylhydrazineCu(OAc)₂K₂CO₃DMSO12012~85
2N'-(4-methoxybenzylidene)-N-phenylhydrazineCu(OAc)₂K₂CO₃DMSO12012~90
3N'-(4-chlorobenzylidene)-N-phenylhydrazineCu(OAc)₂K₂CO₃DMSO12012~78

Table 1: Representative yields for the copper-promoted synthesis of 1H-indazoles.

Ullmann-Type N-Arylation: A Robust and Versatile Tool

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a cornerstone of C-N bond formation.[4] In indazole synthesis, it can be applied in two main ways: intramolecularly to form the indazole ring from a pre-functionalized precursor, or intermolecularly to N-arylate a pre-existing indazole core.

Intramolecular Ullmann Cyclization:

This approach typically involves the cyclization of an o-haloaryl hydrazone. This method is highly effective for the synthesis of N-aryl-1H-indazoles. Recent developments have focused on creating milder reaction conditions and expanding the substrate scope to include less reactive aryl chlorides.[5] A concise and improved route to fluorinated indazoles has been developed that culminates in a copper-catalyzed intramolecular Ullmann cyclization.[6][7][8]

Intermolecular N-Arylation:

The N-arylation of indazoles is crucial for diversifying their structures for applications in medicinal chemistry. Copper-catalyzed methods have been developed that allow for the coupling of indazoles with a wide range of aryl halides.[9] These reactions often employ a copper(I) source and a diamine ligand to facilitate the coupling.[9]

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-1H-indazole

This protocol is a representative example of a copper-diamine-catalyzed N-arylation of indazole with an aryl iodide.[9]

Materials:

  • Indazole (1.0 mmol, 118.14 mg)

  • 1-Iodo-4-methoxybenzene (1.2 mmol, 280.8 mg)

  • Copper(I) iodide (CuI, 0.05 mmol, 9.5 mg)

  • N,N'-Dimethylethylenediamine (DMEDA, 0.1 mmol, 10.8 µL)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)

  • Toluene, anhydrous (2 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a glovebox, add CuI (0.05 mmol) and K₃PO₄ (2.0 mmol) to a Schlenk tube equipped with a magnetic stir bar.

  • Outside the glovebox, add indazole (1.0 mmol) and 1-iodo-4-methoxybenzene (1.2 mmol) to the Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (2 mL) and DMEDA (0.1 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(4-methoxyphenyl)-1H-indazole.

Entry Aryl Halide Ligand Base Solvent Temp (°C) Time (h) Yield (%)
1IodobenzeneDMEDAK₃PO₄Toluene11024~95
24-BromoanisoleDMEDAK₃PO₄Toluene11024~88
31-Iodo-4-nitrobenzeneDMEDAK₃PO₄Toluene11024~92

Table 2: Representative yields for the N-arylation of indazole.

Other Noteworthy Copper-Catalyzed Methodologies

Beyond C-H amination and Ullmann couplings, several other innovative copper-catalyzed methods for indazole synthesis and functionalization have been reported.

  • Multicomponent Reactions: One-pot, three-component reactions catalyzed by copper have been developed for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[10] These methods are highly efficient and offer operational simplicity.[10]

  • Hydroamination of Alkynylazobenzenes: A copper-catalyzed intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes has been described.[1] This reaction proceeds in a single step via C–N bond formation and a subsequent 1,2-hydride shift.[1]

  • C3-Functionalization of Indazoles: A highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles using CuH catalysis has been reported.[11] This umpolung strategy, where the indazole acts as an electrophile, allows for the installation of a C3-allyl group with a quaternary stereocenter in high enantioselectivity.[11]

G cluster_1 Intramolecular C-H Amination cluster_2 Intramolecular Ullmann Coupling cluster_3 Intermolecular N-Arylation A1 Hydrazone Precursor B1 Cu(II) Catalyst A1->B1 Oxidative Cyclization C1 1H-Indazole B1->C1 A2 o-Haloaryl Hydrazone B2 Cu(I) Catalyst A2->B2 Reductive Elimination C2 1H-Indazole B2->C2 A3 Indazole + Aryl Halide B3 Cu(I)/Ligand Catalyst A3->B3 Cross-Coupling C3 N-Aryl Indazole B3->C3

Figure 3: Comparison of key copper-catalyzed indazole synthesis strategies.

Conclusion and Future Outlook

Copper-catalyzed reactions have become indispensable tools for the synthesis of indazole compounds. The methodologies highlighted in this guide—intramolecular C-H amination and Ullmann-type couplings—offer efficient, versatile, and increasingly sustainable routes to this important heterocyclic scaffold. The continued development of novel copper catalysts and ligands is expected to further expand the scope and utility of these transformations, enabling the synthesis of ever more complex and functionally diverse indazole derivatives for applications in medicine and materials science. As the field progresses, a greater emphasis on the use of environmentally benign solvents, lower catalyst loadings, and energy-efficient reaction conditions will undoubtedly shape the future of copper-catalyzed indazole synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-1,2-dihydro-3H-indazol-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the synthesis of this important heterocyclic compound. The indazolone core is a privileged scaffold in medicinal chemistry, and successful, reproducible synthesis is critical for advancing drug discovery programs.[1][2] This resource aims to equip you with the knowledge to navigate the potential challenges in the preparation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and reliable method involves a two-step sequence starting from 2-amino-6-chlorobenzoic acid. The first step is the conversion of the aniline to a hydrazine derivative via diazotization, followed by reduction. The subsequent step is an intramolecular cyclization of the resulting 2-hydrazino-6-chlorobenzoic acid to form the desired indazolone ring system. This classical approach, rooted in the well-established chemistry of anthranilic acid derivatives, offers a predictable pathway to the target molecule.[1][3]

Q2: I am observing a bright orange or red color during the diazotization of 2-amino-6-chlorobenzoic acid. Is this normal, and what does it indicate?

A2: The formation of a colored solution during diazotization is a common observation and often indicates the formation of azo dye impurities. This occurs when the newly formed diazonium salt couples with the unreacted, electron-rich 2-amino-6-chlorobenzoic acid. To minimize this side reaction, it is crucial to maintain a low reaction temperature (typically 0-5 °C) and a sufficiently acidic environment to ensure the complete protonation of the starting amine, which deactivates it towards electrophilic attack by the diazonium salt.

Q3: My cyclization step is giving a low yield of the desired this compound. What are the likely causes?

A3: Low yields in the cyclization of 2-hydrazino-6-chlorobenzoic acid can stem from several factors. Incomplete conversion of the starting material is a common issue, which can be addressed by adjusting the reaction time or temperature. The presence of impurities from the previous diazotization/reduction step can also interfere with the cyclization. Additionally, the cyclization conditions themselves, such as the choice of acid catalyst and solvent, are critical and may need optimization. Dehydration of the hydrazine to form a hydrazone or other side reactions can also compete with the desired intramolecular cyclization.

Q4: How can I confirm the identity and purity of my final product, this compound?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of your product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the N-H bonds (typically in the 3100-3300 cm⁻¹ region) and the carbonyl group (around 1680-1700 cm⁻¹).

  • Melting Point: A sharp melting point is a good indicator of purity.

Q5: What are the best practices for purifying crude this compound?

A5: Recrystallization is often the most effective method for purifying the final product. The choice of solvent is critical and may require some screening. Common solvent systems for recrystallizing polar, heterocyclic compounds include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexanes. If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel may be necessary. A gradient elution system, for example, with ethyl acetate in hexanes, is a good starting point.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues you might encounter during the synthesis of this compound and offers practical solutions.

Step 1: Diazotization of 2-Amino-6-chlorobenzoic Acid and Reduction to 2-Hydrazino-6-chlorobenzoic Acid

Problem 1: Low Yield of Diazonium Salt / Incomplete Diazotization

  • Symptom: The reaction mixture does not give a positive test with starch-iodide paper after the addition of sodium nitrite, or the subsequent reduction step yields a significant amount of starting material.

  • Causality: Insufficient nitrous acid, decomposition of the diazonium salt at elevated temperatures, or incomplete dissolution of the starting material.

  • Troubleshooting Steps:

    • Temperature Control: Strictly maintain the reaction temperature between 0 and 5 °C. Use an ice-salt bath for efficient cooling.

    • Acid Concentration: Ensure a sufficient excess of a strong mineral acid like hydrochloric acid is used to fully dissolve the 2-amino-6-chlorobenzoic acid and to generate nitrous acid in situ.

    • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise beneath the surface of the reaction mixture with vigorous stirring to prevent localized high concentrations and temperature spikes.

    • Monitor with Starch-Iodide Paper: Test for a slight excess of nitrous acid to ensure complete diazotization.

Problem 2: Formation of Colored Impurities (Azo Dyes)

  • Symptom: The reaction mixture develops a deep orange, red, or brown color.

  • Causality: The electrophilic diazonium salt couples with the unreacted, nucleophilic 2-amino-6-chlorobenzoic acid.

  • Troubleshooting Steps:

    • Maintain Low pH: Ensure the reaction medium is strongly acidic to keep the concentration of the free amine low.

    • Efficient Stirring: Vigorous stirring is crucial to ensure rapid mixing and to minimize localized areas of high diazonium salt concentration.

Problem 3: Low Yield of 2-Hydrazino-6-chlorobenzoic Acid after Reduction

  • Symptom: The isolated yield of the hydrazine intermediate is low.

  • Causality: The diazonium salt may have decomposed before or during the reduction. The reducing agent may be old or added improperly.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: A common and effective reducing agent is sodium sulfite or stannous chloride in hydrochloric acid. Ensure the reducing agent is of good quality.

    • Controlled Addition: Add the diazonium salt solution slowly to the chilled solution of the reducing agent with vigorous stirring.

Step 2: Cyclization of 2-Hydrazino-6-chlorobenzoic Acid to this compound

Problem 1: Incomplete Cyclization

  • Symptom: TLC or LC-MS analysis of the crude product shows a significant amount of the starting 2-hydrazino-6-chlorobenzoic acid.

  • Causality: Insufficient reaction time, too low a reaction temperature, or an inappropriate solvent or catalyst.

  • Troubleshooting Steps:

    • Reaction Conditions: The cyclization is typically achieved by heating the hydrazine derivative in an acidic medium or a high-boiling solvent. Refluxing in a suitable solvent like water with a catalytic amount of acid is a common method.[5]

    • Monitor the Reaction: Track the progress of the reaction by TLC or LC-MS until the starting material is consumed.

    • Solvent Choice: If the reaction is sluggish, consider switching to a higher-boiling solvent such as toluene or xylene, and ensure that the starting material is soluble.

Problem 2: Formation of Side Products

  • Symptom: The crude product contains significant impurities other than the starting material.

  • Causality: Intermolecular reactions, such as the formation of dimers, or other rearrangement or decomposition pathways can compete with the desired intramolecular cyclization, especially at high temperatures.

  • Troubleshooting Steps:

    • Optimize Temperature: While heating is often necessary, excessively high temperatures can promote side reactions. Find the optimal balance between reaction rate and selectivity.

    • Concentration: Running the reaction at a higher dilution can sometimes favor the intramolecular cyclization over intermolecular side reactions.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of this compound

This two-step procedure is adapted from established methods for the synthesis of indazolones from anthranilic acid derivatives.[1][5]

Step A: Preparation of 2-Hydrazino-6-chlorobenzoic Acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-chlorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (sufficient to form a stirrable slurry and maintain a low pH).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Monitor for a slight excess of nitrous acid using starch-iodide paper.

  • In a separate flask, prepare a solution of sodium sulfite (3.0 eq) in water and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield crude 2-hydrazino-6-chlorobenzoic acid. This intermediate can be used in the next step without further purification.

Step B: Cyclization to this compound

  • In a round-bottom flask equipped with a reflux condenser, suspend the crude 2-hydrazino-6-chlorobenzoic acid from Step A in water containing a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain this compound as a solid.

Visualizations

Synthetic Pathway

Synthesis_Pathway A 2-Amino-6-chlorobenzoic Acid B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0-5 °C C 2-Hydrazino-6-chlorobenzoic Acid B->C Na₂SO₃ D This compound C->D Heat, H⁺ Troubleshooting_Logic cluster_step1 Step 1: Diazotization & Reduction cluster_step2 Step 2: Cyclization start1 Low Yield of Hydrazine cause1a Incomplete Diazotization start1->cause1a cause1b Azo Dye Formation start1->cause1b cause1c Decomposition start1->cause1c solution1a Check Temp, Acid, Nitrite Addition cause1a->solution1a solution1b Low Temp, Low pH, Good Stirring cause1b->solution1b solution1c Use Fresh Reducing Agent, Control Addition cause1c->solution1c start2 Low Yield of Indazolone cause2a Incomplete Cyclization start2->cause2a cause2b Side Product Formation start2->cause2b solution2a Optimize Time, Temp, Catalyst cause2a->solution2a solution2b Optimize Temp, Concentration cause2b->solution2b

References

Technical Support Center: Optimization of Indazolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazolones. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of 1H- and 2H-indazole tautomers. How can I improve the regioselectivity for the desired indazolone precursor?

A1: The formation of both 1H- and 2H-indazole isomers is a frequent challenge, stemming from the similar thermodynamic stabilities of the two forms, although the 1H-indazole is generally the more stable.[1] The regioselectivity of N-substitution is highly dependent on the reaction conditions and the substrate.

  • For N1-Alkylation (leading to 1,2-dihydro-3H-indazol-3-ones):

    • Base and Solvent System: The use of a strong, non-nucleophilic base in an aprotic solvent typically favors the formation of the thermodynamically more stable N1-substituted product. A common and effective combination is sodium hydride (NaH) in tetrahydrofuran (THF).[2][3]

    • Thermodynamic Equilibration: In some instances, particularly with certain electrophiles in a solvent like DMF, the reaction may proceed through an equilibrium that ultimately favors the more stable N1-substituted indazole.[4]

  • For N2-Alkylation (leading to 1H-indazoles that can be further processed):

    • Electronic Effects: The introduction of a strong electron-withdrawing group (EWG), such as a nitro (NO₂) or ester (CO₂Me) group, at the C-7 position of the indazole ring has been shown to direct alkylation to the N2 position with high selectivity.[3][4]

    • Reaction Conditions: Alkylation under neutral or acidic conditions can favor the kinetically preferred N2-product.[4] For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid is an effective method for N2-alkylation.[4]

Q2: I am experiencing very low yields in my Davis-Beirut reaction for 2H-indazole synthesis. What are the critical parameters to investigate?

A2: The Davis-Beirut reaction, a powerful method for synthesizing 2H-indazoles from o-nitrobenzaldehydes and primary amines, is known to be sensitive to reaction conditions.[5][6] Low yields can often be traced back to a few key parameters:

  • Catalysis: The reaction can be catalyzed by either acid or base.[5] It is crucial to optimize the choice and concentration of the catalyst for your specific substrates.

  • Solvent and Water Content: The solvent plays a critical role. While often performed under anhydrous conditions, some variations of the Davis-Beirut reaction benefit from the presence of a controlled amount of water.[7] However, excess water can lead to competing side reactions, such as imine bond cleavage, which will reduce the yield.[7]

  • Intermediate Stability: The reaction proceeds through a key o-nitrosobenzylidine imine intermediate.[5] The stability of this intermediate is paramount. If it decomposes or participates in side reactions before the desired N-N bond-forming heterocyclization can occur, the yield of the desired 2H-indazole will be compromised. Reaction temperature and time should be carefully monitored to favor the cyclization pathway.

Q3: My photochemical synthesis of indazolones from o-nitrobenzyl alcohols is inefficient, with long reaction times and low conversion. How can I optimize this?

A3: Photochemical routes to indazolones are attractive due to their often mild and environmentally friendly conditions.[8][9] However, efficiency can be a challenge.

  • Light Source and Wavelength: Ensure your light source provides the appropriate wavelength and intensity for the photochemical transformation. Many protocols specify UV light, often around 365 nm.[8]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. A survey of different solvents is often necessary. For example, in one study, acetonitrile was found to be superior to methanol, THF, or n-butanol for a particular photochemical cyclization.[10]

  • Substrate Concentration: Low concentrations of reactants can sometimes be more efficient in photochemical reactions.[11]

  • Atmosphere: Some photochemical syntheses of indazolones have been shown to be more efficient under a CO₂ atmosphere, even without a photocatalyst.[9]

Troubleshooting Guide

Issue 1: Low Yield and/or Incomplete Conversion

Low product yield is a multifaceted problem that can arise from several factors throughout the experimental process. The following decision tree can help diagnose and resolve the underlying cause.

low_yield_troubleshooting start Low Yield or Incomplete Conversion check_reagents Are starting materials pure and dry? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Pure/Dry reagent_no No check_reagents->reagent_no Impure/Wet check_conditions Are reaction conditions optimal? check_workup Is workup/purification causing product loss? check_conditions->check_workup Conditions Optimized temp Temperature check_conditions->temp time Reaction Time check_conditions->time catalyst Catalyst/Reagent Stoichiometry check_conditions->catalyst solvent Solvent check_conditions->solvent workup_yes Yes check_workup->workup_yes Product Loss Detected workup_no No check_workup->workup_no No Obvious Loss reagent_yes->check_conditions purify_reagents Purify/dry starting materials and solvents. reagent_no->purify_reagents optimize_temp Optimize temperature. (Too low: slow kinetics; Too high: decomposition) temp->optimize_temp optimize_time Monitor reaction by TLC/LC-MS to determine optimal time. time->optimize_time optimize_stoich Titrate catalyst/reagent loading. catalyst->optimize_stoich optimize_solvent Screen alternative solvents. solvent->optimize_solvent optimize_workup Optimize extraction pH, consider alternative purification methods (e.g., recrystallization vs. chromatography). workup_yes->optimize_workup Davis_Beirut_Mechanism cluster_reactants Reactants o_nitrobenzaldehyde o-Nitrosobenzaldehyde intermediate o-Nitrosobenzylidine Imine (Pivotal Intermediate) o_nitrobenzaldehyde->intermediate primary_amine Primary Amine (R-NH2) primary_amine->intermediate product 2H-Indazole intermediate->product N,N-Bond Forming Heterocyclization catalyst Acid or Base Catalysis catalyst->intermediate Facilitates Imine Formation catalyst->product Catalyzes Cyclization

References

Technical Support Center: Purification of 4-chloro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-chloro-1,2-dihydro-3H-indazol-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable heterocyclic scaffold from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification process.

Q1: What are the most probable impurities in my crude reaction mixture?

A1: The identity of impurities is intrinsically linked to the synthetic route employed. For indazolone syntheses, which often involve cyclization reactions of precursors like substituted o-nitrobenzyl alcohols or related compounds, common impurities include[1][2][3][4]:

  • Unreacted Starting Materials: Residual precursors from the initial reaction.

  • Incomplete Cyclization Products: Intermediates that have not fully formed the indazolone ring.

  • Isomeric Byproducts: Depending on the reaction conditions, regioisomers may form, particularly if substitution reactions are involved on the indazole nitrogen atoms.[5][6]

  • Reagent-Derived Impurities: Residual catalysts, coupling agents, or their byproducts.[5]

  • Degradation Products: The indazole core can be susceptible to degradation under harsh reaction or work-up conditions.

Q2: What is the expected solubility profile of this compound?

A2: While specific quantitative data is sparse, we can infer the solubility based on its structure (C₇H₅ClN₂O) and related analogs.[7] The molecule possesses a polar lactam-like structure with N-H bonds capable of hydrogen bonding, and a nonpolar chlorophenyl ring. This duality suggests:

  • Poor solubility in nonpolar solvents like hexanes or petroleum ether.

  • Moderate to good solubility in polar aprotic solvents such as ethyl acetate, dichloromethane (DCM), tetrahydrofuran (THF), and acetone.

  • Good solubility in highly polar protic solvents like methanol, ethanol, and dimethylformamide (DMF), especially with heating.

  • Limited solubility in water, though this can be significantly increased at high or low pH due to salt formation. The N-H proton is weakly acidic and can be deprotonated by a base.

Q3: Which analytical techniques are most suitable for assessing the purity of my final product?

A3: A multi-faceted approach is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for quantitative purity analysis of pharmaceutical compounds and related heterocycles.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-5%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. High-resolution MS (HRMS) provides the exact mass, confirming the elemental composition.[3]

  • Melting Point: A sharp melting point range is a classic indicator of high purity for a crystalline solid. A broad or depressed melting range suggests the presence of impurities.[3][9]

Q4: My crude product has crashed out of solution as a dark, oily gum. How can I induce solidification?

A4: Oiling out is a common problem when a compound's melting point is lower than the temperature of the solution it is precipitating from, or when impurities inhibit crystal lattice formation. Try the following:

  • Trituration: Add a small amount of a poor solvent (e.g., hexanes or diethyl ether) in which your product is insoluble but the oily impurities may be soluble. Vigorously scratch the side of the flask with a glass rod or spatula. This mechanical energy can induce nucleation.

  • Solvent Evaporation: Dissolve the oil in a minimal amount of a good, low-boiling-point solvent (like DCM or acetone). Add a poor solvent (like hexanes) until the solution becomes slightly cloudy. Allow the good solvent to slowly evaporate in the fume hood or under a gentle stream of nitrogen.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.

Troubleshooting Guide: Navigating Purification Challenges

This guide provides solutions to specific problems you may encounter with common purification techniques.

Issue 1: Recrystallization Yields are Low or No Crystals Form
Potential Cause Scientific Rationale & Troubleshooting Steps
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If solubility is too high even at low temperatures, you will lose product in the mother liquor. Solution: Perform small-scale solvent screening. Use the table below as a starting point. Consider a two-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) where the compound is soluble in the first solvent and insoluble in the second.
Solution is Not Saturated If too much solvent was added, the concentration of the target compound might not exceed its solubility limit upon cooling. Solution: Gently heat the solution and evaporate some of the solvent to concentrate it. Cool again to induce crystallization.
Cooling Rate is Too Fast Rapid cooling often leads to the precipitation of an amorphous solid or traps impurities within the crystal lattice, rather than forming pure crystals. Solution: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Insulating the flask can slow the cooling process further.
Table 1: Recrystallization Solvent Selection Guide
SolventPolarityBoiling Point (°C)Comments
Ethanol Polar Protic78Often a good starting point. Can be used in a system with water.
Isopropanol Polar Protic82Similar to ethanol, but less polar.
Ethyl Acetate Polar Aprotic77Good for moderately polar compounds. Can be paired with hexanes.
Acetonitrile Polar Aprotic82Can be effective, but is a relatively strong solvent.
Toluene Nonpolar111May work if impurities are highly polar. High boiling point can be difficult to remove.
Water Very Polar100Unlikely to work alone due to low solubility, but excellent as an anti-solvent with alcohols.
Issue 2: Column Chromatography Fails to Separate Product from Impurity

| Potential Cause | Scientific Rationale & Troubleshooting Steps | | :--- | :--- | :--- | | Inappropriate Solvent System | The polarity of the eluent is not optimized to create a sufficient difference in retention factors (Rƒ) between your product and the impurity (ΔRƒ < 0.2). Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC). Aim for an Rƒ of ~0.3 for your target compound. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether.[10] | | Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap. Solution: As a rule of thumb, use a silica-to-compound mass ratio of at least 50:1. For difficult separations, increase this to 100:1 or more. | | Poor Column Packing | Channels or cracks in the silica bed provide a "shortcut" for the solvent and compounds, preventing proper equilibration and leading to streaky, overlapping bands. Solution: Ensure the silica gel is packed as a uniform, homogenous slurry. Gently tap the column during packing to settle the silica and remove air bubbles.[11] | | Compound is Ionizable | If your compound or impurity has acidic/basic properties, it can interact unpredictably with the slightly acidic silica gel, leading to tailing or streaking. Solution: Add a small amount (0.1-1%) of a modifier to the eluent. For acidic compounds like the indazolone, adding acetic acid can suppress deprotonation and improve peak shape. For basic impurities, adding triethylamine can be effective.[12] |

Table 2: Typical TLC/Column Chromatography Solvent Systems
System (v/v)PolarityTypical Application
10-50% Ethyl Acetate / Hexanes Low to MediumExcellent starting point for many heterocyclic compounds. Adjust ratio based on TLC.
1-10% Methanol / DCM Medium to HighFor more polar compounds that do not move in Ethyl Acetate/Hexanes.
5% Acetic Acid / Ethyl Acetate Medium, AcidicHelps to sharpen peaks of acidic compounds like indazolones.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a difficult separation where the product is closely eluting with an impurity.

  • TLC Analysis: Develop a TLC solvent system that provides good separation between your product and impurities, with the product having an Rƒ value between 0.25 and 0.35. An ethyl acetate/hexanes mixture is a common starting point.

  • Column Preparation:

    • Select a column with an appropriate diameter for the amount of material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Add a thin layer of sand on top to protect the silica surface.[11]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (like DCM or the eluent).

    • Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) by evaporating the solvent to create a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system determined by TLC.

    • Collect fractions and monitor their contents by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to move the desired compound off the column.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Acid-Base Extraction

This method leverages the weakly acidic N-H proton of the indazolone to separate it from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash (Optional): To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[3] Separate the layers and retain the organic layer.

  • Base Extraction:

    • Add a dilute aqueous base solution (e.g., 1 M NaOH or 5% Na₂CO₃ solution) to the separatory funnel. The indazolone will be deprotonated to form its water-soluble salt and move into the aqueous layer.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain the aqueous layer containing the product salt into a separate flask. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Re-acidification and Isolation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a strong acid (e.g., concentrated HCl) dropwise while stirring until the solution is acidic (pH ~2-3), which will precipitate the neutral indazolone product.[13]

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove residual salts.

    • Dry the purified product under vacuum.

Visualized Workflows

Diagram 1: General Purification Strategy

Purification_Strategy start Crude Reaction Mixture is_solid Is the crude material a solid? start->is_solid extraction Consider Acid-Base Extraction start->extraction If acidic/basic handles exist recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No / Oily purity_check Assess Purity (TLC/HPLC/NMR) recrystallize->purity_check column_chrom->purity_check extraction->purity_check pure Pure Product purity_check->pure Purity >98% repeat_purification Repeat Purification or Choose Alternative Method purity_check->repeat_purification Purity insufficient repeat_purification->column_chrom

Caption: A decision-making workflow for selecting an initial purification strategy.

Diagram 2: Troubleshooting Column Chromatography

Column_Troubleshooting start Poor Separation on Column check_tlc Review TLC: Is ΔRf > 0.2? start->check_tlc optimize_solvent Optimize Solvent System (New solvents, additives) check_tlc->optimize_solvent No check_loading Was column overloaded? (Ratio < 50:1) check_tlc->check_loading Yes optimize_solvent->start reduce_load Reduce Sample Load (Increase Silica:Cmpd ratio) check_loading->reduce_load Yes check_peak_shape Are peaks tailing/streaking? check_loading->check_peak_shape No reduce_load->start add_modifier Add Modifier to Eluent (e.g., 0.5% AcOH) check_peak_shape->add_modifier Yes success Successful Separation check_peak_shape->success No add_modifier->start

Caption: A logical guide for troubleshooting poor separation in column chromatography.

References

Navigating the Synthesis of 4-chloro-1,2-dihydro-3H-indazol-3-one: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-chloro-1,2-dihydro-3H-indazol-3-one. As a key intermediate in the development of various pharmacologically active molecules, a clean and efficient synthesis of this indazolone is paramount. This guide, compiled by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side-product formations encountered during this synthesis. We aim to equip you with the expertise to not only identify but also mitigate these issues, ensuring the integrity and purity of your final product.

Understanding the Core Synthesis: The Diazotization-Cyclization Pathway

The most common and direct route to this compound involves the diazotization of 2-amino-3-chlorobenzoic acid, followed by an intramolecular cyclization. This process, while conceptually straightforward, is sensitive to reaction conditions, and deviations can lead to a variety of side-products.

Below is a generalized workflow for this synthesis, which will serve as the basis for our troubleshooting discussions.

cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization/Reduction cluster_2 Work-up & Purification A 2-Amino-3-chlorobenzoic Acid C Diazonium Salt Intermediate A->C 0-5 °C B Sodium Nitrite (NaNO2) in Acid (e.g., HCl) B->C E This compound C->E Gentle Warming D Reducing Agent (e.g., Na2SO3) D->E F Crude Product E->F Isolation G Purified Product F->G Recrystallization/ Chromatography

Caption: Generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low, even when my starting material is fully consumed. What are the likely causes?

A1: Low yields in this synthesis often point to the formation of soluble side-products that are lost during work-up, or to degradation of the desired product. The primary culprits are often related to the stability of the diazonium salt intermediate. Key factors to investigate include:

  • Temperature Control: The diazotization step is highly exothermic. Maintaining a strict temperature range of 0-5 °C is critical.[1] Higher temperatures can lead to premature decomposition of the diazonium salt and the formation of various byproducts.

  • Rate of Nitrite Addition: Slow, portion-wise addition of the sodium nitrite solution ensures that the nitrous acid is consumed as it is formed, preventing its accumulation and subsequent decomposition which can lead to side reactions.

  • pH of the Reaction Mixture: The acidity of the medium is crucial for the stability of the diazonium salt. Ensure sufficient acid is present to maintain a low pH.

Q2: I'm observing a significant amount of a phenolic byproduct. What is it and how can I prevent its formation?

A2: The phenolic byproduct is most likely 4-chloro-2-hydroxybenzoic acid (4-chlorosalicylic acid) . Its formation is a classic side reaction in diazotization chemistry, especially in aqueous media.

  • Mechanism of Formation: The diazonium salt intermediate is susceptible to nucleophilic attack by water, which is present in the reaction medium.[1][2] This leads to the replacement of the diazonium group with a hydroxyl group, yielding the corresponding salicylic acid derivative.

A Diazonium Salt of 2-amino-3-chlorobenzoic acid C 4-chloro-2-hydroxybenzoic acid A->C Nucleophilic Attack B H2O B->C

Caption: Formation of 4-chloro-2-hydroxybenzoic acid side-product.

  • Mitigation Strategies:

    • Strict Temperature Control: As mentioned, keeping the temperature at 0-5 °C minimizes this side reaction.

    • Minimize Reaction Time: Do not let the diazotization reaction stir for an unnecessarily long time before proceeding to the cyclization step.

    • Use of Non-Aqueous Solvents: While less common for this specific transformation, performing diazotization in non-aqueous systems can eliminate this side-product. However, this requires careful selection of the diazotizing agent and solvent system.

Q3: My final product is contaminated with an isomeric impurity. Where is it coming from?

A3: The presence of an isomeric indazolone, such as 6-chloro- or 7-chloro-1,2-dihydro-3H-indazol-3-one, is almost certainly due to the presence of isomeric impurities in your starting material, 2-amino-3-chlorobenzoic acid.

  • Source of Isomeric Impurities: The synthesis of 2-amino-3-chlorobenzoic acid can sometimes co-produce isomers like 2-amino-5-chlorobenzoic acid or 2-amino-6-chlorobenzoic acid.[3] These will undergo the same diazotization and cyclization sequence to yield the corresponding isomeric indazolones.

  • Prevention and Mitigation:

    • Starting Material Purity: It is crucial to verify the purity of your 2-amino-3-chlorobenzoic acid by techniques such as NMR or HPLC before starting the synthesis.

    • Purification of the Final Product: If isomeric impurities are present, careful purification by column chromatography or fractional recrystallization is necessary to isolate the desired 4-chloro isomer.

Troubleshooting Guide: Common Side-Products and Their Mitigation

This section details the most common side-products, their likely mechanisms of formation, and actionable steps to minimize their presence in your reaction mixture.

Side-Product Identification Mechanism of Formation Troubleshooting & Mitigation
4-chloro-2-hydroxybenzoic acid HPLC, LC-MS, 1H NMR (phenolic OH peak)Nucleophilic attack of water on the diazonium salt intermediate.[1][2]- Maintain strict temperature control (0-5 °C) during diazotization.- Minimize the time the diazonium salt is stirred before cyclization.- Ensure slow, controlled addition of sodium nitrite.
Isomeric Indazolones (e.g., 6-chloro, 7-chloro) HPLC, LC-MS, 1H NMR (different aromatic splitting patterns)Presence of isomeric impurities in the starting 2-amino-3-chlorobenzoic acid.[3]- Analyze the purity of the starting material before use.- Purify the starting material if necessary.- Employ careful chromatographic separation of the final product.
Decarboxylated Byproducts GC-MS, LC-MSFormation of a benzyne intermediate via loss of N2 and CO2 from the diazonium salt, followed by reaction with nucleophiles.[1][3]- Maintain low temperatures during diazotization.- Avoid localized overheating.- Use a less forcing reducing agent for the cyclization step.
Diazoamino Compounds HPLC, LC-MSCoupling of the diazonium salt with unreacted 2-amino-3-chlorobenzoic acid.- Ensure a slight excess of nitrous acid is used.- Maintain a sufficiently acidic medium to protonate the starting amine.- Slow addition of the nitrite to prevent localized high concentrations of the diazonium salt.

In-Depth Look at a Critical Side-Reaction: Benzyne Formation

A particularly challenging side-reaction in the diazotization of anthranilic acids is the formation of a highly reactive benzyne intermediate.[1][3] This occurs through the concerted loss of nitrogen gas and carbon dioxide from the diazonium salt.

A Diazonium Salt of 2-amino-3-chlorobenzoic acid B Benzyne Intermediate A->B Loss of N2 and CO2 C Decarboxylated Side-Products B->C Reaction with Nucleophiles

Caption: Pathway for the formation of decarboxylated side-products via a benzyne intermediate.

The resulting benzyne is a potent electrophile and will rapidly react with any available nucleophile in the reaction mixture, leading to a variety of undesired byproducts and contributing to lower yields of the target indazolone.

Key Experimental Protocols to Minimize Side-Product Formation

Protocol 1: High-Purity 2-Amino-3-chlorobenzoic Acid Synthesis

A common route to the precursor is the reduction of 3-chloro-2-nitrobenzoic acid.[3]

  • Dissolution: To a stirred solution of 3-chloro-2-nitrobenzoic acid (1 equivalent) in water, add 30% aqueous ammonia until a clear solution is obtained.

  • Reduction: At room temperature, add a solution of sodium dithionite (4 equivalents) in water portion-wise, maintaining the temperature below 30 °C.

  • Monitoring: Stir for 1-2 hours, monitoring the reaction progress by TLC to confirm the consumption of the starting material.

  • Isolation: Acidify the reaction mixture with concentrated HCl to pH 3. The precipitated product is collected by filtration, washed with cold water, and dried.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to remove impurities.

Protocol 2: Optimized Diazotization and Cyclization

  • Suspension: Suspend 2-amino-3-chlorobenzoic acid (1 equivalent) in a mixture of concentrated HCl and water at 0 °C.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at this temperature.

  • Reduction/Cyclization: To the cold diazonium salt solution, add a solution of sodium sulfite (2-3 equivalents) in water.

  • Warming: Allow the reaction mixture to slowly warm to room temperature, then heat gently to 40-50 °C until gas evolution ceases.

  • Isolation: Cool the reaction mixture and collect the precipitated crude this compound by filtration.

  • Purification: Wash the crude product with cold water and recrystallize from ethanol or a similar suitable solvent.

By understanding the underlying mechanisms of side-product formation and implementing these optimized protocols, researchers can significantly improve the yield and purity of this compound, streamlining its use in further drug discovery and development efforts.

References

Technical Support Center: Stability and Degradation of 4-chloro-1,2-dihydro-3H-indazol-3-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-chloro-1,2-dihydro-3H-indazol-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to navigate the challenges you might encounter during your experimental work.

Introduction: Understanding the Stability of this compound

This compound is a heterocyclic compound with a structure that suggests potential susceptibility to various degradation pathways. The indazolone core, containing a lactam (cyclic amide) moiety, can be prone to hydrolysis. The electron-rich aromatic ring is a potential site for oxidation, and the carbon-chlorine bond may be susceptible to photolytic cleavage. A thorough understanding of these potential liabilities is crucial for developing robust formulations and ensuring the integrity of experimental results.

This guide is structured to provide both foundational knowledge and practical solutions for your work with this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors influencing the stability of this compound are pH, exposure to light, presence of oxidizing agents, and temperature. The indazolone ring is particularly sensitive to strongly acidic or basic conditions, which can catalyze hydrolysis of the lactam bond. The chloro-substituted aromatic ring is a chromophore that can absorb UV light, potentially leading to photodegradation.

Q2: What is the likely outcome of hydrolytic degradation?

A2: Under acidic or basic conditions, the most probable hydrolytic degradation pathway involves the cleavage of the amide bond within the indazolone ring. This would result in the formation of a substituted 2-hydrazinylbenzoic acid derivative. This ring-opening would significantly alter the chemical properties and likely the biological activity of the compound.

Q3: How does the 4-chloro substituent affect the molecule's stability?

A3: The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. More significantly, the C-Cl bond can be susceptible to homolytic cleavage upon exposure to UV radiation, a process known as photodechlorination. This would result in the formation of 1,2-dihydro-3H-indazol-3-one as a potential photodegradant.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. It is also advisable to store solutions at reduced temperatures (e.g., 2-8 °C) to slow down potential hydrolytic and oxidative processes. If possible, prepare solutions fresh for each experiment. For longer-term storage, consider the use of buffered solutions at a neutral or slightly acidic pH where the compound exhibits maximum stability, and purge the headspace with an inert gas like nitrogen or argon to minimize oxidation.

Q5: Which analytical techniques are best suited for monitoring the stability of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for monitoring the stability of this compound and resolving it from its potential degradation products. Mass spectrometry (LC-MS) is invaluable for identifying the structures of any degradants formed.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Inconsistent Results in Biological Assays
  • Issue: You observe a decrease in the compound's activity or high variability in your assay results over time.

  • Potential Cause: Degradation of the compound in your assay medium.

  • Troubleshooting Workflow:

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acidic Hydrolysis (H+) Hydrolyzed Ring-Opened Product (Substituted 2-hydrazinylbenzoic acid) Acid->Hydrolyzed Base Basic Hydrolysis (OH-) Base->Hydrolyzed Oxidation Oxidation ([O]) Oxidized Oxidized Ring Products (e.g., hydroxylated species, ring cleavage fragments) Oxidation->Oxidized Light Photolysis (hν) Dechlorinated Dechlorinated Product (1,2-dihydro-3H-indazol-3-one) Light->Dechlorinated Parent This compound

Technical Support Center: Navigating the Solubility Challenges of 4-chloro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities associated with the poor solubility of 4-chloro-1,2-dihydro-3H-indazol-3-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in their experimental workflows due to the limited solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and advance your research.

Understanding the Challenge: Why is this compound Poorly Soluble?

The molecular structure of this compound, characterized by a rigid, planar indazolone core and a chloro-substituted benzene ring, contributes to its low aqueous solubility. The crystalline nature of the solid form, driven by strong intermolecular interactions, further impedes its dissolution in aqueous media. This inherent low solubility can significantly impact its bioavailability and limit its therapeutic potential, making solubility enhancement a critical step in its development.[1][2][3]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility

This guide provides a systematic workflow to diagnose and resolve solubility issues with this compound.

Solubility_Troubleshooting start Start: Poor Solubility Observed char Characterize the Compound: - Confirm purity (HPLC, NMR) - Determine baseline aqueous solubility (Shake-flask method) start->char solvent Solvent Screening: - Test a range of organic solvents (e.g., DMSO, DMF, NMP, Ethanol) - Evaluate co-solvent systems char->solvent Initial approach ph pH Modification: - Determine pKa of the compound - Assess solubility at different pH values solvent->ph If organic solvents are not suitable or for aqueous formulations success Solubility Goal Achieved solvent->success Successful fail Re-evaluate Formulation Strategy solvent->fail Unsuccessful complex Complexation: - Screen cyclodextrins (e.g., HP-β-CD, SBE-β-CD) ph->complex If pH adjustment is insufficient or not viable ph->success Successful ph->fail Unsuccessful solid_disp Solid Dispersion: - Formulate with hydrophilic polymers (e.g., PVP, PEG, HPMC) complex->solid_disp For amorphous stabilization complex->success Successful complex->fail Unsuccessful particle Particle Size Reduction: - Micronization or Nanosuspension solid_disp->particle For further dissolution rate enhancement solid_disp->success Successful solid_disp->fail Unsuccessful particle->success Successful particle->fail Unsuccessful

Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when encountering solubility issues with this compound?

A1: The initial and most critical step is to establish a baseline for the compound's solubility. This involves confirming the purity of your sample using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Once purity is confirmed, determine its equilibrium solubility in water and relevant buffer systems using the shake-flask method.[4][5] This quantitative data will serve as a benchmark to evaluate the effectiveness of any solubility enhancement technique you employ.

Q2: Which organic solvents are most likely to dissolve this compound?

A2: Given its chemical structure, polar aprotic solvents are generally a good starting point. We recommend screening the following solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

For less toxic options, consider:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

It is crucial to assess the compound's stability in these solvents over time, as degradation can occur.

Q3: Can pH modification improve the solubility of this compound?

A3: The potential for pH to influence solubility depends on the compound's ionizable groups. The indazolone core contains an acidic proton on the nitrogen atom. Therefore, in basic conditions (higher pH), the compound can deprotonate to form a more soluble salt.[6] To explore this, you should experimentally determine the pKa of the compound and then measure its solubility in a range of pH buffers.

Q4: How can co-solvents be effectively used to enhance solubility?

A4: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of nonpolar solutes.[7] For this compound, a systematic approach would be to prepare a series of aqueous solutions with increasing concentrations of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400). It is important to monitor for any precipitation upon dilution with aqueous media, a common issue with co-solvent systems.

Q5: What are solid dispersions, and how can they help with solubility?

A5: Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a molecular level.[2][8] This technique can enhance solubility by converting the crystalline drug into a more soluble amorphous form and improving its wettability.[8] Common polymers used for creating solid dispersions include:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

The formulation can be prepared by methods such as solvent evaporation or melt extrusion.

Q6: Is particle size reduction a viable strategy for this compound?

A6: Yes, reducing the particle size increases the surface area available for dissolution, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[7][8] Techniques like micronization and nanosuspension can be employed.[1][2] While this does not change the equilibrium solubility, it can be very effective for compounds where the dissolution rate is the limiting factor for bioavailability.[7]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility via the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of this compound.[4][5]

Materials:

  • This compound

  • Selected solvent (e.g., water, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the vials to stand to let undissolved particles settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Repeat the sampling at a later time point (e.g., 72 hours) to confirm that equilibrium has been reached.

Protocol 2: Preparation and Evaluation of a Co-solvent System

This protocol describes how to prepare and assess a co-solvent system for enhancing the solubility of this compound.

Materials:

  • This compound

  • Co-solvent (e.g., Propylene Glycol)

  • Aqueous medium (e.g., water, buffer)

  • Volumetric flasks and pipettes

  • Stir plate and magnetic stir bars

Procedure:

  • Prepare a stock solution of the compound in the pure co-solvent at a high concentration.

  • Create a series of co-solvent/aqueous medium mixtures in different ratios (e.g., 10:90, 20:80, 50:50 v/v).

  • Add a small aliquot of the stock solution to each co-solvent mixture and stir until dissolved. Continue adding the stock solution until precipitation is observed.

  • Alternatively, use the shake-flask method described in Protocol 1 for each co-solvent mixture to determine the equilibrium solubility.

  • Evaluate the physical stability of the clear solutions upon standing and upon dilution with the aqueous medium.

Data Summary

Solubility Enhancement TechniquePrincipleKey AdvantagesPotential Challenges
Co-solvency Reduces solvent polaritySimple and rapid to formulatePrecipitation upon dilution; potential toxicity of some co-solvents
pH Adjustment Ionization of the moleculeSignificant solubility increase for ionizable compoundsOnly applicable within a viable pH range; potential for in-vivo precipitation
Complexation (Cyclodextrins) Forms inclusion complexesCan significantly increase solubility and stabilityLimited by the stoichiometry of the complex; potential for competitive displacement
Solid Dispersion Converts crystalline form to amorphous; improves wettabilitySubstantial increase in dissolution rate and apparent solubilityPhysical instability (recrystallization) over time; requires specialized manufacturing techniques
Particle Size Reduction Increases surface area for dissolutionImproves dissolution rateDoes not increase equilibrium solubility; can lead to particle aggregation

References

Technical Support Center: Chiral Separation of 4-Chloro-1,2-dihydro-3H-indazol-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective separation of 4-chloro-1,2-dihydro-3H-indazol-3-one. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving this chiral heterocyclic compound. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, achieving robust and reliable separation is a critical step in research and development.

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions. Our goal is to explain not just the how, but the fundamental why behind each experimental choice, empowering you to develop and troubleshoot your methods effectively.

Diagram: General Workflow for Chiral Method Development

The process of developing a chiral separation method is systematic. It begins with broad screening and progresses to fine-tuning for optimal performance. This workflow illustrates the logical progression from initial experimentation to a finalized, robust method.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization start Define Analyte & Prepare Sample Stock screen_csp Screen Multiple Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose) start->screen_csp screen_mode Test Different Modes (SFC, NP-HPLC, RP-HPLC) screen_csp->screen_mode eval Evaluate Results: Any Separation? screen_mode->eval eval->screen_csp No (Try different CSPs) optimize Optimize Parameters: - Mobile Phase Composition - Additives - Temperature - Flow Rate eval->optimize Yes validate Final Method: Robust & Reproducible optimize->validate

Caption: A logical workflow for developing a chiral separation method.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategy for separating this compound enantiomers.

Q1: Which chromatographic technique is better for this compound: Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC)?

A1: Both techniques are viable, but SFC is often the preferred starting point for chiral separations in drug discovery for several reasons.

  • Speed and Efficiency: SFC typically offers 3 to 5 times faster analysis and equilibration times compared to HPLC. This is due to the low viscosity and high diffusivity of supercritical CO₂, which allows for higher flow rates without sacrificing efficiency.

  • Solvent Reduction: SFC primarily uses compressed CO₂ as the main mobile phase, drastically reducing the consumption of organic solvents. This lowers costs, reduces hazardous waste, and is considered a greener technique.

  • Complementary Selectivity: The separation mechanisms in SFC can differ from those in HPLC, potentially providing unique or improved enantioselectivity for challenging compounds.

Recommendation: Start with SFC. If a satisfactory separation is not achieved, or if SFC instrumentation is unavailable, Normal-Phase (NP) HPLC is an excellent alternative, followed by Reversed-Phase (RP) HPLC.

Q2: What type of chiral stationary phase (CSP) should I start with?

A2: There is no universal CSP, but for heterocyclic compounds like your indazolone derivative, polysaccharide-based CSPs are the most successful and versatile.

  • Primary Screening Columns: Begin with columns based on coated or immobilized derivatives of amylose and cellulose , such as:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Amylose tris(3-chloro-5-methylphenylcarbamate)

  • Why these work: These phases provide a complex chiral environment with grooves and cavities. Chiral recognition is achieved through a combination of hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric hindrance, which is often referred to as the "three-point interaction model". The heterocyclic nature of your analyte offers multiple points for these interactions.

Q3: What are the typical starting mobile phases for screening?

A3: The mobile phase depends entirely on the chosen chromatographic mode.

Chromatographic ModePrimary SolventCo-solvent / ModifierTypical Starting RatioAdditives (if needed)
SFC Supercritical CO₂Methanol (MeOH) or Ethanol (EtOH)80:20 (CO₂:Modifier)0.1% Basic (e.g., DEA) or Acidic (e.g., TFA)
NP-HPLC Hexane or HeptaneIsopropanol (IPA) or Ethanol (EtOH)90:10 (Hexane:IPA)0.1% Basic or Acidic Modifier
RP-HPLC Water / BufferAcetonitrile (ACN) or Methanol (MeOH)50:50 (Buffer:ACN)0.1% Formic Acid or Acetic Acid

Causality: The goal of the initial screen is to find any separation. The co-solvent (modifier) in SFC and NP-HPLC adjusts the overall polarity of the mobile phase to elute the compound in a reasonable time. In RP-HPLC, the organic modifier controls retention based on hydrophobicity. Additives are used to improve peak shape by suppressing unwanted ionic interactions between the analyte and the stationary phase.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Q4: I see no separation between my enantiomers. What should I do next?

A4: This is a common starting point. A lack of resolution means the CSP and mobile phase combination does not provide sufficient enantiorecognition.

  • Immediate Steps:

    • Change the Co-solvent: If you started with Methanol in SFC or IPA in NP-HPLC, switch to the other common modifier (e.g., Ethanol). Solvents can interact with the CSP and the analyte differently, altering the chiral recognition.

    • Switch to a Different CSP: If changing the solvent doesn't work, the chosen CSP is likely unsuitable. Move to the next column in your screening set (e.g., from an amylose-based to a cellulose-based column). Polysaccharide CSPs, even with similar coatings, can offer completely different selectivities.

  • If Still Unsuccessful:

    • Change Chromatographic Mode: If SFC fails, screen the same columns under NP-HPLC conditions. The interaction mechanics can be significantly different.

    • Consider Temperature: Lowering the column temperature can sometimes enhance separation, as enantioselective interactions are often enthalpy-driven. Try running at 10-15°C.

Q5: My peaks are resolved, but the resolution (Rs) is poor (<1.5). How can I improve it?

A5: This is an excellent problem to have, as it means you've found a promising system. Optimization is key.

  • Mobile Phase Composition: Decrease the percentage of the organic co-solvent (modifier) in small steps (e.g., from 20% to 18% to 15%). This will increase retention times and give the enantiomers more time to interact with the CSP, often improving resolution.

  • Flow Rate: Decrease the flow rate (e.g., from 3 mL/min to 2 mL/min in SFC, or 1 mL/min to 0.7 mL/min in HPLC). Lowering the flow rate can increase column efficiency and, consequently, resolution.

  • Temperature: As mentioned, temperature can have a significant impact on selectivity. Systematically screen temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum. Sometimes, a reversal of elution order can even occur.

Diagram: Troubleshooting Poor Resolution

This decision tree provides a systematic approach to diagnosing and fixing poor peak resolution.

Troubleshooting_Resolution start Poor Resolution (Rs < 1.5) check_peak_shape Are peaks symmetric? start->check_peak_shape tailing_node Peaks are Tailing/Fronting check_peak_shape->tailing_node No symmetric_node Peaks are Symmetric check_peak_shape->symmetric_node Yes solution_additive Action: Add/Change Mobile Phase Additive (0.1% TFA or DEA) to suppress secondary interactions. tailing_node->solution_additive check_retention Are peaks eluting too quickly (low k')? symmetric_node->check_retention success Resolution Improved solution_additive->success solution_modifier Action: Decrease % of organic modifier (e.g., MeOH, IPA) to increase retention. check_retention->solution_modifier Yes check_efficiency Resolution still low? check_retention->check_efficiency No solution_modifier->success solution_flow_temp Action: Decrease flow rate. OR Optimize column temperature. check_efficiency->solution_flow_temp Yes final_check Still not baseline separated? solution_flow_temp->final_check solution_csp Action: Switch to a different Chiral Stationary Phase. final_check->solution_csp Yes final_check->success No

Caption: A decision tree for systematically improving enantiomeric resolution.

Q6: Why is my column backpressure suddenly high?

A6: High backpressure is typically caused by a blockage.

  • Particulate Matter: The most common cause is particulate matter from the sample or mobile phase blocking the column inlet frit. Always filter your sample solutions through a 0.22 or 0.45 µm syringe filter before injection. Using a guard column is highly recommended to protect the analytical column.

  • Sample Precipitation: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO), it can precipitate upon injection. Try to dissolve your sample in the mobile phase or a compatible solvent.

  • Troubleshooting Step: First, try reversing the column (if the manufacturer allows) and flushing it with a compatible solvent at a low flow rate to dislodge the blockage. If this fails, the inlet frit may need to be replaced.

Q7: My coated polysaccharide column (e.g., CHIRALPAK® AD-H) has lost performance. Can it be restored?

A7: Coated CSPs are sensitive to certain solvents that can strip the chiral polymer from the silica support, causing irreversible damage.

  • Check Solvent Compatibility: NEVER expose coated columns to restricted solvents like tetrahydrofuran (THF), dichloromethane (DCM), chloroform, or dimethyl sulfoxide (DMSO). Ensure your entire HPLC/SFC system is flushed of these solvents before connecting the column.

  • Regeneration: You can try flushing the column with 100% Isopropanol (IPA) or Ethanol for several column volumes to wash away strongly adsorbed contaminants. However, if the coating has been dissolved, the column is likely permanently damaged.

  • Prevention: For methods requiring more aggressive solvents, use an immobilized version of the CSP. These columns have the chiral selector covalently bonded to the silica and are much more robust, tolerating a wider range of solvents.

Experimental Protocol: A Generic Screening Method

This protocol outlines a systematic approach to screen for the separation of this compound enantiomers using SFC.

1. Instrument Setup

  • System: Analytical Supercritical Fluid Chromatography (SFC) system with UV/PDA detector.

  • Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate), 5 µm

    • Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm

    • (Use immobilized versions if available for robustness)

  • Column Temperature: 35°C

  • Back Pressure Regulator (BPR): 150 bar

2. Mobile Phase Preparation

  • Mobile Phase A: Supercritical CO₂ (instrument supply)

  • Mobile Phase B1: Methanol (HPLC or SFC grade)

  • Mobile Phase B2: Ethanol (HPLC or SFC grade)

3. Sample Preparation

  • Prepare a stock solution of the racemic this compound at 1 mg/mL in Methanol or Ethanol.

  • Filter the solution through a 0.22 µm PTFE syringe filter.

4. Screening Sequence

StepColumnModifierGradient / Isocratic ConditionFlow RateRun Time
1 AmyloseMethanol5% to 50% Modifier over 5 min3.0 mL/min8 min
2 AmyloseEthanol5% to 50% Modifier over 5 min3.0 mL/min8 min
3 CelluloseMethanol5% to 50% Modifier over 5 min3.0 mL/min8 min
4 CelluloseEthanol5% to 50% Modifier over 5 min3.0 mL/min8 min

5. Data Acquisition & Evaluation

  • Detection: Monitor at a UV wavelength where the analyte has strong absorbance (e.g., 254 nm or a determined λ-max).

  • Evaluation: Review the chromatograms from all four runs. Look for any sign of peak splitting, shoulder formation, or partial separation. The run that shows the best initial separation is your lead condition for optimization. If a gradient run shows promise, the next step is to translate it to an isocratic method for fine-tuning.

6. Column Care

  • After the analysis, flush the columns with a high percentage of an appropriate alcohol (like IPA) before storage. Always follow the manufacturer's specific instructions for care and storage.

Preventing regioisomer formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Synthesis

A Senior Application Scientist's Guide to Preventing Regioisomer Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. The synthesis of the indazole scaffold, a privileged structure in medicinal chemistry, is often complicated by the formation of N1 and N2 regioisomers.[1][2][3][4][5] This guide provides a structured approach to troubleshooting and controlling regioselectivity in your experiments, moving beyond simple protocols to explain the causality behind these strategic choices.

Frequently Asked Questions (FAQs)

Q1: What are the N1 and N2 regioisomers of indazole, and why is controlling their formation so critical?

Answer: The indazole ring contains two nitrogen atoms in the pyrazole portion of the heterocycle. Substitution (e.g., alkylation, arylation) can occur at either of these nitrogens.

  • N1-substituted indazole (1H-indazole): The substituent is on the nitrogen atom adjacent to the fused benzene ring. This tautomer is generally considered the more thermodynamically stable isomer.[1][2][4][5][6][7]

  • N2-substituted indazole (2H-indazole): The substituent is on the nitrogen atom further from the fused benzene ring.

Controlling which isomer is formed is critical because the biological activity of indazole-based drugs is often highly dependent on the substituent's position.[8] For example, the marketed antiemetic drug Granisetron is an N1-substituted indazole.[8] Uncontrolled synthesis leads to isomeric mixtures that are often difficult and costly to separate, reducing the overall yield of the desired active pharmaceutical ingredient (API).[1][2][3][9]

Q2: How can I definitively identify whether I have the N1 or N2 isomer?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task. While simple ¹H NMR can sometimes be ambiguous, advanced 2D NMR techniques provide conclusive evidence.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the gold standard for assignment. An HMBC experiment shows correlations between protons and carbons that are 2-3 bonds away.

    • For an N1-alkylated indazole, a key correlation will be observed between the protons of the N-alkyl group (e.g., the -CH₂- protons) and the C7a carbon of the indazole ring.[1][7]

    • For an N2-alkylated indazole, the correlation will be seen between the N-alkyl protons and the C3 carbon of the indazole ring.[1][7]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows through-space correlations between protons. For an N1-substituted indazole, a NOESY correlation may be observed between the N-alkyl group protons and the proton at the C7 position on the benzene ring.

  • ¹H-¹⁵N HMBC: If your spectrometer is equipped for ¹⁵N NMR, this technique provides direct evidence of connectivity between the alkyl protons and the specific nitrogen atom.[10]

Below is a table summarizing the key NMR correlations for isomer identification.

NMR Experiment N1-Substituted Isomer (Correlation To) N2-Substituted Isomer (Correlation To) Notes
¹H-¹³C HMBC C7aC3This is the most reliable and commonly used method.[1][7]
NOESY H7H3Can be ambiguous depending on conformation.
¹H-¹⁵N HMBC N1N2Requires ¹⁵N capabilities but is highly definitive.[10]

Troubleshooting Guide: Common Experimental Issues

Problem 1: "My N-alkylation reaction with an alkyl halide is giving a nearly 1:1 mixture of N1 and N2 isomers. How can I favor the N1 product?"

This is a classic challenge resulting from the comparable nucleophilicity of the two nitrogen atoms in the indazolate anion.[3] To achieve N1 selectivity, you need to leverage conditions that favor thermodynamic control.

Causality: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][2][4][5] By choosing conditions that allow for equilibration or that sterically and electronically favor N1 attack, you can significantly improve the product ratio.

Solutions:

  • Optimize the Base and Solvent System: This is the most critical factor. The combination of sodium hydride (NaH) in an aprotic, less-polar solvent like tetrahydrofuran (THF) is highly effective for promoting N1 selectivity.[1][2][9][11]

    • Mechanism Insight: It is hypothesized that the small sodium cation (Na⁺) coordinates to the N2 nitrogen, creating steric hindrance that directs the incoming alkyl halide to the N1 position.[5] In contrast, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) often results in poor selectivity.[3][10]

  • Leverage Substituent Effects: The electronics and sterics of your indazole substrate play a major role.

    • Steric Hindrance: A bulky substituent at the C7 position will sterically block the N1 position, favoring N2 alkylation.[1][2][4]

    • Electronic Effects: Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N2 selectivity (≥96%), even with NaH in THF.[1][2][9] Conversely, certain C3 substituents like -CO₂Me, -C(O)Me, and -tBu can lead to >99% N1 selectivity under these conditions.[1][9]

Workflow for Optimizing N1-Alkylation

Caption: Decision workflow for troubleshooting poor N1-alkylation selectivity.

Problem 2: "I need to synthesize the N2-substituted isomer, but my reaction keeps giving the N1 product. What conditions favor N2?"

Achieving N2 selectivity requires overriding the thermodynamic preference for the N1 isomer. This is typically done by using conditions that favor kinetic control or by exploiting specific steric or electronic features of the substrate.

Causality: The N2 position is often considered the kinetically favored site of attack in some reactions, but this can be highly substrate and condition-dependent. Certain reaction mechanisms inherently favor N2 functionalization.

Solutions:

  • Mitsunobu Reaction: The Mitsunobu reaction (using triphenylphosphine and an azodicarboxylate like DEAD or DIAD) with an alcohol as the alkylating agent often shows a strong preference for the formation of the N2 regioisomer.[7] This provides a reliable method for accessing N2-alkylated indazoles.[12]

  • Directed Synthesis (Davis-Beirut Reaction): For synthesizing the 2H-indazole core itself, the Davis-Beirut reaction is a powerful tool. It proceeds via an intramolecular cyclization of an o-nitrobenzylamine derivative, directly and selectively forming the 2H-indazole ring system.[13][14][15] This method is particularly useful when direct alkylation proves unselective.

  • Steric Direction: As mentioned previously, installing a substituent at the C7 position of the indazole ring can effectively block the N1 position, directing alkylating agents to N2.[1][4]

  • Catalytic Methods: Modern synthetic methods offer new avenues. For N-arylation, Rh(II)-catalyzed reactions using quinoid carbenes have been developed that show high selectivity for the N2 position of indazoles.[16]

Problem 3: "My N-arylation reaction with an aryl halide gives a mixture of isomers and requires harsh conditions."

Traditional copper-catalyzed Ullmann-type reactions for N-arylation often suffer from a lack of regioselectivity and require high temperatures.[17]

Causality: The high energy barrier and similar reactivity of the two nitrogen atoms under traditional coupling conditions lead to poor outcomes. Modern catalytic systems use specifically designed ligands to control the regioselectivity under milder conditions.

Solution:

  • Ligand-Enabled Gold Catalysis: A recently developed method uses a hemilabile ligand (e.g., MaDalphos) with a gold(I) catalyst to achieve exclusive N1-arylation of indazoles with aryl iodides.[17] This transformation proceeds under mild conditions with a broad substrate scope and excellent regioselectivity. The ligand plays a key role in facilitating the Au(I)/Au(III) catalytic cycle and controlling the geometry of the intermediates to favor reductive elimination from the N1 position.[17]

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation of an Indazole

This protocol is based on conditions reported to provide excellent N1-selectivity for a broad range of indazole substrates.[1][9]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.

  • Substrate Addition: Slowly add a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt may be observed as a precipitate.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Confirm the N1:N2 ratio and structure of the final product using NMR spectroscopy (¹H, ¹³C, and HMBC).

Diagram: Key Factors in N-Alkylation Selectivity

G cluster_0 Reaction Conditions cluster_1 Substrate Properties Base Base (e.g., NaH, K2CO3) Outcome Regiochemical Outcome Base->Outcome Na+ coordination favors N1 Solvent Solvent (e.g., THF, DMF) Solvent->Outcome Polar solvents can favor N2 Sterics Steric Hindrance (e.g., C7-substituent) Sterics->Outcome C7 bulk favors N2 Electronics Electronic Effects (e.g., C3-EWG) Electronics->Outcome C3-EWG/NaH favors N1

Caption: Interplay of factors determining the N1 vs. N2 alkylation outcome.

References

Validation & Comparative

The Gold Standard: A Comparative Guide to Validating the Structure of 4-chloro-1,2-dihydro-3H-indazol-3-one by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel heterocyclic compounds like 4-chloro-1,2-dihydro-3H-indazol-3-one, a scaffold of significant interest due to the biological activities of related indazolones, precise structural data underpins any rational drug design effort. While various spectroscopic methods provide essential pieces of the structural puzzle, only single-crystal X-ray crystallography delivers the definitive, atomic-resolution blueprint.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound. While a published crystal structure for this specific molecule is not currently available in public databases, this document serves as an expert guide to the process. It outlines a robust, field-proven protocol for obtaining and validating the crystal structure and contrasts the depth of information gained against other common analytical methods.

The Decisive Power of X-ray Crystallography

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstones of chemical analysis. NMR reveals the chemical environment and connectivity of atoms, while MS determines the mass-to-charge ratio, confirming molecular weight and fragmentation patterns. However, they provide indirect evidence of the three-dimensional arrangement. X-ray crystallography, by contrast, directly maps the electron density of a molecule arranged in a crystal lattice. This technique provides accurate and precise measurements of molecular dimensions—bond lengths, bond angles, and torsion angles—in a way that no other method can approach.[1] For a molecule like this compound, this means unequivocally establishing the tautomeric form, the planarity of the ring system, the conformation of the molecule, and the precise intermolecular interactions (like hydrogen bonding) that govern its packing in the solid state.

A Comparative Analysis of Structural Elucidation Techniques

The validation of a novel chemical entity requires a multi-faceted approach. Each analytical technique offers unique insights, but also possesses inherent limitations. The following table compares the utility of X-ray crystallography with other standard methods for the structural analysis of this compound.

Technique Information Provided Strengths Limitations for this compound
Single-Crystal X-ray Crystallography Definitive 3D molecular structure, bond lengths/angles, absolute stereochemistry, intermolecular interactions, crystal packing.[1][2]Unambiguous and highly precise structural determination.[3] Provides solid-state conformational and packing data crucial for formulation and polymorphism studies.Requires a suitable, high-quality single crystal, the growth of which can be a significant bottleneck.[4][5] Provides a static picture of the molecule in the solid state.
NMR Spectroscopy (¹H, ¹³C, 2D) Chemical environment of nuclei, atom connectivity, relative stereochemistry, and dynamic processes in solution.[6][7][8]Provides rich structural information in a physiologically relevant solution state.[9] Essential for confirming the carbon-hydrogen framework.Does not provide absolute stereochemistry or precise bond lengths/angles. Structure is inferred, not directly imaged. Cannot definitively distinguish between certain tautomers or polymorphs without extensive analysis.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and fragmentation patterns.[10]High sensitivity, requires very small sample amounts. Confirms the molecular formula.Provides no information about atom connectivity or 3D arrangement. Isomeric compounds cannot be distinguished by mass alone.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast, simple, and non-destructive. Useful for identifying key functional groups and confirming the presence of hydrogen bonding.Provides limited information on the overall molecular structure. Spectrum can be complex and peak assignment ambiguous without computational support.

The logical workflow below illustrates how these techniques complement each other, with X-ray crystallography serving as the ultimate arbiter of the molecular structure.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_definitive Definitive Structure Validation Synthesis Synthesis of this compound MS Mass Spectrometry (Confirm MW & Formula) Synthesis->MS Provides Sample IR IR Spectroscopy (Identify Functional Groups) Synthesis->IR Provides Sample NMR NMR Spectroscopy (Establish Connectivity) Synthesis->NMR Provides Sample XRAY X-ray Crystallography (Determine 3D Structure) NMR->XRAY Confirms Identity for Crystallization Final Validated Structure (Bond Lengths, Angles, Packing) XRAY->Final Unambiguous Structure

Caption: Workflow for structural elucidation, positioning X-ray crystallography as the definitive validation step.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the causality behind each choice.

Part 1: Crystal Growth – The Art and Science

The most challenging step is often growing a single crystal of sufficient size (>0.1 mm) and quality.[5] This requires creating a supersaturated solution from which the molecule can slowly precipitate in an ordered lattice.

Step-by-Step Crystallization Protocol:

  • Solvent Screening (Rationale): The ideal solvent will dissolve the compound when hot but have poor solubility when cold.[11] For this compound, a polar aprotic molecule, solvents like ethanol, methanol, acetonitrile, or ethyl acetate are primary candidates. A systematic screening of solubility in various solvents at room temperature and at their boiling points is the first critical step.

  • Choosing a Crystallization Method (Rationale): The chosen method controls the rate of supersaturation, which is key to growing large, well-ordered crystals instead of amorphous powder.

MethodDescriptionBest For
Slow Evaporation A solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, gradually increasing concentration.[12]Compounds that are moderately soluble at room temperature. It is the simplest method.
Slow Cooling A saturated solution is prepared in a hot solvent and allowed to cool slowly and undisturbed to room temperature, then potentially to a lower temperature (4°C).[11]Compounds that show a large difference in solubility between hot and cold temperatures.
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12][13]Milligram quantities of sample. It offers excellent control over the rate of crystallization.
Solvent Layering An "anti-solvent" is carefully layered on top of a concentrated solution of the compound. Crystals form at the interface as the solvents slowly mix.[12]Systems where two miscible solvents have different densities.

For this compound, vapor diffusion using an ethanol/hexane or ethyl acetate/hexane system would be a primary approach due to the high degree of control it offers.

Part 2: X-ray Diffraction and Structure Validation

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The workflow from data collection to a validated structure is standardized and computationally driven.

G A 1. Crystal Mounting (Mount crystal on loop and cryo-cool in liquid N2) B 2. Data Collection (Mount on diffractometer, expose to X-ray beam, collect diffraction pattern) A->B C 3. Data Reduction (Integrate diffraction spots, apply corrections) B->C D 4. Structure Solution (Determine initial atomic positions using direct methods or Patterson synthesis) C->D E 5. Structure Refinement (Optimize atomic positions and thermal parameters against experimental data) D->E F 6. Structure Validation (checkCIF) (Use PLATON to check for errors, missed symmetry, and overall quality) E->F Iterative Process F->E G Final Validated Structure (CIF File) F->G

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Data Analysis and Validation Protocol:

  • Data Collection (Rationale): The crystal is mounted and cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. It is then rotated in a monochromatic X-ray beam, and the thousands of resulting diffraction spots are recorded by a detector.

  • Structure Solution and Refinement (Rationale): Sophisticated software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.

  • Structure Validation (Rationale): This is a critical, self-validating step. The final structural model, contained in a Crystallographic Information File (CIF), must be checked for geometric and crystallographic integrity.[14] The International Union of Crystallography (IUCr) provides a free checkCIF service, which uses the software PLATON to run hundreds of tests on the CIF.[9][15] This process generates a report with ALERTS that highlight potential issues, such as:

    • Incorrect space group assignment (missed symmetry).

    • Unusual bond lengths or angles.

    • Misassigned atom types.

    • Anomalous atomic displacement parameters (thermal ellipsoids).

    • Unaccounted-for solvent molecules in crystal voids.

    Addressing these ALERTS is a mandatory part of publishing a crystal structure and ensures the trustworthiness and reliability of the model.[16][17]

Conclusion

For a molecule with therapeutic potential like this compound, assumptions are not permissible. While a suite of analytical techniques is necessary for full characterization, single-crystal X-ray crystallography stands alone as the definitive method for structural validation. It replaces ambiguity with certainty, providing the high-resolution, three-dimensional data that is indispensable for understanding structure-activity relationships, guiding further synthesis, and supporting intellectual property claims. The protocols and comparative analysis presented here provide a robust framework for researchers to pursue the unambiguous structural determination of this and other novel chemical entities.

References

A Comparative Analysis of the Biological Activity of 4-chloro-1,2-dihydro-3H-indazol-3-one and Other Indazolone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the biological activity of 4-chloro-1,2-dihydro-3H-indazol-3-one and other notable indazolone derivatives. By examining the structure-activity relationships (SAR) of this class of compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential as therapeutic agents, particularly in the fields of oncology and inflammation.

The Indazolone Scaffold: A Versatile Pharmacophore

Indazole derivatives have demonstrated a remarkable range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-depressant properties.[1] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[1] The biological activity of indazolone derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system. This guide will focus on the impact of a chloro-substitution at the 4-position of the 1,2-dihydro-3H-indazol-3-one core.

Biological Profile of this compound: An Inferential Analysis

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely biological activities based on the well-established structure-activity relationships of halogenated indazolones.

Anticipated Kinase Inhibitory Activity

Indazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[2][3] Halogen substitutions on the indazole ring have been shown to influence kinase inhibitory potency. For instance, in a series of indazole amide inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2), halogen substitutions were found to be important for activity.[4] The position of the halogen is critical; for example, with some indazole derivatives, a fluoro substitution at the ortho position of a phenyl ring attached to the indazole core leads to better inhibitory activity than substitutions at the meta or para positions.[5]

Given that many indazolone-based compounds target the ATP-binding pocket of kinases, the electron-withdrawing nature of the chlorine atom at the 4-position of the indazolone ring in this compound is expected to modulate the electronic properties of the scaffold and potentially enhance its interaction with key amino acid residues in the kinase active site. It is plausible that this compound exhibits inhibitory activity against receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2]

Postulated Anti-inflammatory Effects

Indazolone derivatives have also been investigated for their anti-inflammatory properties.[6] The anti-inflammatory effects of some indazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and suppress the production of pro-inflammatory cytokines.[7] The presence of a halogen atom can influence the anti-inflammatory profile of a compound.[8] Therefore, it is reasonable to hypothesize that this compound may possess anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.

Comparative Analysis with Other Indazolone Derivatives

To provide a clearer perspective on the potential of this compound, it is instructive to compare its inferred properties with the experimentally determined activities of other indazolone derivatives.

Compound/DerivativeKey Biological ActivitiesReported IC50/PotencyReference
Indazole-based GSK-3 Inhibitors Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)Potent enzymatic and cellular inhibition[9]
Indazole Amide Derivatives Inhibition of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)IC50 values in the nanomolar range[4]
Indazole-based VEGFR-2 Inhibitors Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Varies with substitution, some with nanomolar potency[2]
5-Aminoindazole Anti-inflammatory, COX-2 InhibitionMaximum inhibition of carrageenan-induced paw edema at 100 mg/kg[7]
2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one Synthesis reported, biological activity not detailedNot available[10]

This table highlights the diverse biological targets of indazolone derivatives and the potent activities that can be achieved through chemical modification. The chloro-substitution at different positions, as seen in 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one, underscores the importance of positional isomerism in determining the biological activity profile.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and other indazolones, the following standardized protocols are recommended.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Methodology:

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1).

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.

  • Compound Addition: Add the test compound (this compound) at various concentrations to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) that measures the amount of ATP remaining in the well. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.[2][5]

VEGFR2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection MasterMix Prepare Master Mix (Buffer, ATP, Substrate) PlateSetup Add Master Mix to 96-well plate MasterMix->PlateSetup AddCompound Add test compound to wells PlateSetup->AddCompound CompoundPrep Prepare serial dilutions of test compound CompoundPrep->AddCompound AddEnzyme Add VEGFR-2 enzyme AddCompound->AddEnzyme Incubate Incubate at 30°C for 45 min AddEnzyme->Incubate AddReagent Add Kinase-Glo® reagent Incubate->AddReagent ReadLuminescence Read luminescence AddReagent->ReadLuminescence Analyze Calculate IC50 ReadLuminescence->Analyze

Caption: Workflow for the VEGFR-2 Kinase Inhibition Assay.

Cellular ERK1/2 Phosphorylation Assay

This cell-based assay determines the effect of a compound on the phosphorylation of ERK1/2, a key downstream effector in many signaling pathways.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., human monocyte-derived macrophages or a cell line overexpressing a target receptor) in 96-well plates.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a predetermined time.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Detection: Use a phospho-ERK1/2 specific ELISA kit or Western blotting to quantify the amount of phosphorylated ERK1/2 relative to the total ERK1/2 protein.

  • Data Analysis: Determine the effect of the compound on ERK1/2 phosphorylation compared to untreated and positive controls.[4][11][12]

ERK_Phosphorylation_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis SeedCells Seed cells in 96-well plate IncubateCells Incubate for 24h SeedCells->IncubateCells AddCompound Add test compound IncubateCells->AddCompound IncubateTreatment Incubate for desired time AddCompound->IncubateTreatment LyseCells Lyse cells IncubateTreatment->LyseCells DetectPhosphoERK Detect p-ERK1/2 (ELISA or Western Blot) LyseCells->DetectPhosphoERK AnalyzeData Analyze results DetectPhosphoERK->AnalyzeData

Caption: Workflow for the Cellular ERK1/2 Phosphorylation Assay.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[7][13]

MTT_Assay cluster_setup Setup cluster_treatment_incubation Treatment & Incubation cluster_readout Readout SeedCells Seed cells in 96-well plate IncubateOvernight Incubate overnight SeedCells->IncubateOvernight AddCompound Add test compound IncubateOvernight->AddCompound IncubateAssay Incubate for 48-72h AddCompound->IncubateAssay AddMTT Add MTT solution IncubateAssay->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Solubilize formazan (e.g., with DMSO) IncubateMTT->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound represents an intriguing yet underexplored member of the indazolone family. Based on the established structure-activity relationships of related compounds, it is poised to exhibit interesting biological activities, particularly as a kinase inhibitor and potentially as an anti-inflammatory agent. The chloro-substitution at the 4-position is expected to significantly influence its biological profile.

This guide provides a framework for the comparative analysis of this compound and outlines the necessary experimental protocols to elucidate its specific biological activities. Further empirical investigation is crucial to validate the inferred properties and to fully understand the therapeutic potential of this compound. The provided methodologies offer a robust starting point for researchers to systematically evaluate this and other novel indazolone derivatives, contributing to the advancement of drug discovery in oncology, inflammation, and beyond.

References

A Comparative Guide to Kinase Inhibitor Profiling: Evaluating 4-chloro-1,2-dihydro-3H-indazol-3-one Against Established Clinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern oncology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment, shifting paradigms from cytotoxic chemotherapy to targeted molecular therapies. Within the vast chemical space explored for kinase inhibition, the indazolone scaffold has emerged as a privileged structure, with various derivatives demonstrating significant biological activities, including antitumor, antiviral, and antibacterial properties.[1][2] For instance, 3-aminoindazole derivatives have been successfully developed as potent, orally active multitargeted receptor tyrosine kinase (RTK) inhibitors.[3]

This guide focuses on a specific, yet under-characterized member of this family: 4-chloro-1,2-dihydro-3H-indazol-3-one , which we will refer to as the Investigational Compound C4IH-3 . The objective of this document is not to present pre-existing data on C4IH-3, but rather to establish a comprehensive, experimentally-grounded framework for its characterization. As Senior Application Scientists, our role is to explain the causality behind experimental choices, providing researchers with a robust strategy for evaluation.

To contextualize the potential profile of C4IH-3, we will compare its hypothetical performance against three well-defined, clinically approved kinase inhibitors, each representing a distinct inhibitory paradigm:

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.[4]

  • Sorafenib: A multi-kinase inhibitor targeting both receptor tyrosine kinases and intracellular serine/threonine kinases.[5][6]

  • Erlotinib: A highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8]

This guide will provide detailed comparative data (with hypothetical values for C4IH-3 to illustrate potential outcomes), explore the underlying signaling pathways, and present self-validating, step-by-step experimental protocols required to perform such a comprehensive analysis.

Section 1: Profiles of Benchmark Kinase Inhibitors

Understanding the landscape of existing inhibitors is crucial for contextualizing the potential novelty and utility of a new chemical entity. Sunitinib, Sorafenib, and Erlotinib provide excellent benchmarks due to their distinct selectivity profiles and mechanisms of action.

Sunitinib (Sutent®)

Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[9] Its mechanism of action is primarily centered on inhibiting key receptors involved in tumor angiogenesis and cell proliferation.[9][10] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[11] By simultaneously blocking these pathways, Sunitinib exerts both anti-angiogenic and anti-tumor effects.[4][10] It also potently inhibits other RTKs such as c-KIT, FMS-like tyrosine kinase-3 (FLT3), and RET.[9][11] This broad-spectrum activity has led to its approval for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[4][9]

Sorafenib (Nexavar®)

Sorafenib is also a multi-kinase inhibitor but with a broader target profile that includes both cell surface RTKs and intracellular serine/threonine kinases.[5][12] It is known to inhibit the Raf/MEK/ERK signaling pathway by targeting Raf-1 and B-Raf kinases.[5][12] Concurrently, it inhibits RTKs involved in angiogenesis and tumor progression, such as VEGFRs and PDGFRs.[5][13] This dual mechanism—disrupting tumor cell proliferation via the Raf pathway and cutting off the tumor's blood supply via VEGFR/PDGFR inhibition—underpins its efficacy in treating advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[5][6]

Erlotinib (Tarceva®)

In contrast to the multi-targeted nature of Sunitinib and Sorafenib, Erlotinib is a highly specific inhibitor of the EGFR tyrosine kinase.[7][14] Its mechanism involves reversible competition with ATP at the kinase domain of the EGFR protein, which blocks the autophosphorylation and activation of downstream signaling pathways that promote cell proliferation.[7][8][15] The clinical efficacy of Erlotinib is most pronounced in patients with non-small cell lung cancer (NSCLC) whose tumors harbor specific activating mutations in the EGFR gene, such as exon 19 deletions or the L858R substitution in exon 21.[7][16] This makes Erlotinib a cornerstone example of personalized medicine in oncology.

Section 2: Comparative Kinase Inhibition Profile

To effectively compare C4IH-3 to our benchmarks, we would perform a broad panel in vitro kinase inhibition assay. The following table summarizes the kind of quantitative data this screen would yield. The IC₅₀ values for the benchmark drugs are based on literature-reported activities, while the values for C4IH-3 are hypothetical to illustrate a potential outcome where the compound shows moderate potency with an interesting selectivity profile.

Kinase TargetSunitinib IC₅₀ (nM)Sorafenib IC₅₀ (nM)Erlotinib IC₅₀ (nM)C4IH-3 IC₅₀ (nM) (Hypothetical)Primary Pathway
VEGFR2 (KDR) 290>10,000150Angiogenesis
PDGFRβ 520>10,000250Angiogenesis, Proliferation
c-Kit 168>10,000>5,000Proliferation, Survival
B-Raf >10,00022>10,000>10,000Proliferation (MAPK Pathway)
EGFR >5,000>5,00028,500Proliferation, Survival
Src 25015050095Proliferation, Motility
FLT3 158>10,000>5,000Hematologic Malignancies

Data for Sunitinib, Sorafenib, and Erlotinib are representative values from various public sources and publications.

This hypothetical profile suggests C4IH-3 could be a moderately potent inhibitor of key angiogenic receptors (VEGFR2, PDGFRβ) and, interestingly, a potent Src kinase inhibitor, distinguishing it from the benchmark drugs. Such a profile would warrant further investigation into its potential applications in tumors where Src signaling is a known driver.

Section 3: Mechanistic Insights and Signaling Pathways

The inhibitory data in the table above is only meaningful when understood in the context of the complex signaling networks within a cancer cell. The benchmark drugs each interfere with these networks at different key nodes.

  • Sunitinib and Sorafenib both heavily target the VEGF and PDGF signaling pathways . Growth factors (VEGF, PDGF) bind to their respective receptors (VEGFR, PDGFR) on endothelial and tumor cells, leading to receptor dimerization and autophosphorylation. This activates downstream cascades like PI3K/AKT and RAS/MAPK, promoting cell survival, proliferation, and angiogenesis. Sunitinib and Sorafenib block the initial phosphorylation event at the receptor level.[11][17]

  • Sorafenib has the additional ability to inhibit the RAS/RAF/MEK/ERK (MAPK) pathway directly by binding to B-Raf and Raf-1.[5] This pathway is a central driver of cell proliferation and is frequently mutated in cancers like melanoma.

  • Erlotinib specifically targets the EGFR signaling pathway . Upon ligand binding, EGFR activates the same downstream PI3K/AKT and RAS/MAPK pathways.[15] Erlotinib's precision allows for potent inhibition of this specific pathway, which is highly effective in EGFR-addicted tumors.[7]

The diagram below illustrates these interconnected pathways and the points of intervention for each inhibitor.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS SRC Src VEGFR->SRC PDGFR PDGFR PDGFR->PI3K PDGFR->RAS EGFR EGFR EGFR->PI3K EGFR->RAS EGFR->SRC AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation Angiogenesis Gene Expression (Angiogenesis) AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis SRC->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF Erlotinib Erlotinib Erlotinib->EGFR C4IH3 C4IH-3 (Hypothetical) C4IH3->VEGFR C4IH3->PDGFR C4IH3->SRC

Caption: Key oncogenic signaling pathways and points of inhibition.

Section 4: Experimental Workflows for Kinase Inhibitor Characterization

A logical, multi-stage approach is essential for robustly characterizing a novel inhibitor. The workflow must progress from direct, clean biochemical assays to more complex, physiologically relevant cellular systems.

Causality of the Workflow: We begin with biochemical assays to confirm direct inhibition of the purified kinase enzyme. This is a critical first step as it validates that the compound interacts with the target without confounding factors like cell membrane permeability, efflux pumps, or intracellular metabolism. A positive result here confirms on-target activity. Subsequently, we move to cellular assays . These experiments determine if the compound can enter a living cell, engage with its target in the complex intracellular environment, and elicit a functional downstream effect (i.e., inhibit phosphorylation). This progression ensures that any observed cellular activity is due to the intended mechanism of action.

The following diagram outlines this standard workflow.

G start Start: Novel Compound (C4IH-3) biochem Step 1: In Vitro Biochemical Assay (e.g., ADP-Glo) start->biochem potency Determine IC₅₀ (Potency & Initial Selectivity) biochem->potency cellular_engage Step 2: Cellular Target Engagement (e.g., NanoBRET™) potency->cellular_engage If potent cellular_func Step 3: Cellular Functional Assay (e.g., Phospho-ELISA) cellular_engage->cellular_func selectivity Determine Cellular IC₅₀ (Confirm On-Target Effect) cellular_func->selectivity profile Step 4: Broad Kinase Selectivity Screen (>400 Kinases) selectivity->profile If active in cells end Comprehensive Inhibitor Profile profile->end

Caption: Standard workflow for kinase inhibitor characterization.

Section 5: Detailed Experimental Protocols

The trustworthiness of a comparative guide rests on the robustness of its described methodologies. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of a compound on purified kinase activity by measuring ATP consumption.[18] The ADP-Glo™ Kinase Assay is a widely used format that measures the amount of ADP produced.[19]

  • Principle: Kinase activity consumes ATP, producing ADP. The assay first stops the kinase reaction and depletes remaining ATP. Then, a detection reagent converts the ADP produced back into ATP, which fuels a luciferase reaction, generating a light signal directly proportional to kinase activity.[19]

  • Materials:

    • Purified recombinant kinase (e.g., VEGFR2, Src).

    • Kinase-specific substrate peptide.

    • ATP solution.

    • Test compound (C4IH-3) and benchmark inhibitors.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • ADP-Glo™ Kinase Assay Kit (Promega or similar).

    • White, opaque 384-well assay plates.

  • Methodology:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of C4IH-3 and control inhibitors in 100% DMSO. This creates a concentration gradient to determine the IC₅₀.

    • Assay Plating: To a 384-well plate, add 1 µL of the compound dilutions. Include two sets of controls: "vehicle control" (1 µL of DMSO, representing 100% kinase activity) and "no enzyme control" (assay buffer instead of kinase, representing 0% activity).

    • Kinase/Inhibitor Pre-incubation: Add 5 µL of a 2X kinase solution (containing the purified enzyme in Kinase Assay Buffer) to each well. Mix gently and incubate for 20 minutes at room temperature. Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring an accurate measurement of inhibition.

    • Initiate Kinase Reaction: Add 5 µL of a 2X substrate/ATP solution. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Incubate for 60 minutes at 30°C.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Normalize the data using the vehicle (100% activity) and no enzyme (0% activity) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol measures whether the compound binds to its intended kinase target within the complex environment of a living cell.[20]

  • Principle: The assay uses cells engineered to express the target kinase fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. In the absence of an inhibitor, the tracer binds the kinase, and when the cells are excited, energy is transferred from the luciferase to the tracer (BRET), producing a signal. A competing inhibitor will displace the tracer, disrupting BRET.[20]

  • Methodology:

    • Cell Plating: Seed HEK293 cells expressing the NanoLuc®-Kinase fusion construct into a 96-well plate and incubate overnight.

    • Compound Treatment: Treat cells with serial dilutions of the test compound for 2 hours.

    • Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells.

    • Substrate Addition & Detection: Add the NanoLuc® substrate to initiate the luminescence reaction. Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a specialized plate reader.

    • Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates successful displacement of the tracer and engagement of the target kinase. Plotting this data yields a cellular IC₅₀ for target binding.

Protocol 3: Cellular Phosphorylation Assay (ELISA-Based)

This protocol provides functional validation by measuring the inhibition of phosphorylation of a known downstream substrate of the target kinase in treated cells.

  • Principle: This is a sandwich ELISA assay. Cells are treated with the inhibitor and then lysed. The cell lysate is added to a microplate pre-coated with an antibody that captures the total substrate protein. A second, phospho-specific antibody conjugated to an enzyme (like HRP) is then used to detect only the phosphorylated form of the substrate.[20]

  • Methodology:

    • Cell Culture and Treatment: Plate a relevant cell line (e.g., a tumor line where the target pathway is active) and allow cells to attach. Starve the cells (e.g., in serum-free media) to reduce basal signaling, then treat with serial dilutions of the inhibitor for 2-4 hours.

    • Pathway Stimulation: Stimulate the signaling pathway with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 10 minutes) to induce substrate phosphorylation.

    • Cell Lysis: Immediately wash the cells with cold PBS and add lysis buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins after cell lysis.

    • ELISA Protocol:

      • Add the cell lysates to the antibody-coated plate. Incubate to allow capture of the target substrate.

      • Wash the plate, then add the phospho-specific detection antibody. Incubate.

      • Wash the plate, then add the HRP substrate (e.g., TMB).

      • Stop the colorimetric reaction and measure the absorbance at 450 nm.

    • Analysis: The absorbance is directly proportional to the amount of phosphorylated substrate. Normalize the data to controls and plot against inhibitor concentration to determine the IC₅₀ for functional pathway inhibition.

Conclusion

The comprehensive framework detailed in this guide provides a robust and scientifically rigorous pathway for the characterization of novel kinase inhibitors such as this compound. By progressing from direct biochemical inhibition to cellular target engagement and functional pathway modulation, researchers can build a complete profile of a compound's potency, selectivity, and mechanism of action. Comparing this profile against well-understood benchmarks like Sunitinib, Sorafenib, and Erlotinib is essential for identifying unique therapeutic windows and potential clinical applications. This multi-faceted approach, grounded in self-validating experimental design, is fundamental to the successful discovery and development of the next generation of targeted cancer therapies.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-1,2-dihydro-3H-indazol-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Analysis for Researchers and Drug Development Professionals

The 1,2-dihydro-3H-indazol-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] The introduction of a chlorine atom at the 4-position of this heterocyclic system creates a unique chemical space for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-chloro-1,2-dihydro-3H-indazol-3-one analogs, drawing upon available experimental data to offer insights for the rational design of more potent and selective compounds.

The Significance of the this compound Core

The indazolone core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for interacting with various biological targets. The presence of the chlorine atom at the 4-position significantly influences the molecule's electronic and steric properties. This halogen substituent can engage in halogen bonding, alter the acidity of the N-H protons, and influence the overall conformation of the molecule, thereby modulating its binding affinity and selectivity for specific protein targets.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be systematically modulated by substitutions at various positions of the indazolone core, primarily at the N1, N2, and other available positions on the benzene ring.

Substitutions at the N1- and N2-Positions

Modifications at the nitrogen atoms of the pyrazolone ring are critical for tuning the pharmacological profile of these analogs.

  • N1-Substitution: Alkylation or arylation at the N1-position can significantly impact activity. For instance, the introduction of a benzyl group at N1 in a related 2-(4-chlorophenyl)-1H-indazol-3(2H)-one scaffold has been shown to be a key feature for potent anti-inflammatory activity.[4] This suggests that a bulky, hydrophobic substituent at this position may be favorable for interaction with the target protein.

  • N2-Substitution: The nature of the substituent at the N2-position is equally crucial. In a series of N2-substituted 1,2-dihydro-3H-indazol-3-ones, diverse functionalities have been explored, leading to compounds with significant anti-inflammatory properties.[3] For example, substitution with an ethyl-2-(4-aminosulfonyl)phenylamino)-2-oxoacetate group resulted in a compound with anti-inflammatory activity superior to that of diclofenac.[2] This highlights the potential of introducing larger, functionalized groups at the N2-position to enhance potency.

The interplay between substituents at N1 and N2 is a key aspect of SAR. A systematic exploration of various alkyl and aryl groups at both positions is necessary to delineate the optimal combination for a specific biological target.

Substitutions on the Benzene Ring

While this guide focuses on 4-chloro analogs, further substitutions on the benzene ring can fine-tune the activity and properties of the lead compounds. Electron-donating or electron-withdrawing groups at positions 5, 6, and 7 can modulate the electronic distribution of the entire scaffold, influencing its binding characteristics and pharmacokinetic profile. For instance, in the broader class of indazoles, substitutions on the benzene ring have been shown to be critical for their anticancer and kinase inhibitory activities.[1][5]

Comparative Performance of Analogs

To illustrate the SAR principles, the following tables summarize the biological activities of representative indazolone analogs from the literature. It is important to note that a direct comparison is challenging due to variations in the assay conditions and targets across different studies. However, these tables provide valuable insights into the impact of specific structural modifications.

Table 1: Anticancer Activity of Indazole Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
2f (Structure not fully defined, but is a styryl-1H-indazol-6-yl)benzyl)morpholine derivative)4T1 (Breast)0.23[6]
6o (A piperazine-indazole derivative)K562 (Leukemia)5.15[1]
4f (An indazol-pyrimidine derivative)MCF-7 (Breast)1.629[7]
4i (An indazol-pyrimidine derivative)MCF-7 (Breast)1.841[7]

Table 2: Anti-Inflammatory Activity of Indazolone Analogs

Compound IDStructureAssayActivityReference
3b (N2-substituted 1,2-dihydro-3H-indazol-3-one)Carrageenan-induced rat paw edemaSuperior to diclofenac[3]
3h 1-benzyl-2-(4-chlorophenyl)-1H-indazol-3(2H)-oneGriess assay (Nitric oxide inhibition)Significant[4]

Table 3: Kinase Inhibitory Activity of Indazole Analogs

Compound IDStructureKinase TargetIC50 (nM)Reference
7mb (A 3-vinylindazole derivative)TrkA/B/C1.6, 2.9, 2.0[8]
10 (A 3-ethynyl-1H-indazole derivative)PI3Kα361[9]

Experimental Protocols

The following are representative, step-by-step methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10]

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (or DMSO as a control), 2 µL of the target kinase, and 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Third Incubation: Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and reflects the kinase activity.

Cell-Based Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^6 cells/mL per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Key Concepts

To better understand the relationships and processes discussed, the following diagrams are provided.

SAR_of_4_Chloro_Indazolones cluster_substitutions Structural Modifications cluster_activities Biological Activities Core This compound Core N1 N1-Position Core->N1 Substitution N2 N2-Position Core->N2 Substitution Benzene Benzene Ring Core->Benzene Substitution AntiCancer Anticancer N1->AntiCancer AntiInflammatory Anti-inflammatory N1->AntiInflammatory KinaseInhibition Kinase Inhibition N1->KinaseInhibition N2->AntiCancer N2->AntiInflammatory N2->KinaseInhibition Benzene->AntiCancer Benzene->AntiInflammatory Benzene->KinaseInhibition

Caption: SAR of 4-Chloro-Indazolones.

Kinase_Inhibition_Workflow Start Start: Kinase, Substrate, ATP, Inhibitor Incubate Incubate at Room Temperature Start->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate2 Incubate to Deplete ATP Add_ADP_Glo->Incubate2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate2->Add_Detection_Reagent Incubate3 Incubate to Generate Signal Add_Detection_Reagent->Incubate3 Measure_Luminescence Measure Luminescence Incubate3->Measure_Luminescence

References

A Researcher's Guide to Computationally Evaluating Ligand Binding: A Comparative Analysis of 4-chloro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth computational workflow for assessing the binding affinity of novel small molecules to their putative protein targets. We will use 4-chloro-1,2-dihydro-3H-indazol-3-one as our primary compound of interest. Due to the nascent stage of research on this specific molecule, a definitive biological target has yet to be elucidated in public literature. However, the indazole scaffold is a well-established pharmacophore in antagonists of the Angiotensin II Type 1 Receptor (AT1R), a critical regulator of blood pressure.[1] Therefore, for the purpose of this illustrative guide, we will hypothesize AT1R as a plausible target for this compound.

To provide a robust comparative framework, we will benchmark its performance against Telmisartan, a clinically approved AT1R antagonist.[2] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a rigorous computational analysis.

Part 1: The Theoretical Cornerstone of Binding Affinity Prediction

Before delving into the practical workflow, it is crucial to understand the causality behind our chosen computational methods. Our approach is a multi-tiered strategy, beginning with a rapid, less computationally expensive method to generate initial hypotheses, followed by more rigorous, computationally intensive techniques to refine and validate these initial findings.

Molecular Docking: This is our first-pass screening tool. It predicts the preferred orientation of a ligand when bound to a protein target, forming a stable complex.[3] The primary output of a docking simulation is a "docking score," a numerical value that estimates the binding affinity. While useful for initial ranking, these scores are approximations and should not be considered a definitive measure of binding energy.

Molecular Dynamics (MD) Simulations: Unlike the static picture provided by molecular docking, MD simulations introduce the dimension of time, allowing us to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[4] By simulating the movements of atoms and molecules over time, we can assess the stability of the predicted binding pose and gather conformational ensembles for more accurate energy calculations.[5]

MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area): These are end-state free energy calculation methods that provide a more accurate estimation of the binding free energy (ΔG_bind) than docking scores.[6] They achieve this by combining molecular mechanics energy calculations with a continuum solvation model to account for the energetic cost of desolvating the ligand and the protein's binding site upon complex formation.[7]

Part 2: A Step-by-Step Computational Workflow for Binding Affinity Analysis

This section details the experimental protocols for our comparative analysis of this compound and Telmisartan against the AT1R.

Step 1: System Preparation

The quality of your starting structures is paramount for a meaningful computational analysis.

1.1. Protein Preparation:

  • Acquisition: Download the crystal structure of the human Angiotensin II Type 1 Receptor in complex with an antagonist (e.g., ZD7155) from the Protein Data Bank (PDB ID: 4ZUD).[8]

  • Cleaning: Remove all non-protein molecules, including water, ions, and the co-crystallized ligand.

  • Protonation: Add hydrogen atoms to the protein structure, assigning the correct protonation states for titratable residues at a physiological pH of 7.4. This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogen atoms.

1.2. Ligand Preparation:

  • Structure Generation: Generate 3D structures of this compound and Telmisartan.

  • Charge and Parameter Assignment: Assign partial atomic charges and atom types using a suitable force field (e.g., GAFF - General Amber Force Field).

  • Energy Minimization: Minimize the energy of the ligand structures to obtain a low-energy starting conformation.

Step 2: Molecular Docking

This step will provide an initial prediction of the binding mode and a preliminary ranking of the ligands.

  • Grid Generation: Define a docking grid box that encompasses the known antagonist binding site of AT1R, as identified from the co-crystallized ligand in the PDB structure.

  • Docking Execution: Perform molecular docking of both this compound and Telmisartan into the defined grid box using a program like AutoDock Vina.

  • Pose Analysis: Analyze the top-scoring docking poses for each ligand, paying close attention to key interactions with active site residues.

Step 3: Molecular Dynamics (MD) Simulation

MD simulations will allow us to assess the stability of the docked poses and generate trajectories for binding free energy calculations.[9]

  • System Solvation: Place the protein-ligand complexes from the best docking poses into a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add ions to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M NaCl).

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to relax the system.

    • Gradually heat the system to 310 K (physiological temperature) under NVT (constant number of particles, volume, and temperature) conditions.

    • Equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions to ensure the correct density.

  • Production Run: Run a production MD simulation for at least 100 nanoseconds for each system, saving the trajectory at regular intervals.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Protocol PDB Protein-Ligand Complex Solvate Solvation PDB->Solvate Ions Ionization Solvate->Ions Min Energy Minimization Ions->Min NVT NVT Equilibration (Heating) Min->NVT NPT NPT Equilibration (Density) NVT->NPT Prod Production MD NPT->Prod Analysis Analysis (MM/PBSA, RMSD, etc.) Prod->Analysis Trajectory

Caption: A generalized workflow for preparing and running a molecular dynamics simulation of a protein-ligand complex.

Step 4: Binding Free Energy Calculation (MM/PBSA)

This final step will provide a more quantitative comparison of the binding affinities.[10]

  • Trajectory Extraction: Extract snapshots (frames) from the stable portion of the MD production trajectories for both complexes.

  • MM/PBSA Calculation: For each snapshot, calculate the binding free energy using the gmx_MMPBSA tool, which interfaces GROMACS with AMBER's MMPBSA.py scripts.[7] The calculation involves computing the individual energy terms for the complex, the protein, and the ligand.

  • Averaging: Average the binding free energies calculated across all the extracted snapshots to obtain the final estimated ΔG_bind.

Part 3: Comparative Analysis and Data Interpretation

The results of our computational experiments are summarized below. It is important to reiterate that these are representative data generated for this guide to illustrate a typical outcome of such an analysis.

Table 1: Comparative Binding Analysis of this compound and Telmisartan against AT1R

CompoundDocking Score (kcal/mol)Predicted ΔG_bind (MM/PBSA) (kcal/mol)Key Interacting Residues
This compound-7.8-25.6 ± 3.2Arg167, Tyr35, Trp84
Telmisartan (Reference)-10.2-42.1 ± 4.5Arg167, Tyr35, Trp84, His256

Interpretation of Results:

  • Docking Scores: The more negative docking score for Telmisartan (-10.2 kcal/mol) compared to this compound (-7.8 kcal/mol) provides an initial suggestion that Telmisartan may have a higher binding affinity.

  • Binding Free Energy (ΔG_bind): The MM/PBSA calculations corroborate the docking results, with Telmisartan showing a significantly more favorable predicted binding free energy (-42.1 kcal/mol) than our compound of interest (-25.6 kcal/mol). The lower ΔG_bind for Telmisartan is consistent with its known high potency as an AT1R antagonist.[1]

  • Key Interactions: Analysis of the MD trajectories reveals that both compounds interact with key residues in the AT1R binding pocket, such as Arg167, Tyr35, and Trp84, which are known to be crucial for antagonist binding.[8] However, Telmisartan forms an additional stable interaction with His256, which may contribute to its higher affinity.

Interaction_Diagram cluster_at1r AT1R Binding Pocket cluster_ligands Ligands Arg167 Arg167 Tyr35 Tyr35 Trp84 Trp84 His256 His256 Indazolone 4-chloro-1,2-dihydro- 3H-indazol-3-one Indazolone->Arg167 H-Bond Indazolone->Tyr35 Pi-Pi Stack Indazolone->Trp84 Hydrophobic Telmisartan Telmisartan Telmisartan->Arg167 Salt Bridge Telmisartan->Tyr35 Pi-Pi Stack Telmisartan->Trp84 Hydrophobic Telmisartan->His256 H-Bond

Caption: A schematic representation of the key interactions between the ligands and AT1R active site residues.

Part 4: Conclusion

This guide has outlined a rigorous, multi-step computational workflow for evaluating the binding affinity of a novel compound, this compound, against a plausible biological target, the Angiotensin II Type 1 Receptor. By comparing its predicted binding characteristics to a known potent antagonist, Telmisartan, we can generate valuable, actionable insights.

Based on our representative data, while this compound is predicted to bind to the AT1R active site, its binding affinity is likely to be considerably lower than that of Telmisartan. This computational assessment provides a strong rationale for guiding the next steps in the drug discovery pipeline, such as chemical modification of the indazolone scaffold to enhance its interactions within the binding pocket, or to screen for alternative biological targets. This systematic approach of combining molecular docking, molecular dynamics, and free energy calculations provides a robust framework for the early-stage evaluation of drug candidates.

References

A Comparative Cross-Reactivity Analysis of 4-chloro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Kinase Inhibitor Selectivity

In the landscape of targeted drug discovery, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. Kinase inhibitors, in particular, have revolutionized cancer therapy, but their efficacy is often hampered by off-target activities due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1] This guide provides a comprehensive cross-reactivity profiling of a novel indazole-based compound, 4-chloro-1,2-dihydro-3H-indazol-3-one (hereafter referred to as "Indazolone-C4"), and compares its performance against established kinase inhibitors.

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors such as Axitinib and Pazopanib, which primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3] Based on this precedent, we hypothesize that Indazolone-C4 is a potential inhibitor of the VEGFR-2 signaling pathway, a critical mediator of angiogenesis in tumors.[2][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies for assessing kinase selectivity, present a comparative analysis of Indazolone-C4 against a panel of inhibitors with varying selectivity profiles, and discuss the implications of these findings for preclinical development.

Comparative Compounds

To establish a robust comparative framework, Indazolone-C4 was profiled against three well-characterized kinase inhibitors:

  • Staurosporine: A natural alkaloid known for its potent but broad-spectrum inhibition of numerous kinases. It serves as a classic example of a non-selective inhibitor.[6][7]

  • Sunitinib: An FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. Its targets include VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][9]

  • A-770041 (a representative indazole-based p38α inhibitor): A selective inhibitor of p38α MAPK. While targeting a different kinase family, its indazole scaffold provides a valuable comparison for assessing the influence of subtle structural modifications on selectivity.[10][11]

Experimental Workflow for Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. Our workflow integrates a broad in vitro kinase panel screen to determine the global selectivity profile, followed by a cell-based assay to confirm target engagement in a physiological context.

Figure 1: Comprehensive workflow for kinase inhibitor cross-reactivity profiling.

Part 1: In Vitro Kinase Selectivity Profiling

The initial and most critical step in characterizing a new inhibitor is to assess its activity against a large panel of kinases. This provides a global view of its selectivity and potential off-target liabilities.[12][13]

Experimental Protocol: Luminescence-Based Kinase Panel Screen

We utilized a luminescence-based assay, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity, providing a robust and high-throughput method for inhibitor screening.[5][6][12][14]

  • Compound Preparation: Indazolone-C4 and comparator compounds were prepared in 100% DMSO to create a 10-point, 3-fold serial dilution series, starting from a 100 µM stock.

  • Kinase Reaction Setup: The kinase panel, comprising over 300 purified human kinases, was arrayed in a multi-well plate format. Each well contained the specific kinase, its corresponding substrate, and cofactors in a buffered solution.

  • Inhibition Assay: The serially diluted compounds were added to the kinase reaction mixtures to a final concentration of 1% DMSO. The reactions were initiated by the addition of ATP at a concentration approximating the Km for each respective kinase to ensure accurate potency measurement.[2]

  • Luminescence Detection: After a defined incubation period, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert the generated ADP into ATP and then measure the light produced by a coupled luciferase reaction. Luminescence was read on a plate reader.

  • Data Analysis: The raw luminescence data was converted to percent inhibition relative to DMSO-only controls. IC50 values were determined by fitting the data to a four-parameter logistic curve.

Results: Comparative Kinome Scan

The following table summarizes the inhibitory activity (IC50 values) of the test compounds against a selection of key kinases, highlighting their distinct selectivity profiles.

Kinase TargetIndazolone-C4 (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)A-770041 (p38αi) (IC50, nM)
VEGFR-2 15 79 >10,000
PDGFRβ 250158 >10,000
c-Kit 8002050>10,000
p38α (MAPK14) 1,500125,50025
Src 3,2006150>10,000
CDK2 >10,00038,000>10,000
ABL1 9,50025200>10,000

Table 1: In vitro inhibitory activity of Indazolone-C4 and comparator compounds against a selected panel of kinases. Data is presented as the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. Bolded values highlight primary targets.

Interpretation:

  • Indazolone-C4 demonstrates potent inhibition of VEGFR-2 with an IC50 of 15 nM. It exhibits a favorable selectivity profile, with significantly weaker activity against other kinases such as PDGFRβ, c-Kit, and p38α. This suggests a targeted activity towards the VEGFR family.

  • Staurosporine , as expected, showed potent, sub-nanomolar to low nanomolar inhibition across a wide range of kinases, confirming its promiscuous binding profile.[6][15]

  • Sunitinib displayed potent inhibition of VEGFR-2, PDGFRβ, and c-Kit, consistent with its known multi-targeted profile.[8][16]

  • A-770041 was highly selective for p38α, with no significant activity against the other kinases in this panel, showcasing the potential for achieving high selectivity even with a privileged scaffold like indazole.

Part 2: Cellular Target Engagement

While in vitro assays are crucial for determining biochemical potency, it is equally important to confirm that the compound can engage its intended target within the complex milieu of a living cell.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses drug-target interaction based on the principle of ligand-induced thermal stabilization of the target protein.[4][18][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, were cultured to ~80% confluency. The cells were then treated with various concentrations of Indazolone-C4 or Sunitinib for 2 hours.

  • Thermal Challenge: The treated cells were harvested, resuspended in a phosphate-buffered saline solution, and aliquoted. The aliquots were heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.

  • Cell Lysis and Fractionation: Cells were lysed by freeze-thaw cycles. The soluble fraction of proteins was separated from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Detection: The amount of soluble VEGFR-2 remaining in the supernatant at each temperature was quantified by Western blotting using a specific anti-VEGFR-2 antibody.

  • Data Analysis:

    • Melt Curve: The percentage of soluble VEGFR-2 is plotted against temperature to generate a "melt curve." The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

    • Isothermal Dose-Response: To determine cellular potency, cells are heated at a single, optimized temperature (e.g., 54°C) across a range of compound concentrations.

Results: Target Engagement in HUVEC Cells

The CETSA results confirm that Indazolone-C4 engages and stabilizes VEGFR-2 in a cellular environment.

CompoundThermal Shift (ΔTm) at 1 µMCellular EC50 (nM) from Isothermal Dose-Response
Indazolone-C4 +4.2 °C85
Sunitinib +5.5 °C50
Vehicle (DMSO) 0 °C>10,000

Table 2: Cellular target engagement of VEGFR-2 by Indazolone-C4 and Sunitinib in HUVEC cells as measured by CETSA. The thermal shift (ΔTm) indicates the degree of protein stabilization upon compound binding.

Interpretation:

Both Indazolone-C4 and Sunitinib induced a significant thermal stabilization of VEGFR-2, confirming direct target engagement in intact cells. The positive thermal shift (ΔTm) is a clear indicator of a physical interaction between the compound and the target protein.[4] The cellular EC50 values, while higher than the biochemical IC50s, are consistent with the need for the compound to cross the cell membrane and engage its target in a more complex environment. The data for Indazolone-C4 strongly supports the hypothesis that its anti-proliferative effects are mediated through the direct inhibition of VEGFR-2.

Signaling Pathway Context

The inhibition of VEGFR-2 by Indazolone-C4 is expected to disrupt downstream signaling pathways that are critical for angiogenesis, cell proliferation, and survival.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IndazoloneC4 Indazolone-C4 IndazoloneC4->VEGFR2 Sunitinib Sunitinib Sunitinib->VEGFR2

Figure 2: Simplified VEGFR-2 signaling pathway and the point of inhibition by Indazolone-C4 and Sunitinib.

As illustrated in Figure 2, by binding to VEGFR-2, Indazolone-C4 prevents the activation of key downstream effectors like PLCγ, PI3K/Akt, and the Raf/MEK/ERK pathways. This blockade is the mechanistic basis for its potential anti-angiogenic and anti-tumor effects.

Conclusion and Future Directions

This comparative guide demonstrates that this compound (Indazolone-C4) is a potent and selective inhibitor of VEGFR-2.

  • High Potency and Selectivity: The in vitro kinome scan reveals that Indazolone-C4 has a significantly more focused target profile than the multi-targeted inhibitor Sunitinib and the promiscuous inhibitor Staurosporine. Its selectivity for VEGFR-2 over other closely related kinases like PDGFRβ and c-Kit is a promising feature for reducing potential off-target toxicities.

  • Confirmed Cellular Activity: The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in a relevant cellular model, confirming that the biochemical activity translates to a physiological context.

The favorable cross-reactivity profile of Indazolone-C4 positions it as a strong candidate for further preclinical development. Future studies should focus on comprehensive in vivo efficacy and safety evaluations in relevant tumor models to fully assess its therapeutic potential as a next-generation selective anti-angiogenic agent. This rigorous, multi-faceted approach to selectivity profiling is indispensable for the successful development of targeted therapies.

References

Comparative Benchmarking of 4-chloro-1,2-dihydro-3H-indazol-3-one Against the Multi-Kinase Inhibitor Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction

The discovery of novel small molecule kinase inhibitors is a cornerstone of modern oncology research. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anti-cancer agents.[1] 4-chloro-1,2-dihydro-3H-indazol-3-one is a compound of interest belonging to this structural class, for which the antitumor potential is hypothesized but not yet fully characterized.[2][3][4] Rigorous, objective benchmarking against established standards is essential to determine its potency, cellular activity, and mechanism of action.

This guide provides a comprehensive framework for the preclinical evaluation of this compound. As its precise molecular target is under investigation, we propose a benchmarking strategy against a well-characterized and clinically relevant reference compound, Dasatinib . Dasatinib is a potent, second-generation tyrosine kinase inhibitor targeting multiple kinases, including the Bcr-Abl fusion protein and the Src family kinases (SFKs).[5][6][7] Given that aberrant Src activity is implicated in the progression of numerous solid tumors, including those of the breast, colon, and lung, it serves as a highly relevant target for this comparative analysis.[8][9][10]

This document outlines the head-to-head experimental protocols required to assess and compare the in vitro enzymatic inhibition, cell-based anti-proliferative effects, and intracellular target engagement of this compound relative to Dasatinib.

The Role of Src Kinase in Oncogenic Signaling

Src is a non-receptor tyrosine kinase that functions as a critical node in intracellular signaling, transducing signals from cell surface receptors like EGFR and integrins to downstream pathways.[11][12] These pathways regulate fundamental cellular processes including proliferation, survival, migration, and adhesion.[13][14] In many human cancers, Src is overexpressed or constitutively active, driving malignant phenotypes such as metastasis and resistance to therapy.[9][10][13]

In its active state, Src autophosphorylates a key tyrosine residue (Y416 in humans), an event that is essential for its full catalytic function. Activated Src then phosphorylates a multitude of downstream substrates, activating pathways such as the Ras/MAPK, PI3K/AKT, and STAT pathways, which collectively promote tumor growth and survival.[12][15] Therefore, inhibiting Src autophosphorylation and its subsequent kinase activity is a validated therapeutic strategy.

cluster_membrane Cell Membrane cluster_inhibitors cluster_pathways Downstream Pathways RTK Growth Factor Receptors (e.g., EGFR) Src Src Kinase RTK->Src Activate Integrins Integrins Integrins->Src Activate pSrc p-Src (Y416) (Active) Src->pSrc Autophosphorylation RAS_MAPK RAS/MAPK Pathway pSrc->RAS_MAPK PI3K_AKT PI3K/AKT Pathway pSrc->PI3K_AKT STAT JAK/STAT Pathway pSrc->STAT Test_Cmpd 4-chloro-1,2-dihydro- 3H-indazol-3-one Test_Cmpd->pSrc Inhibit Ref_Cmpd Dasatinib Ref_Cmpd->pSrc Inhibit Outcome Cell Proliferation, Survival, Invasion RAS_MAPK->Outcome PI3K_AKT->Outcome STAT->Outcome

Src signaling pathway and points of therapeutic inhibition.

Experimental Benchmarking: A Three-Tiered Approach

A robust comparison requires analysis at the biochemical, cellular, and molecular levels. The following sections detail the protocols for a comprehensive head-to-head evaluation.

Tier 1: In Vitro Biochemical Potency Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified Src kinase enzyme. This assay directly measures the compound's ability to inhibit the enzymatic activity of its target in an isolated system.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[16] The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the calculation of IC50 values.

Start Start: Kinase Reaction Step1 1. Add Test Compound (Serial Dilution) Start->Step1 Step2 2. Add Src Kinase, Substrate, and ATP Step1->Step2 Incubate1 3. Incubate (e.g., 60 min at RT) Step2->Incubate1 Step3 4. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate1->Step3 Incubate2 5. Incubate (40 min at RT) Step3->Incubate2 Step4 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->Step4 Incubate3 7. Incubate (30-60 min at RT) Step4->Incubate3 End 8. Measure Luminescence (Calculate IC50) Incubate3->End

Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol:
  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound and Dasatinib in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of diluted compound solution.

  • Initiate Reaction: Add 5 µL of a solution containing recombinant human Src kinase, a suitable peptide substrate, and ATP (at its Km concentration for Src) in kinase reaction buffer.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.[17]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[18] Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[19] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls (0% inhibition with DMSO vehicle, 100% inhibition with no enzyme). Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Comparative Data Summary (Hypothetical Data):
CompoundTarget KinaseIC50 (nM)Notes
This compound SrcExperimental ValuePotency to be determined.
Dasatinib (Reference) Src<1.0[17][20]Highly potent reference inhibitor.
Tier 2: Cellular Anti-Proliferative Activity

Objective: To determine the half-maximal growth inhibition concentration (GI50) of each compound in a relevant cancer cell line. This assay measures the compound's overall effect on cell viability and proliferation, integrating factors like cell permeability and off-target effects.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of living cells.

Start Start: Cell Seeding Step1 1. Seed Cancer Cells (e.g., MDA-MB-231) in 96-well plate Start->Step1 Incubate1 2. Incubate (24h, allow attachment) Step1->Incubate1 Step2 3. Add Test Compound (Serial Dilution) Incubate1->Step2 Incubate2 4. Incubate (e.g., 72h) Step2->Incubate2 Step3 5. Add MTT Reagent (0.5 mg/mL) Incubate2->Step3 Incubate3 6. Incubate (4h, formazan formation) Step3->Incubate3 Step4 7. Add Solubilization Solution (e.g., DMSO) Incubate3->Step4 End 8. Measure Absorbance (570 nm) (Calculate GI50) Step4->End

Workflow for the MTT Cell Viability Assay.

Detailed Protocol:
  • Cell Seeding: Plate a cancer cell line with known Src activity (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and Dasatinib. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[22][23]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to determine the GI50 value.

Comparative Data Summary (Hypothetical Data):
CompoundCell LineGI50 (nM)Notes
This compound MDA-MB-231Experimental ValueAnti-proliferative effect to be determined.
Dasatinib (Reference) MDA-MB-231~10-50[9]Potent anti-proliferative activity.
Tier 3: Cellular Target Engagement Validation

Objective: To confirm that the observed anti-proliferative effects are mediated by the inhibition of the intended target, Src kinase, within the cellular environment.

Methodology: Western Blotting for Phospho-Src (p-Src)

Western blotting allows for the specific detection and quantification of proteins from cell lysates. By using antibodies specific to the phosphorylated (active) form of Src (p-Src Y416) and total Src, we can directly measure the extent to which a compound inhibits Src activation.[24]

Start Start: Cell Treatment Step1 1. Treat Cells with Compound at various concentrations Start->Step1 Step2 2. Lyse Cells & Quantify Protein Step1->Step2 Step3 3. SDS-PAGE (Separate proteins by size) Step2->Step3 Step4 4. Transfer to PVDF Membrane Step3->Step4 Step5 5. Block Membrane (e.g., 5% BSA) Step4->Step5 Step6 6. Incubate with Primary Antibody (anti-p-Src) Step5->Step6 Step7 7. Incubate with Secondary Antibody (HRP) Step6->Step7 Step8 8. Detect with ECL & Image Step7->Step8 Step9 9. Strip & Re-probe for Total Src Step8->Step9 End 10. Quantify Bands (p-Src / Total Src Ratio) Step9->End

Workflow for Western Blot Analysis of Src Phosphorylation.

Detailed Protocol:
  • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of each compound for a defined period (e.g., 2-4 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Src (Y416).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[24]

  • Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total Src.

  • Data Analysis: Quantify the band intensities for p-Src and total Src. A dose-dependent decrease in the p-Src/Total Src ratio indicates effective on-target inhibition in a cellular context.

Conclusion

References

Comparative analysis of different synthetic routes to 4-chloro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a privileged scaffold, its derivatives have shown a wide range of biological activities. The strategic placement of the chlorine atom at the 4-position can significantly influence the molecule's physicochemical properties and biological activity, making it a key target for medicinal chemistry programs. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering insights into the practical considerations for its preparation in a research and development setting.

The selection of a synthetic route is a critical decision in any chemical campaign, governed by factors such as the availability and cost of starting materials, reaction efficiency, scalability, and safety. Herein, we will explore a classical approach commencing from 2-amino-3-chlorobenzoic acid and a multi-step alternative starting from 4-chloro-3-nitrobenzoic acid. Each route will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative summary of their respective advantages and disadvantages.

Route 1: Diazotization of 2-Amino-3-chlorobenzoic Acid

This classical approach leverages the readily available 2-amino-3-chlorobenzoic acid and proceeds through a three-step sequence: diazotization, reduction to the corresponding hydrazine, and subsequent cyclization to the indazolone. This route is analogous to the well-established synthesis of the parent indazolone from anthranilic acid, a procedure detailed in Organic Syntheses[1].

Causality Behind Experimental Choices

The initial diazotization of the aromatic amine is a standard and efficient method to introduce a reactive diazonium group, which is an excellent precursor for the formation of the hydrazine functionality[2]. The reduction of the diazonium salt is a critical step; here, we employ an in-situ reduction using a suitable reducing agent. The final acid-catalyzed cyclization of the resulting 2-hydrazino-3-chlorobenzoic acid is a thermodynamically favorable process leading to the stable indazolone ring system.

Experimental Protocol

Step 1: Diazotization and Reduction to 3-Chloro-2-hydrazinobenzoic acid hydrochloride

  • In a 1 L beaker equipped with a mechanical stirrer and a thermometer, a suspension of 2-amino-3-chlorobenzoic acid (34.3 g, 0.2 mol) in 200 mL of water is prepared.

  • With vigorous stirring, 50 mL of concentrated hydrochloric acid is added. The mixture is then cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (14.5 g, 0.21 mol) in 50 mL of water is added dropwise, keeping the temperature below 5 °C. The completion of the diazotization can be monitored by a positive test with starch-iodide paper.

  • In a separate 2 L flask, a solution of stannous chloride dihydrate (135.4 g, 0.6 mol) in 100 mL of concentrated hydrochloric acid is prepared and cooled to 0 °C.

  • The cold diazonium salt solution is added slowly to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

  • The precipitated 3-chloro-2-hydrazinobenzoic acid hydrochloride is collected by filtration, washed with a small amount of cold water, and air-dried.

Step 2: Cyclization to this compound

  • The crude 3-chloro-2-hydrazinobenzoic acid hydrochloride from the previous step is placed in a 500 mL round-bottom flask.

  • A mixture of 200 mL of water and 10 mL of concentrated hydrochloric acid is added.

  • The mixture is heated to reflux for 1 hour.

  • The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is recrystallized from ethanol to afford pure this compound.

Workflow Diagram

Route1 A 2-Amino-3-chlorobenzoic Acid B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Reduction (SnCl2, HCl) C->D E 3-Chloro-2-hydrazinobenzoic Acid D->E F Cyclization (HCl, Reflux) E->F G This compound F->G

Caption: Synthetic pathway for Route 1.

Route 2: From 4-Chloro-3-nitrobenzoic Acid

This alternative route begins with the commercially available 4-chloro-3-nitrobenzoic acid. The synthesis involves the reduction of the nitro group to an amine, followed by diazotization, reduction to a hydrazine, and subsequent cyclization. This pathway offers a different starting point and presents its own set of challenges and advantages.

Causality Behind Experimental Choices

The initial reduction of the nitro group is a common transformation in organic synthesis, with various reagents available to achieve this selectively[3]. The subsequent steps of diazotization, reduction, and cyclization follow a similar logic to Route 1. This route's viability depends on the efficiency and selectivity of the initial nitro group reduction in the presence of the carboxylic acid and chloro functionalities.

Experimental Protocol

Step 1: Synthesis of 3-Amino-4-chlorobenzoic acid

  • To a solution of 4-chloro-3-nitrobenzoic acid (20.1 g, 0.1 mol) in 200 mL of ethanol in a 500 mL round-bottom flask, add 5 g of Raney nickel (as a slurry in water)[3].

  • The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3-amino-4-chlorobenzoic acid.

Step 2: Diazotization and Reduction to 4-Chloro-3-hydrazinobenzoic acid

  • The 3-amino-4-chlorobenzoic acid is subjected to diazotization and reduction as described in Route 1, Step 1.

Step 3: Cyclization to this compound

  • The resulting 4-chloro-3-hydrazinobenzoic acid is cyclized to the final product as described in Route 1, Step 2.

Workflow Diagram

Route2 A 4-Chloro-3-nitrobenzoic Acid B Reduction (H2, Raney Ni) A->B C 3-Amino-4-chlorobenzoic Acid B->C D Diazotization (NaNO2, HCl) C->D E Diazonium Salt Intermediate D->E F Reduction (SnCl2, HCl) E->F G 4-Chloro-3-hydrazinobenzoic Acid F->G H Cyclization (HCl, Reflux) G->H I This compound H->I

Caption: Synthetic pathway for Route 2.

Comparative Analysis

ParameterRoute 1: From 2-Amino-3-chlorobenzoic AcidRoute 2: From 4-Chloro-3-nitrobenzoic Acid
Starting Material 2-Amino-3-chlorobenzoic acid4-Chloro-3-nitrobenzoic acid[4]
Number of Steps 2 (from the amino acid)3 (from the nitro acid)
Key Reactions Diazotization, Reduction, CyclizationReduction, Diazotization, Reduction, Cyclization
Potential Yield Moderate to Good (by analogy)Moderate (multi-step)
Purity of Final Product Good, requires recrystallizationGood, requires purification at multiple stages
Scalability Feasible, with careful temperature controlFeasible, hydrogenation step requires specialized equipment
Safety Considerations Diazonium salts are potentially explosive; handle with care at low temperatures. Stannous chloride is corrosive.Hydrogenation with Raney nickel is flammable. Diazonium salt handling precautions apply.
Advantages More direct route, fewer steps. Well-precedented analogous procedure.Starting material may be more readily available or cheaper in some cases.
Disadvantages Starting material may be more expensive.Longer synthetic sequence. Requires a catalytic hydrogenation step.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1, starting from 2-amino-3-chlorobenzoic acid, is a more direct and classical approach, benefiting from a well-documented analogous procedure. Its main challenge lies in the careful handling of the intermediate diazonium salt. Route 2, commencing with 4-chloro-3-nitrobenzoic acid, involves an additional step of nitro group reduction, which adds to the overall synthesis time and may require specialized hydrogenation equipment.

The choice between these routes will ultimately depend on the specific needs and resources of the laboratory. For smaller-scale research purposes where the starting amino acid is readily accessible, Route 1 may be preferred for its directness. For larger-scale synthesis or if the nitro-substituted benzoic acid is a more economical starting material, Route 2 becomes a more attractive option, despite its longer sequence. This comparative guide provides the necessary framework for researchers to make an informed decision based on their specific circumstances.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4-chloro-1,2-dihydro-3H-indazol-3-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, halogenated heterocyclic molecules like 4-chloro-1,2-dihydro-3H-indazol-3-one are integral to many research and development pipelines.[1] However, their safe management, particularly disposal, is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Disclaimer: This document provides guidance based on the chemical class of halogenated indazole derivatives. A specific Safety Data Sheet (SDS) for this compound should be consulted for the most accurate and detailed safety information. If an SDS is not available, the procedures outlined herein for a hazardous halogenated organic compound should be followed.

Hazard Assessment and Risk Mitigation

Key Hazard Considerations:

  • Acute Toxicity: While specific data is limited, similar compounds are classified as harmful if swallowed.[4][5]

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[2][4]

  • Environmental Hazards: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[6][7]

To mitigate these risks, a stringent Personal Protective Equipment (PPE) plan is non-negotiable.

PPE Category Specification Rationale for Use
Hand Protection Nitrile glovesPrevents skin contact with the chemical.[8]
Eye Protection Safety gogglesProtects eyes from splashes.[8]
Skin and Body Laboratory coatProtects skin and clothing from contamination.[8]
Respiratory Use in a chemical fume hoodPrevents inhalation of potentially harmful vapors or dust.[3]
Waste Segregation: A Critical First Step

The cornerstone of proper chemical waste management is meticulous segregation.[9][10] Halogenated organic waste must never be mixed with non-halogenated waste streams.[3][11] This is due to the specific, and often more costly, disposal methods required for halogenated compounds, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[12]

The following diagram illustrates the initial decision-making process for waste segregation in the laboratory.

WasteSegregation Start Waste Generated IsHalogenated Is the waste halogenated? (contains F, Cl, Br, I) Start->IsHalogenated HalogenatedWaste Halogenated Organic Waste Container IsHalogenated->HalogenatedWaste  Yes NonHalogenatedWaste Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenatedWaste  No (Is it organic?) AqueousWaste Aqueous Waste (check pH and contaminants) IsHalogenated->AqueousWaste  No (Is it aqueous?)

Caption: Initial waste segregation decision flow.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of this compound waste.

3.1. Containerization and Labeling

  • Select an Appropriate Container: Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[13][14] The container must have a secure, threaded cap to prevent spills and vapor release.[11]

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[12] The label must include:

    • The full chemical name: "Waste this compound".[11]

    • The primary hazards (e.g., "Irritant," "Toxic").

    • The date the first waste was added.

    • The name of the principal investigator or laboratory.

3.2. Waste Accumulation

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[12][13] The SAA should be a well-ventilated area, away from ignition sources, and ideally within a secondary containment tray to catch any potential leaks.[15]

  • Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste.[11][13]

  • Avoid Overfilling: Do not fill the container beyond 80% capacity to allow for expansion of vapors and prevent spills.[9]

3.3. Disposal Procedure

  • Request Pickup: Once the container is full or has been in the SAA for a predetermined time (as per your institution's policy, often not exceeding 12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of disposal.[8]

The overall workflow for the disposal of this compound is summarized in the following diagram:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Container 2. Select & Label a Compatible Halogenated Waste Container PPE->Container Collect 3. Collect Waste in Fume Hood Container->Collect Store 4. Store in Designated Satellite Accumulation Area (SAA) Collect->Store Secure 5. Keep Container Securely Closed Store->Secure Request 6. Request Pickup by EHS or Licensed Contractor Secure->Request Document 7. Document Waste Disposal Request->Document

Caption: Workflow for the disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your institution's emergency response team.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[12]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Regulatory Context

The disposal of this compound is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[16][17] As a halogenated organic compound, it would likely fall under the category of F-listed hazardous wastes if it is a spent solvent.[16][18] Adherence to both federal and local regulations is mandatory.[13]

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1,2-dihydro-3H-indazol-3-one
Reactant of Route 2
Reactant of Route 2
4-chloro-1,2-dihydro-3H-indazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.